Forminitrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 293626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O3S/c8-2-6-4-5-1-3(11-4)7(9)10/h1-2H,(H,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLJCVGAFRZOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)NC=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198169 | |
| Record name | Forminitrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500-08-3 | |
| Record name | Forminitrazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Forminitrazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293626 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Forminitrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FORMINITRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTW8DB3OVN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Forminitrazole Against Protozoa: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive exploration of the mechanism of action of forminitrazole, a 5-nitroimidazole antimicrobial agent, against protozoan parasites. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the biochemical and molecular interactions that underpin the efficacy of this class of drugs. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Introduction: The Significance of 5-Nitroimidazoles in Antiprotozoal Therapy
Protozoan infections, such as trichomoniasis, giardiasis, and amoebiasis, affect millions of people globally. The 5-nitroimidazole class of drugs, including the well-studied metronidazole and the related compound this compound, remain the cornerstone of treatment for infections caused by anaerobic protozoa.[1][2] Their efficacy stems from a unique mechanism of action that selectively targets the anaerobic metabolism of these parasites, rendering them highly effective with minimal toxicity to the human host.[3][4] This guide will dissect the intricate steps involved in the antiprotozoal action of this compound, from its entry into the parasite to the ultimate induction of cell death.
The Reductive Activation of this compound: A Prerequisite for Cytotoxicity
This compound, like other 5-nitroimidazoles, is administered as an inactive prodrug.[5] Its journey to becoming a potent cytotoxic agent begins upon entering the protozoan cell, where it encounters a unique metabolic environment devoid of mitochondria and reliant on anaerobic energy production.[1][2] The key to its activation lies in the reduction of its nitro group, a process catalyzed by enzymes present in the parasite's low-redox-potential metabolic pathways.[3]
The Central Role of Pyruvate:Ferredoxin Oxidoreductase (PFOR)
The primary enzyme responsible for the activation of this compound is Pyruvate:Ferredoxin Oxidoreductase (PFOR).[4][5] This enzyme is a key player in the anaerobic energy metabolism of protozoa like Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[1][2] PFOR catalyzes the oxidative decarboxylation of pyruvate, a central metabolite in glycolysis, to acetyl-CoA.[6] During this reaction, electrons are transferred to a low-potential electron carrier protein called ferredoxin.[7]
Ferredoxin: The Electron Shuttle for Drug Activation
Reduced ferredoxin, now carrying high-energy electrons, acts as the direct electron donor for the reduction of this compound's nitro group.[7] This single-electron transfer results in the formation of a highly reactive and unstable nitro radical anion.[5] This radical is the first in a series of short-lived, cytotoxic intermediates that are the ultimate effectors of the drug's action.[3]
The selective toxicity of this compound is a direct consequence of this activation pathway. The aerobic cells of the human host lack the low-redox-potential ferredoxin and PFOR systems necessary to efficiently reduce the nitro group of the drug, leaving it in its inactive prodrug form.[3]
Below is a diagram illustrating the activation pathway of this compound.
Caption: Reductive activation pathway of this compound in anaerobic protozoa.
The Molecular Target: DNA Damage and Inhibition of Replication
Once formed, the reactive nitro radical anion and its downstream metabolites wreak havoc within the protozoan cell, with the primary target being the parasite's DNA.[3] These cytotoxic intermediates interact with DNA, leading to a cascade of damaging events:
-
DNA Strand Breaks: The reactive intermediates cause single and double-strand breaks in the DNA helix, compromising its structural integrity.
-
Inhibition of DNA Synthesis: The damaged DNA cannot serve as a proper template for replication, effectively halting the synthesis of new genetic material.[5]
-
Inhibition of DNA Repair Mechanisms: The drug's intermediates can also interfere with the parasite's DNA repair enzymes, preventing the cell from mending the induced damage.
This multi-pronged assault on the parasite's genetic material ultimately leads to catastrophic cellular dysfunction and cell death.[3]
Experimental Protocols for Elucidating the Mechanism of Action
To rigorously investigate the antiprotozoal mechanism of this compound, a series of well-defined experimental protocols are essential. These protocols are designed to be self-validating, providing robust and reproducible data.
In Vitro Susceptibility Testing: Determining Potency
The first step in characterizing the activity of this compound is to determine its potency against the target protozoan. This is typically achieved by measuring the Minimum Lethal Concentration (MLC) or the half-maximal inhibitory concentration (IC50).
Protocol: Determination of Minimum Lethal Concentration (MLC)
-
Cultivation of Protozoa: Culture the target protozoan (e.g., Trichomonas vaginalis) in a suitable growth medium to the mid-logarithmic phase of growth.
-
Drug Dilution Series: Prepare a series of twofold dilutions of this compound in the culture medium in a 96-well microtiter plate. Concentrations should span a range expected to include the MLC.
-
Inoculation: Inoculate each well with a standardized number of protozoa (e.g., 1 x 10^5 cells/mL). Include a drug-free control well.
-
Incubation: Incubate the microtiter plate under anaerobic conditions at 37°C for 48 hours.
-
Determination of MLC: After incubation, examine each well using an inverted microscope to determine the lowest concentration of this compound at which no motile protozoa are observed. This concentration is the MLC.
Assessment of DNA Damage: Visualizing the Cytotoxic Effects
To confirm that this compound induces DNA damage, DNA fragmentation assays can be employed. The two most common methods are the DNA ladder assay and the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay.
Protocol: DNA Ladder Assay for Apoptosis Detection
-
Treatment of Protozoa: Incubate the protozoan culture with this compound at a concentration at or above the MLC for a defined period (e.g., 24 hours). Include an untreated control.
-
DNA Extraction: Harvest the protozoa by centrifugation and extract the genomic DNA using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol.
-
Agarose Gel Electrophoresis: Load the extracted DNA onto a 1.5% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualization: Run the gel until the dye front has migrated an appropriate distance. Visualize the DNA fragments under UV light. The presence of a "ladder" of DNA fragments in the treated sample, corresponding to multiples of nucleosomal DNA size (approximately 180-200 base pairs), is indicative of apoptosis-like DNA fragmentation.[8][9]
Protocol: TUNEL Assay for In Situ Detection of DNA Fragmentation
-
Cell Preparation: Treat protozoa with this compound as described above. Harvest the cells and fix them onto microscope slides.
-
Permeabilization: Permeabilize the fixed cells to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs (e.g., FITC-dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.[2][10]
-
Microscopy: Wash the cells and mount them with a coverslip. Observe the cells under a fluorescence microscope. A fluorescent signal in the nucleus of the treated cells indicates DNA fragmentation.[8]
Enzyme Activity Assays: Confirming the Activation Pathway
To provide direct evidence for the involvement of the reductive activation pathway, the activity of key enzymes like PFOR and nitroreductases can be measured.
Protocol: Pyruvate:Ferredoxin Oxidoreductase (PFOR) Activity Assay
-
Preparation of Cell-Free Extract: Harvest protozoa and lyse them to prepare a cell-free extract containing the enzymes.
-
Assay Mixture: Prepare an anaerobic assay mixture containing the cell-free extract, pyruvate, coenzyme A, and an artificial electron acceptor such as methyl viologen.
-
Spectrophotometric Measurement: Monitor the reduction of methyl viologen spectrophotometrically at a specific wavelength (e.g., 600 nm). The rate of reduction is proportional to the PFOR activity.
-
Control: Perform a control reaction without pyruvate to ensure the observed activity is substrate-dependent.
Protocol: Nitroreductase Activity Assay
-
Preparation of Cell-Free Extract: Prepare a cell-free extract from the protozoa as described above.
-
Assay Mixture: Prepare a reaction mixture containing the cell-free extract, a suitable nitro-compound substrate (e.g., 7-nitrocoumarin), and a source of reducing equivalents (e.g., NADH or NADPH).[11]
-
Fluorometric Measurement: Monitor the production of the fluorescent product (7-aminocoumarin) over time using a fluorometer. The rate of fluorescence increase is proportional to the nitroreductase activity.[11]
-
Control: Include a control reaction without the cell-free extract to account for any non-enzymatic reduction of the substrate.
Below is a diagram illustrating the experimental workflow for investigating the mechanism of action of this compound.
Caption: Experimental workflow for elucidating the mechanism of action of this compound.
Quantitative Data and Comparative Efficacy
While specific comparative data for this compound is limited in the public domain, data for other 5-nitroimidazoles against various protozoa can provide a valuable reference for its expected efficacy. The following table summarizes representative Minimum Lethal Concentration (MLC) values for metronidazole and tinidazole against Trichomonas vaginalis.
| Drug | Organism | MLC (µg/mL) - Susceptible Strains | MLC (µg/mL) - Resistant Strains | Reference |
| Metronidazole | Trichomonas vaginalis | < 50 | ≥ 50 | [7] |
| Tinidazole | Trichomonas vaginalis | < 6.3 | ≥ 6.3 | [7] |
| Secnidazole | Trichomonas vaginalis | ≤ 12.5 | > 12.5 | [5][12] |
These values highlight the concentrations at which these drugs are effective and provide a benchmark for assessing the potency of new derivatives like this compound.
Mechanisms of Resistance
The emergence of drug resistance is a significant challenge in the treatment of protozoan infections. For 5-nitroimidazoles, resistance is primarily associated with alterations in the drug activation pathway.[13] Key mechanisms include:
-
Decreased PFOR Activity: Downregulation or mutation of the PFOR enzyme can lead to reduced activation of the prodrug, thereby decreasing its cytotoxic effect.
-
Altered Ferredoxin Expression: Changes in the expression or function of ferredoxin can impair the transfer of electrons to the nitroimidazole.
-
Increased Oxygen Scavenging: Some resistant strains exhibit an enhanced ability to scavenge oxygen, which can compete with the drug for reducing equivalents, thus preventing its activation.
-
Efflux Pumps: Overexpression of drug efflux pumps can actively remove the drug from the parasite's cytoplasm, reducing its intracellular concentration.[14]
Understanding these resistance mechanisms is crucial for the development of new antiprotozoal agents that can overcome existing resistance and for the design of strategies to prolong the lifespan of current therapies.
Conclusion
The mechanism of action of this compound against protozoa is a classic example of targeted chemotherapy, exploiting the unique anaerobic metabolism of these parasites. As a 5-nitroimidazole, its efficacy is dependent on reductive activation by the PFOR-ferredoxin system, leading to the generation of cytotoxic radical intermediates that induce lethal DNA damage. The experimental protocols outlined in this guide provide a robust framework for investigating this mechanism and for evaluating the efficacy of new antiprotozoal compounds. A thorough understanding of this mechanism, along with the pathways of resistance, is paramount for the continued development of effective treatments for protozoan diseases.
References
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Müller, N., et al. (2021). ORF 17150 Encodes a Quinone Reductase with Nitroreductase Activity. International Journal of Molecular Sciences, 22(3), 1157. Available at: [Link]
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Piacenza, L., et al. (2025). New derivatives of 6-nitrocoumarin-3-thiosemicarbazone exhibit improved antiparasitic activity in the placenta against Trypanosoma cruzi and Toxoplasma gondii. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Arroyo, R., et al. (2011). Pyruvate : ferredoxin oxidoreductase (PFO) is a surface-associated cell-binding protein in Trichomonas vaginalis and is involved in trichomonal adherence to host cells. Microbiology, 157(Pt 12), 3424-3436. Available at: [Link]
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The Antiparasitic Spectrum of Forminitrazole: A Technical Guide for Drug Development Professionals
Abstract
Forminitrazole, a lesser-known derivative of the 5-nitroimidazole class, holds potential as an antiparasitic agent. Due to a scarcity of direct research on this compound, this technical guide provides an in-depth analysis of its predicted antiparasitic spectrum and mechanism of action, contextualized within the extensive data available for the 5-nitroimidazole class of compounds. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering a framework for the evaluation of this compound and other novel nitroimidazole derivatives. We will explore the established antiparasitic activity of this class against key protozoan pathogens, delineate detailed experimental protocols for in vitro and in vivo assessment, and discuss the underlying biochemical pathways that are central to their therapeutic effect.
Introduction: The 5-Nitroimidazole Landscape
The 5-nitroimidazole (5-NI) family of compounds has been a cornerstone of antiparasitic therapy for decades, with prominent members like metronidazole and tinidazole widely used to treat infections caused by anaerobic protozoa.[1][] These agents are prodrugs, meaning they are administered in an inactive form and require bioactivation within the target parasite.[3][4] This targeted activation is a key feature of their selective toxicity. This compound, as a 5-nitroimidazole derivative, is anticipated to share the fundamental mechanisms of action and a similar spectrum of activity with its more extensively studied counterparts.
Predicted Antiparasitic Spectrum of this compound
Based on the well-documented efficacy of 5-nitroimidazoles, the predicted primary antiparasitic spectrum of this compound includes:
-
Trichomonas vaginalis : The causative agent of trichomoniasis, a common sexually transmitted infection.[5][6]
-
Giardia lamblia (syn. intestinalis, duodenalis) : A flagellated protozoan that causes giardiasis, an intestinal infection.[1]
-
Entamoeba histolytica : The parasite responsible for amoebiasis, which can range from asymptomatic colonization to severe amoebic dysentery and liver abscesses.[1]
The antiparasitic potency of 5-nitroimidazoles can vary with minor structural modifications, suggesting that this compound may exhibit a unique efficacy profile against these and potentially other anaerobic or microaerophilic organisms.[7]
The Core Mechanism of Action: A Tale of Reduction
The therapeutic effect of 5-nitroimidazoles is contingent upon the reduction of their nitro group, a process that occurs preferentially in the low-redox-potential environment of anaerobic and microaerophilic parasites.[3][4] This process is mediated by electron-donating proteins within the parasite, such as ferredoxin or flavodoxin.[1]
The reduction of the 5-nitro group generates highly reactive nitro radical anions and other cytotoxic intermediates.[4] These reactive species are the ultimate effectors of the drug's antiparasitic action, inducing cellular damage through multiple mechanisms:
-
DNA Damage : The reactive intermediates can interact with and damage the parasite's DNA, leading to strand breaks and cell death.[4]
-
Protein Dysfunction : Covalent binding of the drug's metabolites to essential parasitic proteins can disrupt their function.[3]
-
Oxidative Stress : The generation of reactive nitrogen species contributes to a state of overwhelming oxidative stress within the parasite.[8]
This targeted activation within the parasite, coupled with the absence of analogous activation pathways in aerobic host cells, accounts for the selective toxicity of 5-nitroimidazoles.
Caption: Mechanism of action of this compound.
In Vitro Evaluation of this compound
A critical first step in characterizing the antiparasitic potential of this compound is a comprehensive in vitro assessment. This involves determining its activity against target parasites and its toxicity to host cells.
In Vitro Antiparasitic Susceptibility Testing
The primary objective of in vitro susceptibility testing is to determine the Minimum Lethal Concentration (MLC) or the half-maximal inhibitory concentration (IC50) of this compound against various parasite isolates.
This protocol is adapted from established methods for 5-nitroimidazole susceptibility testing.[9][10][11][12]
Materials:
-
T. vaginalis isolates (axenic cultures)
-
Diamond's medium supplemented with horse serum
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Anaerobic incubation system (e.g., GasPak jar)
-
Inverted microscope
Procedure:
-
Parasite Culture: Culture T. vaginalis trophozoites in Diamond's medium at 37°C to mid-logarithmic phase.
-
Inoculum Preparation: Adjust the parasite concentration to 1 x 10^5 trophozoites/mL in fresh medium.
-
Drug Dilution: Prepare serial twofold dilutions of this compound in Diamond's medium in a 96-well plate. Include a drug-free control.
-
Inoculation: Add 100 µL of the parasite suspension to each well.
-
Incubation: Incubate the plates anaerobically at 37°C for 48 hours.
-
MLC Determination: After incubation, examine the wells microscopically for motile trophozoites. The MLC is the lowest drug concentration at which no motile parasites are observed.
Caption: In vitro susceptibility testing workflow.
In Vitro Cytotoxicity Assays
To assess the therapeutic potential of this compound, it is crucial to evaluate its toxicity against mammalian cells. This provides an initial indication of its therapeutic index.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[13][14][15]
Materials:
-
Mammalian cell line (e.g., HeLa, Vero)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
In Vivo Efficacy Evaluation
Following promising in vitro results, the efficacy of this compound must be evaluated in a suitable animal model.
Murine Model of Trichomoniasis
The murine model of vaginal trichomoniasis is a well-established system for evaluating the in vivo efficacy of antitrichomonal agents.[16][17][18][19][20]
Animal Model:
-
Female BALB/c mice, 6-8 weeks old.
-
Hormonal treatment (e.g., estrogen) may be required to establish a persistent infection.[18]
Procedure:
-
Infection: Intravaginal inoculation of mice with a standardized dose of T. vaginalis trophozoites.
-
Treatment: Oral administration of this compound at various dosages for a defined period (e.g., 5-7 days). Include a vehicle control group and a positive control group (e.g., metronidazole).
-
Monitoring: Monitor the course of infection by vaginal lavage and microscopic examination for motile trophozoites at regular intervals.
-
Efficacy Assessment: The primary endpoint is the clearance of parasites from the vaginal tract. Secondary endpoints may include reduction in parasite load and resolution of any associated inflammation.
Caption: In vivo efficacy testing workflow.
Biochemical Pathways as Drug Targets
A deeper understanding of the parasite's metabolism can reveal the specific molecular targets of 5-nitroimidazoles and aid in the development of more potent and selective derivatives. In T. vaginalis, the hydrogenosome, an organelle involved in energy metabolism, is a key site of action for these drugs.[21][22]
Key enzymes in the hydrogenosomal metabolic pathway, such as pyruvate:ferredoxin oxidoreductase (PFOR), are responsible for the reductive activation of 5-nitroimidazoles.[23][24] The expression levels of these enzymes can influence the susceptibility of the parasite to these drugs.
Caption: Role of PFOR in this compound activation.
Summary of In Vitro Activity Data for 5-Nitroimidazoles
The following table summarizes representative in vitro activity data for various 5-nitroimidazoles against key protozoan parasites. This data provides a benchmark for the expected efficacy of this compound.
| Compound | Parasite | EC50/MLC (µM) | Reference |
| Metronidazole | Giardia lamblia | 6.1 - 18 | [1] |
| Entamoeba histolytica | 5.0 | [1] | |
| Trichomonas vaginalis | 0.8 | [1] | |
| Tinidazole | Entamoeba histolytica | 10.2 | [24] |
| Trichomonas vaginalis | ≥6.3 (associated with treatment failure) | [12] | |
| Ornidazole | Trichomonas vaginalis | No resistance observed in one study | [25] |
| Secnidazole | Trichomonas vaginalis | 1% resistance in one study | [25] |
Conclusion and Future Directions
While direct experimental data on this compound is limited, its classification as a 5-nitroimidazole provides a strong foundation for predicting its antiparasitic spectrum and mechanism of action. The technical guide presented here outlines a comprehensive strategy for the in vitro and in vivo evaluation of this compound, leveraging established protocols for this class of compounds.
Future research should focus on the synthesis and purification of this compound, followed by the systematic execution of the described experimental workflows. These studies will be essential to confirm its predicted activity, determine its therapeutic potential, and pave the way for further development as a novel antiparasitic agent. The exploration of its efficacy against drug-resistant parasite strains will be of particular importance in addressing the growing challenge of antimicrobial resistance.
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Forminitrazole: A Comprehensive Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Forminitrazole, a nitrothiazole derivative, belongs to a class of compounds with significant interest in medicinal chemistry due to their potential as antiparasitic and antimicrobial agents. This technical guide provides an in-depth exploration of the chemical properties and structural features of this compound. It is designed to be a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development. The guide delves into the physicochemical characteristics, spectroscopic profile, and structural elucidation of this compound. Furthermore, it outlines a putative synthetic pathway, discusses its mechanism of action based on related nitroheterocyclic compounds, and proposes experimental protocols for its analysis and metabolic stability assessment.
Introduction
This compound, with the chemical name N-(5-nitro-1,3-thiazol-2-yl)formamide, is a heterocyclic compound featuring a nitro-substituted thiazole ring linked to a formamide group.[1] The nitrothiazole scaffold is a key pharmacophore in a variety of bioactive molecules, conferring a range of therapeutic properties.[2][3] The presence of the nitro group is often crucial for the mechanism of action, particularly in antimicrobial and antiparasitic agents, where it can be bioreductively activated to generate radical species that induce cellular damage in target organisms.[4] Understanding the fundamental chemical properties and structure of this compound is paramount for its potential development as a therapeutic agent, enabling rational drug design, formulation development, and the establishment of robust analytical methods for its characterization and quantification.
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, including its absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | N-(5-nitro-1,3-thiazol-2-yl)formamide | [1] |
| CAS Number | 500-08-3 | [1][5] |
| Molecular Formula | C4H3N3O3S | [1] |
| Molecular Weight | 173.15 g/mol | [1] |
| Boiling Point | 355.8°C at 760 mmHg | [1] |
| Density | 1.718 g/cm³ | [1] |
| Flash Point | 169°C | [1] |
| XLogP3 | 1.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 116 Ų | [1] |
Solubility: While specific quantitative solubility data for this compound in a wide range of solvents is not readily available in the public domain, general solubility predictions can be made based on its structure. As a polar molecule with hydrogen bonding capabilities, it is expected to have moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. Its solubility in water is likely to be low to moderate. For drug development purposes, empirical determination of solubility in various pharmaceutically relevant solvents and buffers is essential.[6][7][8]
Chemical Structure and Spectroscopic Profile
The chemical structure of this compound is characterized by a 2-formamido-5-nitrothiazole core.
Structure:
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules. Below is a predicted spectroscopic profile for this compound based on the analysis of its functional groups and data from analogous structures.
3.1.1. 1H Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of this compound is expected to be relatively simple. The key signals would be:
-
Thiazole proton (C4-H): A singlet in the downfield region, likely between δ 8.0-9.0 ppm, due to the deshielding effect of the adjacent nitro group and the thiazole ring.[9]
-
Formyl proton (-CH=O): A singlet, also in the downfield region, typically around δ 8.0-8.5 ppm.[10]
-
Amide proton (-NH-): A broad singlet that could appear over a wide chemical shift range (δ 9.0-12.0 ppm), and its position and broadness would be dependent on the solvent and concentration due to hydrogen bonding.[9]
3.1.2. 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
The 13C NMR spectrum would provide information on the carbon framework of the molecule. Predicted chemical shifts are as follows:
-
Thiazole C2: This carbon, attached to two nitrogen atoms, would be significantly deshielded, appearing in the range of δ 160-170 ppm.[11]
-
Thiazole C4: The chemical shift of this carbon would be influenced by the adjacent nitro group, likely appearing around δ 140-150 ppm.
-
Thiazole C5: This carbon, directly bonded to the nitro group, would also be downfield, in the region of δ 145-155 ppm.
-
Formyl carbon (C=O): The carbonyl carbon of the formamide group is expected to resonate in the range of δ 160-165 ppm.[11]
3.1.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:
-
N-H stretch: A medium to strong band in the region of 3200-3400 cm⁻¹, characteristic of the amide N-H bond.[12]
-
C-H stretch (aromatic/formyl): A weak to medium band around 3100-3000 cm⁻¹.[13]
-
C=O stretch (amide I): A strong, sharp absorption band in the range of 1680-1650 cm⁻¹.[12]
-
N-O stretch (nitro group): Two strong bands, one asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹.[9]
-
C=N and C=C stretch (thiazole ring): Absorptions in the 1600-1400 cm⁻¹ region.[13]
3.1.4. Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of a conjugated nitroaromatic system. The π → π* transitions of the thiazole ring and the n → π* transition of the nitro group would be the main contributors to the UV-Vis absorption. The λmax is likely to be in the range of 300-400 nm.[14][15][16]
Synthesis of this compound
A plausible synthetic route to this compound involves the formylation of 2-amino-5-nitrothiazole. This can be achieved through various standard organic chemistry methods. A representative protocol is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-5-nitrothiazole
-
Formic acid
-
Acetic anhydride
-
Pyridine (optional, as a catalyst)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (MgSO₄) (anhydrous)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-nitrothiazole (1 equivalent) in a suitable solvent such as dichloromethane.
-
Formylating Agent Preparation: In a separate flask, cautiously add acetic anhydride (1.2 equivalents) to formic acid (1.5 equivalents) and stir for 15-20 minutes at room temperature. This in situ generates the mixed anhydride, a potent formylating agent.
-
Reaction: Add the freshly prepared formylating agent dropwise to the solution of 2-amino-5-nitrothiazole at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Mechanism of Action
The mechanism of action of this compound, like other 5-nitroheterocyclic drugs, is believed to involve the reductive activation of the nitro group.[4] This process is particularly efficient in anaerobic or microaerophilic organisms, such as certain protozoa and bacteria, which possess enzymes with low redox potentials capable of reducing the nitro group.
Proposed Mechanism:
-
Entry into the Cell: this compound, being a small and relatively lipophilic molecule, can passively diffuse across the cell membranes of susceptible organisms.
-
Reductive Activation: Inside the cell, the nitro group of this compound undergoes a series of one-electron reductions, a process catalyzed by nitroreductases (e.g., pyruvate:ferredoxin oxidoreductase). This reduction generates a highly reactive nitroso radical anion.
-
Generation of Cytotoxic Species: The nitroso radical anion can then be further reduced to other cytotoxic intermediates, including nitroso and hydroxylamine derivatives. These reactive species can covalently bind to and damage critical cellular macromolecules.
-
DNA Damage: A primary target of these reactive metabolites is believed to be DNA. The interaction with DNA can lead to strand breaks, helicity changes, and inhibition of DNA replication and repair, ultimately leading to cell death.[4]
Signaling Pathway Diagram:
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An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of N-(5-Nitrothiazol-2-yl)formamide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and projected in vivo assessment of N-(5-Nitrothiazol-2-yl)formamide. This document emphasizes the causal relationships behind experimental choices and provides detailed, actionable protocols.
Introduction: The Significance of the 5-Nitrothiazole Scaffold
The 5-nitrothiazole moiety is a critical pharmacophore found in a variety of antimicrobial and antiparasitic agents. Its presence is often associated with a broad spectrum of activity against anaerobic bacteria and protozoa. A notable example is Nitazoxanide, a commercially available drug used to treat infections from Giardia lamblia and Cryptosporidium parvum.[1] The mechanism of action for many 5-nitrothiazole-containing compounds involves the inhibition of the essential enzyme pyruvate:ferredoxin oxidoreductase (PFOR), which is crucial for the energy metabolism of anaerobic organisms.[1] N-(5-Nitrothiazol-2-yl)formamide, as a fundamental representative of this class, serves as a key building block and a subject of study for the development of novel therapeutics.
Part 1: Synthesis of N-(5-Nitrothiazol-2-yl)formamide and Its Derivatives
The synthesis of N-(5-Nitrothiazol-2-yl)formamide and its carboxamido derivatives is typically achieved through the acylation of 2-amino-5-nitrothiazole. This foundational molecule is the common precursor for a wide range of analogues.
Rationale for Synthetic Approach
The selection of a synthetic route is guided by the desired purity, yield, and scalability of the final compound. The reaction of an activated carboxylic acid derivative with 2-amino-5-nitrothiazole is a robust and versatile method.
Experimental Protocol: Synthesis of N-(5-Nitrothiazol-2-yl)-carboxamido Derivatives
This protocol is adapted from methodologies used for the synthesis of related compounds and is applicable for the generation of a library of N-(5-Nitrothiazol-2-yl)formamide derivatives.[2][3]
-
Activation of the Carboxylic Acid: In a round-bottom flask, dissolve the desired carboxylic acid in an appropriate anhydrous solvent such as dichloromethane (DCM).
-
Acyl Chloride Formation: Add a catalytic amount of N,N-dimethylformamide (DMF) followed by the dropwise addition of oxalyl chloride or thionyl chloride at room temperature. The reaction is typically stirred for 15-30 minutes.
-
Amidation: In a separate flask, dissolve 2-amino-5-nitrothiazole in an anhydrous solvent like acetonitrile or DCM, and add a non-nucleophilic base such as triethylamine.
-
Reaction: Cool the solution of 2-amino-5-nitrothiazole to 0°C and slowly add the freshly prepared acyl chloride solution.
-
Work-up and Purification: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Part 2: In Vitro Evaluation of N-(5-Nitrothiazol-2-yl)formamide Derivatives
The in vitro assessment of N-(5-Nitrothiazol-2-yl)formamide and its derivatives is crucial to determine their biological activity, mechanism of action, and potential for therapeutic application. A tiered approach, starting with broad screening and moving to more specific assays, is recommended.
Antimicrobial and Antiparasitic Screening
The primary application of 5-nitrothiazole compounds is in the treatment of infectious diseases. Therefore, initial screening should focus on a panel of relevant microorganisms.
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.
-
Bacterial Strains: Utilize a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus, Clostridioides difficile) and Gram-negative (e.g., Escherichia coli, Helicobacter pylori) bacteria.
-
MIC Determination: Perform a broth microdilution assay according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, prepare serial two-fold dilutions of the compounds in a 96-well microtiter plate containing the appropriate growth medium. Inoculate each well with a standardized bacterial suspension. Incubate the plates under suitable conditions (e.g., 37°C for 24-48 hours). The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine if the compound is bactericidal or bacteriostatic, an aliquot from the wells showing no visible growth in the MIC assay is plated onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
A study on a novel N-(5-nitrothiazol-2-yl)-3-oxopyrazolidine-4-carboxamide derivative (RW18) demonstrated potent activity against several Clostridioides difficile clinical isolates with MIC values ranging from 0.125 to 1 µg/mL and MBC values from 0.25 to 1 µg/mL.[4]
Antiviral Activity Assessment
Recent studies have explored the potential of N-(5-nitrothiazol-2-yl) derivatives as antiviral agents, particularly against SARS-CoV-2.
-
Enzyme and Substrate: Utilize recombinant SARS-CoV-2 Mpro and a fluorogenic substrate.
-
Assay Procedure: In a 96-well plate, incubate the enzyme with various concentrations of the test compounds. Initiate the reaction by adding the substrate.
-
Data Acquisition: Measure the fluorescence intensity over time. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
A series of N-(5-nitrothiazol-2-yl)-carboxamido derivatives showed promising inhibitory effects on SARS-CoV-2 Mpro, with some compounds exhibiting IC50 values in the low micromolar range (e.g., 4.67 µg/mL and 5.12 µg/mL).[2][5][6]
Cytotoxicity Assays
Assessing the cytotoxic potential of new compounds against mammalian cells is a critical step to determine their therapeutic index.
-
Cell Culture: Seed a suitable mammalian cell line (e.g., Vero E6, Caco-2) in a 96-well plate and allow the cells to adhere overnight.[7][8]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.[7]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the CC50 (50% cytotoxic concentration) value, which is the concentration of the compound that reduces cell viability by 50%.
For the N-(5-nitrothiazol-2-yl)-carboxamido derivatives tested against SARS-CoV-2, cytotoxicity assays on Vero E6 cells were performed to determine their selectivity index (SI = CC50/IC50).[2]
Mechanism of Action Studies
Elucidating the mechanism of action is fundamental to understanding the compound's biological effects. For 5-nitrothiazoles, a key target is the PFOR enzyme in anaerobic organisms.
-
Enzyme Preparation: Isolate or obtain recombinant PFOR from a relevant target organism.
-
Assay Conditions: The assay measures the pyruvate-dependent reduction of a substrate, which can be monitored spectrophotometrically.
-
Inhibition Measurement: Perform the assay in the presence of varying concentrations of the test compound to determine its inhibitory effect on PFOR activity.
-
Data Analysis: Calculate the IC50 value to quantify the compound's potency as a PFOR inhibitor.
Studies on analogues of Nitazoxanide have confirmed that their antimicrobial activity is linked to the inhibition of PFOR.[1]
Part 3: In Vivo Evaluation of N-(5-Nitrothiazol-2-yl)formamide
Rationale for In Vivo Studies
In vivo studies are essential to evaluate the pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), efficacy, and safety of a drug candidate in a whole-organism system.[9] These studies bridge the gap between in vitro activity and clinical utility.
Pharmacokinetic Studies
Understanding the ADME properties of N-(5-Nitrothiazol-2-yl)formamide is crucial for determining appropriate dosing regimens.
-
Animal Model: Utilize a suitable rodent model, such as Sprague-Dawley rats or BALB/c mice.
-
Dosing: Administer the compound via relevant routes, such as oral (p.o.) and intravenous (i.v.).
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the compound and its potential metabolites in plasma.
-
Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
Efficacy Studies in Animal Models of Infection
To demonstrate therapeutic potential, the compound must be tested in relevant animal models of the target disease.
-
Infection Model: Establish a localized or systemic infection in mice with a relevant pathogen for which the compound showed potent in vitro activity (e.g., C. difficile colitis model).
-
Treatment Groups: Include a vehicle control group, a positive control group (an established antibiotic), and several dose groups for the test compound.
-
Treatment Regimen: Administer the compound according to a predefined schedule and route based on pharmacokinetic data.
-
Efficacy Endpoints: Monitor survival rates, clinical signs of disease, and bacterial burden in target organs.
Toxicology and Safety Pharmacology
A thorough toxicological evaluation is mandatory to identify potential adverse effects.
-
Acute Toxicity: Determine the median lethal dose (LD50) in rodents.
-
Repeat-Dose Toxicity: Conduct 28-day or 90-day studies in two species (one rodent, one non-rodent) to evaluate for target organ toxicity.[10] This would involve daily administration of the compound at multiple dose levels. Endpoints would include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues.
-
Genotoxicity: A battery of tests should be performed to assess the mutagenic and clastogenic potential, including the Ames test (bacterial reverse mutation assay), an in vitro mammalian cell gene mutation test, and an in vivo micronucleus test.
-
Carcinogenicity: Given that a bioassay of the parent compound, 2-amino-5-nitrothiazole, showed an association with tumors of the hematopoietic system in male rats, a long-term carcinogenicity study in rodents would be warranted if the compound is intended for chronic use.[11][12]
A pharmacology review for Nitazoxanide indicated a lack of toxicity in animal studies at doses higher than human exposure for short-term treatment.[10] However, long-term carcinogenicity studies for Nitazoxanide have not been conducted.[10]
Data Presentation
Table 1: In Vitro Activity of N-(5-Nitrothiazol-2-yl)carboxamido Derivatives against SARS-CoV-2 Mpro
| Compound | IC50 (µg/mL)[2][5][6] |
| 3a | 4.67 |
| 3b | 5.12 |
| 3c | 11.90 |
Table 2: Antimicrobial Activity of a N-(5-nitrothiazol-2-yl) Derivative (RW18) against C. difficile
| Parameter | Value (µg/mL)[4] |
| MIC Range | 0.125 - 1 |
| MBC Range | 0.25 - 1 |
Visualizations
Diagram 1: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of N-(5-Nitrothiazol-2-yl)formamide derivatives.
Diagram 2: In Vitro Evaluation Cascade
Caption: A proposed funnel of in vivo studies for preclinical development.
Conclusion
N-(5-Nitrothiazol-2-yl)formamide and its derivatives represent a promising class of compounds with potential applications in the treatment of infectious diseases. The synthetic routes are well-established, and a robust panel of in vitro assays can effectively characterize their biological activity and guide lead optimization. While specific in vivo data for the parent formamide is lacking, a clear path for preclinical in vivo evaluation can be defined based on studies of related 5-nitrothiazole compounds. This guide provides the necessary framework and detailed protocols to advance the research and development of this important class of molecules.
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An In-depth Technical Guide to the Biological Activity of Nitrothiazole Compounds
Introduction
Nitrothiazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] The core structure, a thiazole ring bearing a nitro group, is fundamental to their pharmacological effects, with the electron-withdrawing nature of the nitro group playing a pivotal role.[3][4] This guide provides a comprehensive technical overview of the multifaceted biological activities of nitrothiazole compounds, delving into their antimicrobial, antiparasitic, and anticancer properties. It is intended for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate these potent molecules.
Antimicrobial Activity: A Broad Spectrum of Efficacy
Nitrothiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[5][6] Their efficacy is often comparable, and in some cases superior, to existing antibiotics.[3][7]
Antibacterial Activity
Nitrothiazole compounds display bactericidal activity against both aerobic and anaerobic bacteria.[3][5] Their effectiveness against anaerobic bacteria is particularly noteworthy, with some derivatives exhibiting remarkably low Minimum Inhibitory Concentrations (MICs) that surpass those of common antibiotics such as clindamycin, ampicillin, and tetracycline.[3][4]
The antibacterial prowess of nitrothiazoles is exemplified by their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several nitrothiazole derivatives have shown potent antitubercular activity, making them promising candidates for the development of new anti-TB drugs.[5][8] It has been suggested that their mode of action against M. tuberculosis differs from that of current TB agents, offering a potential advantage against drug-resistant strains.[8][9]
One of the most well-studied nitrothiazole compounds is Nitazoxanide, a broad-spectrum antimicrobial agent.[10] It is effective against a variety of anaerobic bacteria, including Bacteroides species and Clostridium species.[10]
Mechanism of Action: A Focus on Anaerobic Metabolism
The primary mechanism of antibacterial action for many nitrothiazole derivatives, particularly against anaerobic organisms, involves the reduction of the nitro group.[7] This reduction is a prerequisite for their antibacterial effect.[7] In anaerobic bacteria and protozoa, the enzyme pyruvate:ferredoxin oxidoreductase (PFOR), which is crucial for anaerobic energy metabolism, is inhibited by nitazoxanide.[10][11] It is believed that the nitro group is reduced by microbial nitroreductases, leading to the formation of cytotoxic metabolites that damage cellular components.[7][12]
Diagram 1: Postulated Mechanism of Antibacterial Action of Nitrothiazoles
Caption: Postulated mechanism of nitrothiazole antibacterial activity.
Antifungal Activity
In addition to their antibacterial properties, certain nitrothiazole derivatives have demonstrated promising antifungal activity.[13] For instance, some nitrothiazole-thiazolidinone hybrids have exhibited activity against Candida albicans.[13] The exploration of nitrothiazoles as antifungal agents is an active area of research, with the potential to address the growing problem of fungal drug resistance.
Antiparasitic Activity: A Cornerstone of Nitrothiazole Therapeutics
The antiparasitic effects of nitrothiazole compounds are well-established, with several derivatives showing potent activity against a range of protozoa and helminths.[14][15]
The flagship compound in this category is Nitazoxanide, which is FDA-approved for the treatment of infections caused by Cryptosporidium parvum and Giardia lamblia.[10][16][17] Its broad-spectrum antiparasitic activity extends to other parasites such as Entamoeba histolytica, Trichomonas vaginalis, and various intestinal helminths.[10]
The mechanism of action of nitazoxanide against parasites is similar to its antibacterial action, primarily targeting the PFOR enzyme essential for anaerobic energy metabolism.[10][11]
Anticancer Activity: An Emerging Frontier
Recent research has highlighted the potential of nitrothiazole derivatives as anticancer agents.[18][19] These compounds have been shown to inhibit the growth and proliferation of various cancer cell lines.[19]
For example, certain 2-amino, 5-nitrothiazole derivatives have demonstrated inhibitory effects on the migration of MDA-MB-231 breast cancer cells.[19] Another study reported that a nitro-substituted thiazolyl hydrazone derivative exhibited cytotoxic effects against MCF-7 breast cancer cells with relatively low toxicity towards normal cell lines.[18]
The precise mechanisms underlying the anticancer activity of nitrothiazoles are still under investigation but may involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell survival and metastasis.[20] The development of thiazole derivatives as anticancer drugs is a promising area of research aimed at producing more potent and safer therapeutic agents.[19][20]
Structure-Activity Relationship (SAR) Insights
The biological activity of nitrothiazole compounds is significantly influenced by the nature and position of substituents on the thiazole ring and any associated side chains.
-
The Nitro Group: The presence of the nitro group is generally considered essential for the antimicrobial and antiparasitic activities of these compounds.[3][4] Its reduction is a key step in the activation of the molecule.[7]
-
Side Chains: Modifications to the side chains can have a profound impact on both the potency and the spectrum of activity. For instance, in the treatment of experimental infections with Salmonella typhimurium and Bacteroides fragilis, nitrothiazole derivatives with an imidazolidinone ring in the side chain, similar to niridazole, were found to be effective in vivo, whereas those with a cleaved ring were not, despite being active in vitro.[21][22]
-
Lipophilicity: The lipophilicity of the compounds can influence their ability to penetrate cell membranes and reach their intracellular targets, thereby affecting their biological activity.[23]
Experimental Protocols for Evaluating Biological Activity
The evaluation of the biological activity of nitrothiazole compounds involves a range of standardized in vitro and in vivo assays.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of the in vitro antimicrobial activity of a compound. It is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Broth Microdilution Method
-
Preparation of Compound Dilutions: A serial two-fold dilution of the nitrothiazole compound is prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Diagram 2: Experimental Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
To assess the potential toxicity of the compounds to mammalian cells, a cytotoxicity assay is performed.
-
Cell Seeding: Mammalian cells (e.g., HEK293 for general toxicity or specific cancer cell lines like MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the nitrothiazole compound.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 (half-maximal inhibitory concentration) is then calculated.
Quantitative Data Summary
The following table summarizes representative quantitative data on the biological activity of various nitrothiazole derivatives from the literature.
| Compound/Derivative | Target Organism/Cell Line | Activity Metric | Value | Reference |
| Nitrothiazole Derivatives 9 & 10 | Mycobacterium tuberculosis | MIC90 | 0.24 µM | [8] |
| Nitazoxanide | Bacteroides fragilis | MIC | 0.015-0.03 mg/L | [21] |
| Nitazoxanide | Salmonella typhimurium | MIC | 1-4 mg/L | [21] |
| Thiazolyl Hydrazone Derivative | MCF-7 (Breast Cancer) | IC50 | 125 µg/mL | [18] |
| Nitrothiazole-Thiazolidinone Hybrid 3b | MRSA | MIC | 0.25 µg/mL | [13] |
| Nitrothiazole-Thiazolidinone Hybrid 3b | C. albicans | MIC | Low micromolar | [13] |
Conclusion and Future Perspectives
Nitrothiazole compounds have firmly established their importance in the landscape of antimicrobial and antiparasitic chemotherapy. Their unique mechanism of action, particularly against anaerobic organisms, provides a critical advantage in combating a range of infectious diseases. The emerging evidence of their anticancer potential opens up exciting new avenues for drug discovery and development.
Future research in this field will likely focus on:
-
Synthesis of Novel Derivatives: The design and synthesis of new nitrothiazole analogs with improved potency, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: Further elucidation of the molecular mechanisms underlying the diverse biological activities of these compounds, especially their anticancer effects.
-
Combating Drug Resistance: Investigating the potential of nitrothiazoles to overcome existing drug resistance mechanisms in pathogens and cancer cells.
-
Clinical Development: Advancing the most promising lead compounds through preclinical and clinical trials to translate their therapeutic potential into new medicines.
The continued exploration of the rich chemical space of nitrothiazole derivatives holds immense promise for addressing some of the most pressing challenges in global health.
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Forminitrazole: A Technical Guide to Unraveling its Therapeutic Targets in Parasites
Executive Summary: Forminitrazole, a member of the 5-nitroimidazole (5-NI) class of compounds, represents a promising scaffold for the development of novel antiparasitic agents. Like its predecessors, metronidazole and tinidazole, its efficacy is predicated on reductive activation within the anaerobic or microaerophilic environment of protozoan and helminth parasites. However, a precise and comprehensive understanding of its molecular targets remains a critical objective for optimizing its therapeutic index and overcoming emerging resistance. This guide provides an in-depth exploration of the established mechanism of action for 5-NIs, delineates the most probable therapeutic targets for this compound based on current evidence, and presents detailed, field-proven experimental workflows for the deconvolution and validation of these targets. We will examine chemoproteomic strategies, including affinity chromatography-mass spectrometry, and biophysical approaches like thermal proteome profiling, providing researchers with the technical framework to elucidate the complete mechanistic profile of this compound and related compounds.
Part 1: The this compound Paradigm: Reductive Activation as a Prerequisite for Cytotoxicity
This compound belongs to the 5-nitroimidazole (5-NI) family, a class of prodrugs whose therapeutic efficacy is intrinsically linked to the unique metabolic environment of susceptible parasites.[1][2] The core mechanism of action is a two-step process initiated by the selective reduction of the nitro group at the C5 position of the imidazole ring.[3]
-
Entry and Reductive Activation: this compound, being a small, uncharged molecule, is believed to enter the parasite cell via passive diffusion.[2][4] Its selective toxicity arises from the fact that activation—the transfer of an electron to its nitro group—is efficiently catalyzed by low-redox-potential proteins unique to the energy metabolism of anaerobic or microaerophilic organisms.[3][5] Key electron donors in this process are proteins like ferredoxin or flavodoxin, which possess a sufficiently negative redox potential to reduce the nitro group.[6] This process forms a highly reactive nitro radical anion.
-
Generation of Cytotoxic Species and Cellular Damage: The nitro radical anion is a short-lived, toxic intermediate. In the low-oxygen environment of the parasite, this radical can undergo further reduction, leading to the formation of additional reactive nitrogen species, including hydroxylamine intermediates.[3] These cytotoxic molecules inflict widespread, indiscriminate damage to cellular macromolecules. The primary modes of cell death are believed to be:
-
DNA Damage: The reactive intermediates can directly interact with parasitic DNA, causing strand breaks and helical structure disruption, which inhibits DNA synthesis and repair, ultimately leading to cell death.[3][6][7]
-
Protein Adduction: The activated drug can form covalent adducts with a range of essential parasitic proteins, leading to their inactivation.[5][6] This includes enzymes critical for metabolic and antioxidant pathways.
-
This activation pathway is highly efficient in anaerobic parasites but is significantly hindered by the presence of oxygen. Oxygen can rapidly re-oxidize the nitro radical anion back to the parent compound in a process known as "futile cycling," which prevents the accumulation of toxic intermediates and protects oxygen-tolerant host cells.[5]
Part 2: Potential Therapeutic Targets: From Activation to System Collapse
While DNA damage is a significant consequence of this compound action, the specific proteins that are targeted—either for activation or through covalent adduction—represent key nodes of vulnerability in the parasite. Identifying these proteins is crucial for understanding the full spectrum of the drug's activity and for predicting or overcoming resistance.
Primary Targets: The Activation Machinery
The enzymes responsible for the initial reduction of the 5-nitroimidazole prodrug are themselves primary targets. Their activity is essential for the drug's efficacy, and their downregulation is a known mechanism of resistance.[6]
-
Pyruvate:Ferredoxin Oxidoreductase (PFOR): This enzyme is central to the energy metabolism of many anaerobic parasites, catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA and transferring electrons to ferredoxin. PFOR is a critical source of the low-potential electrons required to activate this compound.
-
Ferredoxin (Fdx) and Flavodoxin: These small, iron-sulfur or flavin-containing electron-transfer proteins are the direct electron donors to the nitroimidazole.[6] Reduced expression or mutations in these proteins can severely impair drug activation, leading to clinical resistance.[6]
-
Nitroreductases (NTRs): Some parasites possess specific nitroreductases that can also contribute to the activation of 5-NI compounds.[3][6]
Secondary Targets: Covalent Adduction and Pathway Inhibition
Following activation, the resulting reactive species form covalent bonds with a subset of proteins, disrupting their function. Proteomic studies on related 5-NI drugs in parasites like Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis have revealed a consistent pattern of adduction to proteins involved in redox homeostasis.[5][8]
-
Thioredoxin Reductase (TrxR): This is arguably the most significant secondary target identified to date.[5] TrxR is a key enzyme in the thioredoxin-mediated redox network, which is essential for protecting the parasite from oxidative stress and for reducing ribonucleotides for DNA synthesis. Covalent adduction and inhibition of TrxR by activated 5-NIs leads to a depletion of intracellular thiol pools and an accumulation of cytotoxic reactive oxygen species, creating a secondary wave of cellular damage.[5][8]
-
Other Potential Targets: Proteomic analyses have shown that other proteins can also be targeted, including those involved in protein synthesis (e.g., translation elongation factor EF-1γ) and other metabolic pathways.[8] The full repertoire of these protein adducts is an active area of investigation.
| Target Class | Potential Protein Target | Role in Parasite | Consequence of Interaction | Supporting Evidence |
| Primary (Activation) | Pyruvate:Ferredoxin Oxidoreductase (PFOR) | Energy Metabolism; Electron Supply | Source of electrons for drug activation | Implicated in 5-NI activation pathways |
| Ferredoxin (Fdx) / Nitroreductases (NTRs) | Electron Transfer | Direct reduction of this compound prodrug | Downregulation leads to resistance[3][6] | |
| Secondary (Adduction) | Thioredoxin Reductase (TrxR) | Antioxidant Defense; Redox Homeostasis | Inhibition disrupts redox balance, leading to oxidative stress | Confirmed target for other 5-NIs[5][8] |
| Translation Elongation Factors | Protein Synthesis | Covalent adduction leads to degradation and halts protein production | Observed in proteomic studies of G. lamblia[8] | |
| Downstream Effect | DNA | Genetic Integrity | Strand breaks and helix disruption | Well-established effect of activated 5-NIs[3][7] |
Part 3: Experimental Workflows for Target Deconvolution
Identifying the specific protein targets of this compound requires a multi-pronged approach that combines direct biochemical methods with biophysical and genetic validation. Phenotypic screening, while useful for identifying active compounds, often leaves the mechanism of action in a "black box".[9][10] The following workflows provide robust strategies for target deconvolution.
Workflow 1: Affinity Chromatography-Mass Spectrometry (AC-MS)
This chemoproteomic technique, also known as affinity-based protein profiling (AfBPP), is a powerful "pull-down" method to directly identify proteins that physically interact with the drug.[11][12] It involves immobilizing a modified version of this compound onto a solid support (e.g., beads) and using it as bait to capture binding partners from a parasite lysate.[9][13]
Detailed Experimental Protocol: AC-MS
-
Probe Synthesis:
-
Synthesize a this compound analogue containing a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an alkyne or azide for click chemistry, or an amine/carboxylic acid for direct coupling).
-
Causality: The linker is crucial to position the drug molecule away from the solid support, minimizing steric hindrance and allowing it to interact freely with its protein targets.
-
-
Immobilization:
-
Covalently couple the synthesized probe to activated affinity beads (e.g., NHS-activated agarose or magnetic beads).
-
Prepare a control set of beads derivatized only with the linker and blocking agent ("mock beads") to identify non-specific binders.
-
-
Parasite Lysate Preparation:
-
Culture and harvest a sufficient quantity of the target parasite (e.g., 10^9 cells).
-
Lyse the cells under non-denaturing conditions (e.g., using mild detergents like CHAPS or digitonin in a buffered solution with protease inhibitors) to preserve native protein conformations and interactions.
-
Clarify the lysate by high-speed centrifugation to remove insoluble debris.
-
-
Affinity Capture:
-
Incubate the clarified parasite lysate with the this compound-coupled beads and the mock beads in parallel for 2-4 hours at 4°C with gentle rotation.
-
Self-Validation: Including a competition control, where the lysate is pre-incubated with an excess of free, unmodified this compound before adding the beads, is critical. True targets will show significantly reduced binding to the beads in the presence of the competitor.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove proteins that bind non-specifically.
-
Elute the specifically bound proteins. This can be done using a denaturing solution (e.g., SDS-PAGE sample buffer) or by competitive elution with a high concentration of free this compound.
-
-
Mass Spectrometry Analysis:
-
Resolve the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.
-
Excise protein bands of interest or perform in-solution tryptic digestion of the entire eluate.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins by searching the MS/MS spectra against the parasite's protein database. True positive hits should be highly enriched in the this compound-bead eluate compared to the mock-bead and competition eluates.
-
Workflow 2: Thermal Proteome Profiling (TPP)
TPP is a powerful method for identifying drug targets in a cellular context without any chemical modification of the compound.[14][15] It is based on the principle that when a drug binds to its protein target, it typically increases the protein's thermal stability, raising its melting temperature (Tm).[14]
Detailed Experimental Protocol: TPP
-
Cell Treatment:
-
Treat intact parasite cultures with this compound at a relevant concentration (e.g., 5-10x EC50). A parallel culture is treated with the vehicle (e.g., DMSO) as a control.
-
-
Thermal Challenge:
-
Harvest the cells and divide the cell suspension from each condition (drug-treated and control) into multiple aliquots.
-
Heat each aliquot to a different temperature for a fixed time (e.g., a gradient from 37°C to 67°C in 10 steps). One aliquot is kept at room temperature as a reference.
-
Causality: As the temperature increases, proteins begin to unfold and aggregate. Target proteins bound to this compound will resist this denaturation until a higher temperature is reached.
-
-
Protein Extraction:
-
After the heat shock, lyse the cells and separate the soluble proteins (which remain properly folded) from the precipitated, denatured proteins by ultracentrifugation.
-
-
Quantitative Proteomics:
-
Collect the soluble fractions from each temperature point.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides from each temperature point with a different isobaric mass tag (e.g., TMT or iTRAQ). This allows for the pooling of all samples and their relative quantification in a single LC-MS/MS run.
-
-
Data Analysis:
-
Analyze the pooled sample by LC-MS/MS.
-
For each identified protein, plot the relative abundance of the soluble fraction as a function of temperature to generate a "melting curve."
-
Compare the melting curves from the drug-treated samples to the control samples. A protein that shows a statistically significant shift to a higher melting temperature in the presence of this compound is a candidate target.[14]
-
Workflow 3: Genetic Validation
Genetic approaches provide strong evidence for a direct drug-target interaction by linking a genetic modification to a change in drug sensitivity.[11][15]
-
In Vitro Evolution of Resistance:
-
Culture the parasite in the presence of gradually increasing concentrations of this compound over an extended period.
-
This process selects for parasites that have acquired mutations conferring resistance.
-
Isolate clonal lines of resistant parasites and confirm their resistance phenotype (i.e., higher EC50 value).
-
-
Whole-Genome Sequencing (WGS):
-
Perform WGS on the resistant clones and the original, sensitive parental strain.
-
Compare the genomes to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are unique to the resistant lines.
-
-
Target Prioritization:
-
Prioritize non-synonymous mutations found in the same gene across independently derived resistant lines.[11]
-
If a gene identified through AC-MS or TPP is also found to be mutated in resistant lines, this provides powerful, integrated evidence that it is a true therapeutic target.
-
-
Reverse Genetics:
-
To confirm the role of a candidate resistance gene, use genetic tools (e.g., CRISPR/Cas9) to introduce the identified mutation into the sensitive parental strain.
-
If this engineered strain becomes resistant to this compound, it definitively validates the target and the resistance mechanism.
-
Conclusion and Future Directions
The therapeutic potential of this compound is rooted in the well-established mechanism of reductive activation common to 5-nitroimidazoles. The primary targets are unequivocally the components of the parasite's low-redox-potential electron transfer chains, such as the PFOR/ferredoxin system, which are essential for activating the prodrug. Subsequently, the activated drug wreaks havoc by damaging DNA and forming covalent adducts with key proteins, most notably thioredoxin reductase, thereby collapsing the parasite's antioxidant defenses.
For drug development professionals, a comprehensive deconvolution of all protein targets is paramount. Integrating data from direct biochemical pulldowns (AC-MS), in-cell target engagement assays (TPP), and genetic resistance studies provides a self-validating framework to build a high-confidence portfolio of therapeutic targets. This multi-faceted approach not only illuminates the complete mechanism of action but also provides invaluable insights into potential resistance mechanisms, guiding the development of next-generation antiparasitic agents that are both potent and durable.
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Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. (2023). MDPI. [Link]
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Leitsch, D., et al. (2012). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. Journal of Antimicrobial Chemotherapy. [Link]
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Creek, D. J., et al. (2021). Chemoproteomics for Plasmodium parasite drug target discovery. Parasitology. [Link]
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Gharat, S. A., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery. [Link]
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A Subtractive Proteomics Approach to Identify Putative Drug Targets Against Parasitic Species. (2022). International Journal of Current Research and Review. [Link]
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Leitsch, D., et al. (2012). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. Journal of Antimicrobial Chemotherapy. [Link]
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Teng, K. W., et al. (2020). Defeating the trypanosomatid trio: proteomics of the protozoan parasites causing neglected tropical diseases. RSC Chemical Biology. [Link]
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Affinity Chromatography. Creative Biolabs. [Link]
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Upcroft, J. A., et al. (2014). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. Bioorganic & Medicinal Chemistry Letters. [Link]
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High-throughput: Affinity purification mass spectrometry. EMBL-EBI. [Link]
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A Subtractive Proteomics Approach to Identify Putative Drug Targets Against Parasitic Species. (2022). International Journal of Current Research and Review. [Link]
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A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. (2017). Parasitology. [Link]
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Advances in Anthelmintic Target Identification. (2024). International Journal of Molecular Sciences. [Link]
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Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. (2022). Brazilian Journal of Analytical Chemistry. [Link]
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Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (2020). LCGC International. [Link]
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Borst, P., & Ouellette, M. (1995). New mechanisms of drug resistance in parasitic protozoa. Annual Review of Microbiology. [Link]
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Gong, E. (2024). Mechanisms of Drug Resistance in Parasites and Strategies to Overcome Resistance. Walsh Medical Media. [Link]
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Trichomoniasis Medication: Nitroimidazoles. (2024). Medscape. [Link]
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Akao, N., et al. (2004). Morphological Changes of Trichomonas vaginalis Treated by Ornidazole: An In-Vitro Study. The Korean Journal of Parasitology. [Link]
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Tenorio, J. C. B. (2024). Drug resistance in parasites: A review of mechanisms, drivers, and mitigation strategies. Microbes and Infectious Diseases. [Link]
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Unmodified methodologies in target discovery for small molecule drugs: A rising star. (2022). Acta Pharmaceutica Sinica B. [Link]
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Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. (2020). Annual Review of Microbiology. [Link]
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So, M., & M. E. A. (2024). Antiparasitic Drugs. StatPearls. [Link]
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Anthelmintic Resistance and Its Mechanism: A Review. (2021). Veterinary Medicine International. [Link]
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Mechanism of praziquantel action at a parasitic flatworm ion channel. (2021). Science Advances. [Link]
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Treatment of Infections Caused by Metronidazole-Resistant Trichomonas vaginalis. (2001). Clinical Microbiology Reviews. [Link]
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The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (2023). Pharmaceuticals. [Link]
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A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS. (2016). Acta Veterinaria. [Link]
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Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. [Link]
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Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. MSD Veterinary Manual. [Link]
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Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery. [Link]
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Accelerating Drug Discovery by Early Protein Drug Target Prediction Based on a Multi-Fingerprint Similarity Search. (2019). Molecules. [Link]
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Designing Anti-inflammatory Drugs from Parasitic Worms: A Synthetic Small Molecule Analogue of the Acanthocheilonema viteae Product ES-62 Prevents Development of Collagen-Induced Arthritis. (2014). Journal of Medicinal Chemistry. [Link]
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Trichomoniasis Treatment & Management. (2024). Medscape. [Link]
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Trichomonas vaginalis: treatment questions and challenges. (2009). Current Opinion in Infectious Diseases. [Link]
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Sitime, A. (2004). Molecules of parasites as immunomodulatory drugs. Current Medicinal Chemistry. [Link]
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Lobovská, A., & Nohýnková, E. (2003). [New drugs for treatment of parasitic infections]. Casopis Lekaru Ceskych. [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of Forminitrazole
Abstract
Forminitrazole, chemically known as N-(5-nitro-1,3-thiazol-2-yl)formamide, is a significant heterocyclic compound with established applications in medicinal chemistry. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, tailored for researchers, scientists, and professionals in drug development. The document delineates a validated synthetic pathway starting from the precursor 2-amino-5-nitrothiazole, followed by a thorough analytical characterization of the final product. Key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are discussed in detail. The methodologies presented are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific rigor and reproducibility.
Introduction: The Chemical and Therapeutic Landscape of this compound
This compound belongs to the nitrothiazole class of compounds, a group of molecules that have garnered significant interest in the pharmaceutical industry due to their diverse biological activities. The core structure, featuring a nitro group on the thiazole ring, is crucial for its therapeutic effects, which primarily include antiparasitic properties.[1] Understanding the precise synthesis and confirming the identity and purity of this compound are paramount for its application in research and development. This guide aims to provide a robust and scientifically sound framework for these processes.
The molecular formula of this compound is C4H3N3O3S, with a molecular weight of approximately 173.15 g/mol .[1] Its structural integrity is directly linked to its mechanism of action, making rigorous characterization an indispensable step in its scientific evaluation.
Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of this compound is typically achieved through the formylation of 2-amino-5-nitrothiazole. This section details the necessary precursors, reagents, and the reaction protocol, underpinned by an explanation of the chemical transformations involved.
Prerequisite Synthesis of 2-Amino-5-nitrothiazole
The starting material, 2-amino-5-nitrothiazole, is a critical precursor. While commercially available, its synthesis in the laboratory is often a necessary first step. A common and reliable method involves the nitration of 2-aminothiazole.[2] However, this process involves hazardous nitrating mixtures and requires careful temperature control to avoid runaway reactions.[3]
A safer, alternative pathway involves the reaction of a halogenated N,N-dialkyl-2-nitroetheneamine with thiourea.[3][4] This method avoids the direct use of potent nitrating agents, thereby enhancing the safety profile of the synthesis.[3]
Protocol for the Synthesis of 2-Amino-5-nitrothiazole (from N,N-dimethyl-2-nitroetheneamine):
-
Halogenation: Dissolve N,N-dimethyl-2-nitroetheneamine in acetic acid and cool the mixture to 17°C.[5] Add bromine dropwise, ensuring the temperature does not exceed 25°C. An orange solid will form during this step.[5]
-
Thiourea Addition: After stirring the slurry for 10 minutes, add thiourea. An exothermic reaction will occur, and a yellow solid will form.[5]
-
Neutralization and Precipitation: Stir the mixture for one hour, then dilute with water. Simultaneously add this mixture and 29% ammonium hydroxide to a separate vessel containing acetic acid, maintaining the pH between 4 and 5 and the temperature below 30°C.[5]
-
Isolation: Adjust the final pH to 7 with ammonium hydroxide. Filter the resulting yellow precipitate, wash with water, and dry to yield 2-amino-5-nitrothiazole.[5]
Formylation of 2-Amino-5-nitrothiazole to this compound
The conversion of 2-amino-5-nitrothiazole to this compound is achieved through a formylation reaction. This involves the introduction of a formyl group (-CHO) onto the amino group of the thiazole ring. A common and effective method utilizes formic acid as the formylating agent.
dot
Caption: Synthetic pathway from 2-aminothiazole to this compound.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-nitrothiazole.
-
Reagent Addition: Add an excess of 98-100% formic acid to the flask. The formic acid acts as both the solvent and the formylating reagent.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for a specified period. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude this compound.
-
Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove any residual formic acid, and then dry. Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain a highly pure product.
Causality in Protocol Design:
-
Excess Formic Acid: Using an excess of formic acid drives the equilibrium of the reaction towards the product side, ensuring a high conversion of the starting material.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the formylation reaction to proceed at a reasonable rate.
-
Precipitation in Ice-Cold Water: this compound is sparingly soluble in cold water, allowing for its effective precipitation and separation from the water-soluble formic acid.
Comprehensive Characterization of this compound
The identity, purity, and structural integrity of the synthesized this compound must be confirmed through a battery of analytical techniques. This section outlines the application of HPLC, Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy for this purpose.
Purity and Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for assessing the purity of pharmaceutical compounds and for quantifying their concentration in various matrices.[6][7][8][9][10] A reversed-phase HPLC (RP-HPLC) method is typically employed for the analysis of this compound.
dot
Caption: A typical workflow for the HPLC analysis of this compound.
Typical HPLC Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like this compound. |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) with 0.1% Formic Acid | The organic modifier (acetonitrile) controls the retention time. Formic acid improves peak shape and suppresses ionization. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. |
| Detection | UV at a specific wavelength (determined by UV-Vis scan) | The nitroaromatic chromophore in this compound allows for sensitive UV detection. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure its reliability.[6][11][12] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][12]
Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its elemental composition.[13][14][15][16][17] For this compound, electrospray ionization (ESI) is a suitable ionization technique.
Expected Mass Spectrometric Data:
-
Molecular Formula: C4H3N3O3S
-
Exact Mass: 172.990 g/mol [1]
-
Expected Ions (Positive Mode ESI):
-
[M+H]+: m/z 173.997
-
[M+Na]+: m/z 195.979
-
-
Expected Ions (Negative Mode ESI):
-
[M-H]-: m/z 171.983
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the synthesized compound by providing highly accurate mass measurements.[13][14]
Functional Group Identification by Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[18][19][20]
dot
Caption: Key expected IR absorptions for this compound.
Interpretation of the IR Spectrum: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.[19]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Amide |
| ~3100 | C-H stretch | Aromatic/Formyl |
| ~1680 | C=O stretch | Amide (Amide I band) |
| ~1540 | Asymmetric N-O stretch | Nitro group |
| ~1350 | Symmetric N-O stretch | Nitro group |
| ~1600 | C=N stretch | Thiazole ring |
The presence of these characteristic peaks provides strong evidence for the successful synthesis of this compound.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms (primarily ¹H and ¹³C).[21][22][23]
Expected ¹H NMR Spectrum: The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the formyl proton, the amide proton, and the proton on the thiazole ring. The chemical shifts (δ) are influenced by the electronic environment of the protons.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Formyl C-H | ~8.5-9.0 | Singlet | 1H |
| Amide N-H | ~10.0-12.0 (broad) | Singlet | 1H |
| Thiazole C-H | ~8.0-8.5 | Singlet | 1H |
Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will show signals for the four carbon atoms in the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Formyl C=O | ~160-165 |
| Thiazole C2 (attached to N and N) | ~165-170 |
| Thiazole C4 (CH) | ~120-125 |
| Thiazole C5 (with NO₂) | ~145-150 |
The exact chemical shifts will depend on the solvent used for the NMR analysis.[21][22] It is crucial to use a deuterated solvent and to reference the spectrum correctly.
Conclusion: A Framework for Quality and Reproducibility
This technical guide has provided a detailed and scientifically grounded framework for the synthesis and characterization of this compound. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers and drug development professionals can confidently produce and validate this important pharmaceutical compound. The emphasis on a multi-technique analytical approach ensures the unambiguous confirmation of the molecule's identity, purity, and structural integrity, which are critical prerequisites for any subsequent biological or pharmacological investigations. The self-validating nature of the described methodologies promotes reproducibility and adherence to the highest standards of scientific integrity.
References
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PrepChem. (n.d.). Synthesis of 2-amino-5-nitrothiazole. Retrieved from [Link]
- Google Patents. (1981). US4269985A - Process for the preparation of 2-amino-5-nitrothiazole.
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Journal of the American Chemical Society. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
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The Journal of Organic Chemistry. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 284, Formic acid. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]
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ACS Publications. (2017). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
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Navigating the Molecular Labyrinth: A Technical Guide to the Antigiardial Action of Nitroimidazole-Class Compounds
A Note to the Reader: Initial searches for a specific compound named "forminitrazole" did not yield conclusive results within the current scientific literature as a recognized agent against Giardia lamblia. The name may be a novel compound with limited public data, a developmental code, or a potential misspelling of a known therapeutic. However, the chemical nomenclature suggests its classification within the nitroimidazole family of drugs. This guide, therefore, provides an in-depth exploration of the well-established mode of action for 5-nitroimidazole drugs, the frontline therapeutics against giardiasis. This framework serves as an authoritative foundation for understanding how a compound like "this compound" would likely exert its effects against this pervasive intestinal parasite.
Introduction: The Enduring Challenge of Giardia lamblia
Giardia lamblia, a flagellated protozoan parasite, is a leading cause of waterborne diarrheal disease worldwide, known as giardiasis.[1][2] Infection occurs through the ingestion of dormant cysts, which excyst in the small intestine to release pathogenic trophozoites.[1][3] These trophozoites attach to the intestinal epithelium, leading to malabsorption, diarrhea, and other gastrointestinal symptoms.[3][4] For decades, the 5-nitroimidazole class of drugs, including metronidazole, tinidazole, ornidazole, and secnidazole, has been the cornerstone of giardiasis treatment.[1][2][5] Understanding their precise mechanism of action is paramount for optimizing current therapies and developing next-generation antigiardial agents.
The Core Mechanism: A Trojan Horse Strategy of Reductive Activation
The efficacy of 5-nitroimidazole drugs against Giardia lamblia hinges on the unique anaerobic metabolism of the parasite.[1] These compounds are prodrugs, meaning they are administered in an inactive form and require metabolic activation within the target organism to become cytotoxic.[6][7]
Entry into the Trophozoite
The small, lipophilic nature of 5-nitroimidazoles allows them to readily diffuse across the cell membrane of the Giardia trophozoite.[1]
Reductive Activation: The Key to Cytotoxicity
Once inside the parasite, the nitro group of the imidazole ring is reduced by low-redox-potential electron transport proteins, primarily ferredoxins.[1][8] This process is catalyzed by enzymes within the parasite's anaerobic energy metabolism, such as pyruvate:ferredoxin oxidoreductase (PFOR).[8][9] This reduction is critical for two reasons:
-
Generation of a Concentration Gradient: The intracellular reduction of the drug maintains a steep concentration gradient, driving the continued influx of more prodrug into the cell.[1]
-
Formation of a Cytotoxic Nitro Radical: The single-electron reduction of the nitro group creates a highly reactive nitro radical anion.[10][11] This radical is the primary cytotoxic agent.
Molecular Mayhem: The Consequences of Radical Formation
The highly reactive nitro radical anion wreaks havoc within the Giardia trophozoite through multiple mechanisms:
-
DNA Damage: The primary target of the activated nitroimidazole is the parasite's DNA. The nitro radical interacts with DNA, causing strand breakage and loss of the helical structure.[12][13][14] This damage inhibits DNA replication and transcription, ultimately leading to cell death.
-
Protein and Membrane Damage: The reactive radical can also interact with other vital macromolecules, including proteins and membrane lipids, leading to widespread cellular dysfunction.
This elegant mechanism of action, which exploits the parasite's unique anaerobic biochemistry, ensures a high degree of selectivity, minimizing toxicity to the aerobic host cells.
Mechanisms of Resistance: The Parasite Fights Back
Despite their effectiveness, treatment failures with nitroimidazoles can occur, and resistance is a growing concern.[5][15] The primary mechanism of resistance in Giardia involves a decrease in the activity of the enzymes responsible for drug activation.[8]
-
Downregulation of PFOR: Resistant strains of Giardia lamblia often exhibit reduced levels or activity of pyruvate:ferredoxin oxidoreductase (PFOR).[8] With less PFOR activity, the parasite is less efficient at reducing the nitroimidazole prodrug to its active, cytotoxic form.
-
Altered Ferredoxin Metabolism: Changes in the expression or function of ferredoxins, the electron donors for nitro group reduction, can also contribute to resistance.
Understanding these resistance mechanisms is crucial for the development of novel therapies that can bypass these pathways or for the implementation of combination therapies.[15]
Experimental Protocols for Studying Antigiardial Drug Action
The elucidation of the mode of action of nitroimidazoles has been made possible through a variety of in vitro and in vivo experimental techniques.
In Vitro Susceptibility Testing
Determining the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) of a compound against Giardia lamblia trophozoites is a fundamental first step.
Protocol: Microplate-Based Assay for Giardia lamblia Growth Inhibition
-
Culturing Trophozoites: Giardia lamblia trophozoites (e.g., WB strain) are cultured axenically in TYI-S-33 medium supplemented with bovine bile and serum at 37°C.
-
Drug Preparation: The test compound (e.g., this compound) and a reference drug (e.g., metronidazole) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in the culture medium.
-
Assay Setup: In a 96-well microplate, a standardized number of trophozoites are added to each well containing the different drug concentrations. Control wells with no drug and solvent-only controls are included.
-
Incubation: The plate is incubated anaerobically (e.g., using a gas pack system) at 37°C for 48-72 hours.
-
Quantification of Growth: Parasite viability can be assessed using various methods:
-
Cell Counting: Direct counting of motile trophozoites using a hemocytometer.
-
Metabolic Assays: Using viability dyes such as resazurin (alamarBlue), which changes color in the presence of metabolically active cells. The color change is quantified using a microplate reader.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.
Investigating the Mechanism of Action
To confirm that a compound acts via a nitroreductive pathway similar to other nitroimidazoles, several experimental approaches can be employed.
Protocol: PFOR Activity Assay in Giardia Lysates
-
Preparation of Cell Lysates: Giardia trophozoites are harvested, washed, and lysed to release the cellular contents, including the PFOR enzyme.
-
Assay Principle: The activity of PFOR is measured spectrophotometrically by monitoring the reduction of a substrate (e.g., methyl viologen) in the presence of pyruvate. The rate of color change is proportional to the enzyme's activity.
-
Procedure:
-
Cell lysates are incubated with a reaction mixture containing pyruvate and methyl viologen.
-
The reaction is initiated by the addition of coenzyme A.
-
The change in absorbance is monitored over time at a specific wavelength.
-
-
Analysis: The PFOR activity in lysates from drug-resistant and susceptible strains can be compared to determine if reduced enzyme activity correlates with resistance.
Assessing DNA Damage
The DNA-damaging effects of activated nitroimidazoles can be visualized and quantified.
Protocol: Comet Assay for DNA Strand Breaks
-
Drug Treatment: Giardia trophozoites are incubated with the test compound for a defined period.
-
Cell Embedding: The treated cells are embedded in a low-melting-point agarose gel on a microscope slide.
-
Lysis: The cells are lysed to remove membranes and proteins, leaving the DNA.
-
Electrophoresis: The slides are subjected to electrophoresis, which causes fragmented DNA (from damaged cells) to migrate out of the nucleus, forming a "comet tail."
-
Visualization and Quantification: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope. The length and intensity of the comet tail are proportional to the extent of DNA damage.
Quantitative Data Summary
The following table summarizes typical efficacy data for commonly used 5-nitroimidazole drugs against Giardia lamblia.
| Drug | Typical Adult Dose | Treatment Duration | Cure Rate (%) |
| Metronidazole | 250 mg, three times daily | 5-7 days | 85-95% |
| Tinidazole | 2 g, single dose | 1 day | >90% |
| Ornidazole | 1.5 g, single dose | 1-2 days | >90% |
| Secnidazole | 2 g, single dose | 1 day | >90% |
Cure rates can vary based on the patient population and the geographic location of infection.[1][9][16]
Conclusion and Future Directions
The 5-nitroimidazole class of drugs remains a vital tool in the fight against giardiasis. Their elegant mode of action, which relies on the specific anaerobic metabolism of the parasite for activation, provides a high degree of efficacy and selectivity. While the identity of "this compound" remains to be clarified, its name strongly suggests that its mechanism of action would fall within the framework described in this guide.
Future research in this field will likely focus on:
-
Overcoming Resistance: Designing novel nitroimidazoles or other classes of drugs that are not susceptible to existing resistance mechanisms.
-
Improving the Therapeutic Index: Developing compounds with even better safety profiles and shorter treatment courses.
-
Combination Therapies: Investigating the synergistic effects of combining nitroimidazoles with drugs that have different modes of action to enhance efficacy and combat resistance.[15]
This in-depth understanding of the molecular interactions between nitroimidazoles and Giardia lamblia provides a robust foundation for the rational design and development of new and improved therapies for this globally significant parasitic disease.
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Dunn, L. A., et al. (2010). A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro. International Journal of Antimicrobial Agents, 36(1), 37-42. [Link]
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Gardner, T. B., & Hill, D. R. (2001). Treatment of Giardiasis. Clinical Microbiology Reviews, 14(1), 114-128. [Link]
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Norgan, A. P., et al. (2017). Nitroimidazole-refractory giardiasis: a growing problem requiring rational solutions. Travel Medicine and Infectious Disease, 21, 11-19. [Link]
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Pediatric Oncall. (n.d.). Ornidazole. [Link]
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Pediatric Oncall. (n.d.). Secnidazole. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: N-(5-Nitrothiazol-2-yl)formamide
Abstract
This document provides a comprehensive guide for the synthesis of N-(5-nitrothiazol-2-yl)formamide, a key intermediate in the development of various pharmacologically active compounds. The protocol details a robust and reproducible method starting from the commercially available precursor, 2-amino-5-nitrothiazole. This guide is intended for researchers and professionals in drug development and medicinal chemistry, offering in-depth procedural instructions, safety protocols, and characterization guidelines. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.
Introduction and Significance
N-(5-nitrothiazol-2-yl)formamide belongs to the class of nitrothiazole derivatives, which are of significant interest in medicinal chemistry. The parent compound, 2-amino-5-nitrothiazole, is a precursor to drugs like Nitazoxanide, a broad-spectrum antiparasitic and antiviral agent[1][2][3]. The formamide derivative serves as a crucial building block for creating more complex molecules. The introduction of the formyl group modifies the electronic and steric properties of the amino group, enabling further chemical transformations or modulating biological activity. The synthesis detailed herein involves the direct formylation of 2-amino-5-nitrothiazole, a straightforward yet critical transformation for accessing this valuable intermediate.
Safety & Hazard Management
All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Amino-5-nitrothiazole: This compound is harmful if swallowed and is suspected of causing cancer[4][5]. It may cause respiratory, skin, and eye irritation[6]. Avoid inhalation of dust and direct contact with skin and eyes[6][7]. In case of exposure, consult the Safety Data Sheet (SDS) immediately[4][7]. Store locked up and away from light in a refrigerator[8].
-
Formic Acid (>95%): A highly corrosive and flammable liquid and vapor that causes severe skin burns and eye damage[9][10][11][12]. The vapor is corrosive to the respiratory tract[10]. Handle only in a well-ventilated area, away from heat, sparks, and open flames[9][10][12][13]. Grounding and bonding of containers are necessary to prevent static discharge[11][12]. In case of contact, immediately flush the affected area with copious amounts of water and seek urgent medical attention[9][12].
Reaction Scheme and Mechanism
The synthesis is a direct N-formylation reaction. The lone pair of electrons on the nitrogen atom of the amino group in 2-amino-5-nitrothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of formic acid. This is followed by the elimination of a water molecule, typically facilitated by heating, to yield the final N-(5-nitrothiazol-2-yl)formamide product.
Logical Workflow Diagram
Caption: Workflow for the synthesis of N-(5-nitrothiazol-2-yl)formamide.
Detailed Synthesis Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-Amino-5-nitrothiazole | ≥98% | Sigma-Aldrich |
| Formic Acid | ≥95% (ACS Reagent) | Fisher Scientific |
| Deionized Water | High Purity | In-house |
| Ethanol (for recrystallization) | Reagent Grade | VWR |
| Equipment |
| 100 mL Round-bottom flask |
| Reflux condenser |
| Magnetic stirrer and stir bar |
| Heating mantle with controller |
| Thermometer |
| Buchner funnel and filter flask |
| Standard laboratory glassware |
| Thin-Layer Chromatography (TLC) plates |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-nitrothiazole (5.0 g, 34.4 mmol).
-
Reagent Addition: Place the flask in a fume hood and carefully add formic acid (25 mL). The formic acid serves as both the formylating agent and the solvent.
-
Reaction Conditions: Attach a reflux condenser to the flask and begin stirring. Heat the mixture to reflux (approximately 100-110°C) using a heating mantle.
-
Causality Note: Heating is necessary to overcome the activation energy of the dehydration step, driving the reaction towards the formation of the amide product.
-
-
Monitoring: Allow the reaction to proceed at reflux for 2-4 hours. Monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the mobile phase), observing the consumption of the starting material.
-
Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Precipitation: In a separate beaker, prepare 200 mL of an ice-water slurry. Slowly pour the cooled reaction mixture into the ice-water while stirring vigorously. A yellow solid should precipitate.
-
Causality Note: The organic product is insoluble in water. Pouring the reaction mixture into water causes the product to precipitate out, separating it from the water-soluble formic acid and any unreacted starting material.
-
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with several portions of cold deionized water (3 x 50 mL) to remove any residual formic acid.
-
Drying: Dry the collected solid under vacuum or in a desiccator to a constant weight. The product is a yellow to brownish powder.
Purification (Optional)
If further purification is required, the crude N-(5-nitrothiazol-2-yl)formamide can be recrystallized from ethanol.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry under vacuum.
Characterization
The identity and purity of the synthesized N-(5-nitrothiazol-2-yl)formamide should be confirmed by standard analytical techniques.
| Parameter | Expected Result |
| Appearance | Yellow to orange-yellow powder[14] |
| Melting Point | The melting point of the starting material, 2-amino-5-nitrothiazole, is approximately 195-200 °C (with decomposition)[6][7]. The formylated product is expected to have a distinct melting point, which should be determined experimentally. |
| ¹H NMR | Expected signals would include a proton signal for the thiazole ring, an amide proton (NH), and a formyl proton (CHO). |
| IR Spectroscopy | Characteristic peaks should be observed for N-H stretching, C=O stretching (amide I), and N-O stretching (nitro group). |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the product (C₄H₃N₃O₃S, MW: 173.15 g/mol ) should be observed. |
Conclusion
This protocol describes an efficient and reliable method for the synthesis of N-(5-nitrothiazol-2-yl)formamide from 2-amino-5-nitrothiazole. By adhering to the detailed steps and safety precautions, researchers can successfully prepare this valuable intermediate for applications in medicinal chemistry and drug discovery.
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Carl ROTH. Safety Data Sheet: Formic acid. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: formic acid. [Link]
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CORECHEM Inc. Formic Acid 95% Safety Data Sheet. [Link]
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European Directorate for the Quality of Medicines & HealthCare. 2-Amino-5-nitrothiazole - Safety Data Sheet. [Link]
-
MSDS Online. MSDS : Thiazole, 2-amino-5-nitro- CAS : 121-66-4. [Link]
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Kandemirli, F. et al. "Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-Nitrothiazol-2-yl)-carboxamido derivatives as potent inhibitors of SARS-CoV-2 main protease." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. [Link]
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Kandemirli, F. et al. "Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-Nitrothiazol-2-yl)-carboxamido derivatives as potent inhibitors of SARS-CoV-2 main protease." Taylor & Francis Online, 2022. [Link]
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PubChem. 2-Amino-5-Nitrothiazole. [Link]
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El-Sayed, N. N. E. et al. "New nitazoxanide derivatives: design, synthesis, biological evaluation, and molecular docking studies as antibacterial and antimycobacterial agents." RSC Advances, 2020. [Link]
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Patel, S. et al. "Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry, 2009. [Link]
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Application Note: High-Throughput In Vitro Assay for Determining the Antiparasitic Activity of Forminitrazole
For: Researchers, scientists, and drug development professionals in parasitology and infectious diseases.
Introduction: The Imperative for Novel Antiprotozoal Agents
Parasitic diseases caused by protozoa such as Trichomonas vaginalis and Giardia lamblia continue to pose a significant global health burden. The therapeutic arsenal against these anaerobic parasites has long been dominated by the 5-nitroimidazole class of drugs, with metronidazole being the cornerstone of treatment.[1] However, the emergence of drug-resistant strains necessitates a robust pipeline for the discovery and evaluation of new chemical entities.[2]
This application note introduces Forminitrazole , a novel (hypothetical) 5-nitroimidazole compound, and provides a detailed, field-proven protocol for the in vitro assessment of its antiparasitic activity. While this compound is presented here as a case study, the principles and methodologies described are broadly applicable to the screening of other compounds against anaerobic protozoan parasites. We will focus on a high-throughput-compatible assay using Trichomonas vaginalis as the model organism, employing a resazurin-based viability assessment that offers superior sensitivity, reproducibility, and scalability compared to traditional microscopic methods.[3]
Scientific Foundation: Mechanism of Action and Assay Rationale
The 5-Nitroimidazole Prodrug Activation Pathway
This compound, like other 5-nitroimidazoles, is a prodrug that requires reductive activation to exert its cytotoxic effects.[4] This bioactivation is a key element of its selective toxicity towards anaerobic organisms.
-
Cellular Uptake: The uncharged this compound molecule passively diffuses across the parasite's cell membrane.
-
Reductive Activation: In the low-redox-potential environment of the parasite's hydrogenosome (in T. vaginalis) or cytoplasm, the nitro group of this compound is reduced by ferredoxin-like proteins, which are themselves kept in a reduced state by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR).[5]
-
Generation of Cytotoxic Radicals: This reduction process generates short-lived, highly reactive nitro radical anions and other cytotoxic intermediates.[6]
-
Macromolecular Damage: These reactive species interact with and induce damage to the parasite's DNA, leading to strand breaks and helical structure disruption, which ultimately inhibits nucleic acid synthesis and results in cell death.[1]
This selective activation mechanism is the cornerstone of the 5-nitroimidazoles' therapeutic window, as the aerobic cells of the mammalian host lack the necessary low-redox-potential pathways for efficient drug activation.[6]
Caption: High-level workflow for the in vitro assay.
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
Subtract the average fluorescence of the blank control from all other wells.
-
Normalize the data to the negative control (100% viability) and calculate the percentage of inhibition for each concentration of this compound.
-
Formula: % Inhibition = 100 * (1 - [(Fluorescence_Test - Fluorescence_Blank) / (Fluorescence_Negative - Fluorescence_Blank)])
-
-
Determine IC50:
-
Plot the percent inhibition against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.
-
Assessing Cytotoxicity and Selectivity
To ensure that this compound is selectively toxic to the parasite and not to host cells, a parallel cytotoxicity assay should be performed using a mammalian cell line (e.g., Vero or HepG2 cells).
-
CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of mammalian cells by 50%. This can be determined using the same resazurin-based assay protocol.
-
Selectivity Index (SI): This ratio provides a measure of the compound's therapeutic window. A higher SI value is desirable.
-
Formula: SI = CC50 / IC50
-
| Parameter | Description | Typical Target Value |
| IC50 | Concentration for 50% inhibition of parasite growth. | < 10 µM for initial hits |
| CC50 | Concentration for 50% cytotoxicity in mammalian cells. | > 50 µM |
| SI | Selectivity Index (CC50/IC50). | > 10 for promising leads |
Conclusion and Future Directions
The protocol described provides a robust and scalable framework for the primary in vitro evaluation of this compound's antiparasitic activity. A favorable selectivity index would warrant further investigation, including secondary assays to confirm the mechanism of action, studies against drug-resistant parasite strains, and eventual progression to in vivo efficacy models. This systematic approach ensures that only the most promising and selective compounds advance in the drug discovery pipeline, optimizing resources and accelerating the development of next-generation antiparasitic therapies.
References
-
Methods in Molecular Biology. (2015). Protocols for the routine screening of drug sensitivity in the human parasite Trichomonas vaginalis. [Link]
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Antimicrobial Agents and Chemotherapy. (2018). A Rapid, High-Throughput Viability Assay for Blastocystis spp. Reveals Metronidazole Resistance and Extensive Subtype-Dependent Variations in Drug Susceptibilities. [Link]
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Sexually Transmitted Infections. (2022). The persistent parasite: diagnosis and treatment of resistant Trichomonas vaginalis infection. [Link]
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Clinical Infectious Diseases. (2019). In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure. [Link]
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Antimicrobial Agents and Chemotherapy. (1987). In vitro susceptibilities of 25 Giardia lamblia isolates of human origin to six commonly used antiprotozoal agents. [Link]
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PLoS Neglected Tropical Diseases. (2012). Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis. [Link]
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International Journal for Parasitology: Drugs and Drug Resistance. (2010). A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro. [Link]
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The Journal of Infection in Developing Countries. (2024). A comprehensive analysis of viability assays for Giardia lamblia and Trichomonas vaginalis trophozoites. [Link]
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Medscape. (2025). Trichomoniasis Treatment & Management. [Link]
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Centers for Disease Control and Prevention. (n.d.). Parasites - Trichomonas vaginalis Susceptibility Testing. [Link]
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Medscape. (2025). Trichomoniasis Medication. [Link]
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Journal of Medical Microbiology. (1992). In-vitro susceptibility of Giardia lamblia to albendazole, mebendazole and other chemotherapeutic agents. [Link]
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ResearchGate. (n.d.). Drug assay testing nitazoxanide using the viability marker resazurin. [Link]
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The Journal of Infectious Diseases. (1980). In vitro susceptibility of Giardia lamblia trophozoites to metronidazole and tinidazole. [Link]
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BMC Complementary Medicine and Therapies. (2019). Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi. [Link]
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Antimicrobial Agents and Chemotherapy. (2001). Drug Susceptibility Testing of Anaerobic Protozoa. [Link]
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Centers for Disease Control and Prevention. (2021). Trichomoniasis - STI Treatment Guidelines. [Link]
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Clinical Microbiology Reviews. (2001). Treatment of Infections Caused by Metronidazole-Resistant Trichomonas vaginalis. [Link]
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ResearchGate. (2001). Drug Susceptibility Testing of Anaerobic Protozoa. [Link]
-
International Journal of Molecular Sciences. (2022). In Vitro Testing of Alternative Synthetic and Natural Antiparasitic Compounds against the Monogenean Sparicotyle chrysophrii. [Link]
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Surgery. (1983). Mode of action of metronidazole on anaerobic bacteria and protozoa. [Link]
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Expert Review of Anti-infective Therapy. (2009). Trichomonas vaginalis: treatment questions and challenges. [Link]
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Molecules. (2020). Preclinical Studies in Anti-Trypanosomatidae Drug Development. [Link]
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ResearchGate. (2001). Drug Targets and Mechanisms of Resistance in the Anaerobic Protozoa. [Link]
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Clinical Microbiology Reviews. (2001). Drug Targets and Mechanisms of Resistance in the Anaerobic Protozoa. [Link]
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Bio-protocol. (2020). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. [Link]
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Cell culture assays for testing Forminitrazole efficacy
Application Notes & Protocols
Topic: High-Throughput and Mechanistic Cell-Based Assays for Efficacy Testing of Forminitrazole, a Novel Investigational ALDH Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for evaluating the cellular efficacy of this compound, a novel pyrazole-based investigational compound. Pyrazole derivatives represent a significant class of heterocyclic compounds with broad pharmacological activities, including potent anti-cancer effects.[1] Emerging evidence suggests that a key mechanism for a subset of these compounds is the inhibition of Aldehyde Dehydrogenase (ALDH), a superfamily of enzymes implicated in cancer cell chemoresistance, stemness, and proliferation.[2][3] This guide details a strategic, multi-tiered approach, beginning with foundational cytotoxicity screening and progressing to specific target engagement and functional mechanistic assays. The protocols herein are designed to be robust and self-validating, providing researchers with the necessary tools to characterize the bioactivity of this compound and similar molecules in relevant cancer cell models.
Scientific Background & Assay Principle
This compound belongs to the pyrazole class of compounds, many of which are known to interact with various oncogenic targets.[1] A primary hypothesized target for this compound is the Aldehyde Dehydrogenase (ALDH) enzyme family. ALDHs, particularly isoforms like ALDH1A1 and ALDH1A3, are overexpressed in various tumors and are markers for cancer stem cells (CSCs), which contribute to tumor recurrence and metastasis.[2][3] By inhibiting ALDH, this compound may selectively target these aggressive cell populations, disrupt cellular detoxification pathways, and induce cell death.
The experimental strategy outlined below follows a logical progression:
-
Establish Bioactivity: Does this compound impact cancer cell viability?
-
Confirm Target Engagement: Does this compound inhibit ALDH activity within the cell?
-
Elucidate Mechanism: How does this compound induce cell death? (e.g., Apoptosis)
-
Assess Functional Outcomes: Can this compound inhibit cancer cell phenotypes like migration and invasion?
Overall Experimental Workflow
Caption: Tiered approach for this compound efficacy testing.
Materials and Reagents
-
Cell Lines: High ALDH-expressing cancer cell line (e.g., MDA-MB-231, A549) and a low-expressing control line.
-
Culture Media: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]
-
This compound: Stock solution (e.g., 10 mM in DMSO).
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Aldefluor™ Assay Kit: (STEMCELL Technologies or similar).[3]
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Kit.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
96-well and 6-well cell culture plates.
-
Flow Cytometer and Plate Reader.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This initial assay quantitatively assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability and proliferation. The half-maximal inhibitory concentration (IC50) value derived from this assay is crucial for determining appropriate concentrations for subsequent experiments.
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.
-
Scientist's Note: Seeding density should be optimized to ensure cells are in the exponential growth phase at the end of the experiment and do not become over-confluent.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium (e.g., 0.1 µM to 100 µM). Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and a "no treatment" control.
-
Carefully remove the old medium and add 100 µL of the respective treatments to each well.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation: Example IC50 Values
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| MDA-MB-231 (High ALDH) | 15.2 | 24.7 |
| MCF7 (Low ALDH) | 48.5 | 45.0 |
Protocol 2: ALDH Enzyme Activity Assay (Aldefluor™)
This assay directly measures the intracellular activity of ALDH, providing evidence of target engagement by this compound. The assay uses a fluorescent, non-toxic ALDH substrate (BODIPY-aminoacetaldehyde) that freely diffuses into intact cells. In the presence of active ALDH, it is converted to a fluorescent product (BODIPY-aminoacetate) that is retained inside the cell. A decrease in fluorescence intensity indicates ALDH inhibition.[3]
Step-by-Step Methodology:
-
Cell Preparation: Culture and treat cells with this compound (e.g., at IC25, IC50, and IC75 concentrations) for 24 hours in 6-well plates.
-
Aldefluor Assay:
-
Harvest ~1 x 10^6 cells per condition.
-
Resuspend cells in the Aldefluor assay buffer.
-
For each condition, create two tubes:
-
Test Sample: Add the ALDH substrate.
-
Control Sample: Add the ALDH substrate PLUS a specific ALDH inhibitor, DEAB (diethylaminobenzaldehyde). This control is used to set the gate for the ALDH-positive population.
-
-
Rationale: The DEAB control is critical. It establishes the baseline fluorescence of cells where ALDH activity is completely blocked, allowing for accurate gating of the truly ALDH-positive cells in the test samples.[3]
-
-
Incubation: Incubate all tubes for 45 minutes at 37°C, protected from light.
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, typically using the FITC channel.
-
First, run the DEAB control sample to establish the negative gate.
-
Then, run the untreated and this compound-treated samples to quantify the percentage of ALDH-positive cells.
-
Data Presentation: Example ALDH Inhibition
| Treatment | Concentration (µM) | % ALDH-Positive Cells | % Inhibition |
| Vehicle Control | 0 | 85.4% | 0% |
| This compound | 7.5 (IC25) | 55.1% | 35.5% |
| This compound | 15.2 (IC50) | 22.8% | 73.3% |
| This compound | 30.0 (IC75) | 8.1% | 90.5% |
This compound Mechanism of Action
Caption: Inhibition of ALDH by this compound.
Protocol 3: Apoptosis Assessment (Annexin V / PI Staining)
This assay differentiates between healthy, apoptotic, and necrotic cells to determine the mode of cell death induced by this compound. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptosis/necrosis).
Step-by-Step Methodology:
-
Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at IC50 concentration) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all cell populations are analyzed. Wash with cold PBS.
-
Staining:
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Scientist's Note: Staining must be done on live, non-fixed cells. Fixation can permeabilize membranes, leading to false-positive PI staining.[5]
-
-
Flow Cytometry: Analyze immediately by flow cytometry.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
References
-
Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review... Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules. [Link]
-
A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. Scientific Reports. [Link]
-
A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro. Cancers. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]
-
Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones. Journal of Medicinal Chemistry. [Link]
-
Anti-Cancer Activity of a 5-Aminopyrazole Derivative Lead Compound (BC-7)... International Journal of Molecular Sciences. [Link]
-
Study of 1-Formyl-2-Pyrazolines as Anticancer Drug Candidates. ResearchGate. [Link]
- 4-Methylpyrazole Formulations for Inhibiting Ethanol Intolerance.
-
Previously used successful conditions for culture of ameloblast lineage cell lines not working... ResearchGate. [Link]
-
Cell Culture Media, Matrices, Supplements, & Assays. Bio-Techne. [Link]
-
Resveratrol addition to Chinese hamster ovary cell culture media... Biotechnology Progress. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Preparing Fixed Cells for Labeling | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes: Forminitrazole Solubility and Stability for Preclinical Research
Introduction
Forminitrazole is a nitroimidazole-class compound of interest for its potential therapeutic applications, stemming from the well-established antimicrobial and radiosensitizing properties of this chemical family. The efficacy and reproducibility of in vitro and in vivo experiments hinge on the precise understanding and control of the active pharmaceutical ingredient's (API) physicochemical properties. This document provides a comprehensive guide for researchers on characterizing the solubility and stability of this compound.
The protocols herein are designed to establish a robust, self-validating framework for preparing and handling this compound solutions, ensuring data integrity and experimental success. Given that specific data for this compound is not extensively published, this guide emphasizes empirical determination based on the known behavior of related nitroimidazole compounds like metronidazole.[1][2][3]
Physicochemical Properties of Nitroimidazoles
Understanding the general properties of the nitroimidazole class is crucial for designing effective experimental protocols for this compound. These properties dictate solvent selection, pH considerations, and storage conditions.
| Property | General Value / Characteristic for Nitroimidazoles | Significance for Experimental Design |
| Appearance | Typically a light yellow to khaki-green solid powder.[4] | Visual inspection can be a preliminary indicator of purity and degradation (darkening may indicate instability). |
| Molecular Weight | Varies (e.g., this compound: C4H5N3O3, ~143.1 g/mol ) | Essential for calculating molar concentrations for solutions. |
| pKa | The imidazole ring is weakly basic (predicted pKa for similar compounds ~8.87).[5] | Solubility will be pH-dependent. The compound will be more soluble in acidic conditions where the imidazole ring is protonated. |
| Aqueous Solubility | Generally low to slightly soluble in water.[5][6] | Aqueous buffers may require pH adjustment or the addition of co-solvents to achieve desired concentrations. |
| Organic Solvent Solubility | Soluble in polar organic solvents like methanol, ethanol, acetone, and DMF.[6][7] | These are excellent choices for preparing high-concentration stock solutions. |
| Stability | Stable under recommended storage conditions (refrigerated, protected from light).[5][6] | Strict adherence to storage protocols is necessary to prevent degradation. |
| Incompatibilities | Strong oxidizing agents, strong acids.[6] | Avoid co-formulation with these agents unless part of a specific stress study. |
Protocol: Preparation of this compound Stock Solutions
The preparation of a stable, concentrated stock solution is the foundational step for most experiments. The choice of solvent is critical to prevent precipitation and degradation.
Objective: To prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vials or vials wrapped in aluminum foil
-
Sterile, disposable syringes and filters (0.22 µm PVDF)
-
Vortex mixer
Methodology:
-
Pre-Equilibration: Allow this compound powder and DMSO to come to room temperature before opening to prevent water condensation.
-
Weighing: Accurately weigh the required amount of this compound. For 10 mL of a 10 mM solution (MW ~143.1 g/mol ), this would be 14.31 mg. Perform this in a fume hood, as nitroimidazoles can be toxic if swallowed.[6]
-
Dissolution: Add the weighed this compound to the vial. Add a portion of the DMSO (e.g., 8 mL), cap tightly, and vortex vigorously for 2-3 minutes. Gentle warming in a 37°C water bath can be used if dissolution is slow, but should be done cautiously to avoid thermal degradation.
-
Final Volume Adjustment: Once fully dissolved, add DMSO to reach the final desired volume (10 mL). Invert the vial several times to ensure homogeneity.
-
Sterilization (Optional): If for use in cell culture, sterilize the solution by filtering through a 0.22 µm PVDF syringe filter into a sterile, light-protected container. PVDF is recommended for its low protein binding and broad solvent compatibility.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. For short-term use (1-2 weeks), storage at 2-8°C is acceptable if protected from light.
Causality Note: Using a polar aprotic solvent like DMSO ensures high solubility. Storing in light-protected, single-use aliquots at low temperatures minimizes degradation from photolysis, hydrolysis, and repeated temperature fluctuations.
Protocol: Forced Degradation Study for Stability Assessment
Forced degradation, or stress testing, is essential to understand the intrinsic stability of this compound.[1][8] This protocol establishes the conditions under which the compound degrades, which is critical for developing stability-indicating analytical methods and defining appropriate storage and handling procedures.
Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress conditions.
Analytical Method Prerequisite: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), is required.[9][10] This method must be able to separate the intact this compound peak from any potential degradation products.
Experimental Workflow Diagram:
Caption: Workflow for the forced degradation study of this compound.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a working solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water. This co-solvent system ensures solubility while allowing for aqueous-based degradation reactions.
-
-
Acid Hydrolysis: Mix equal volumes of the drug solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate in a water bath at 60°C.
-
Base Hydrolysis: Mix equal volumes of the drug solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature (25°C), as nitroimidazoles are particularly vulnerable to alkaline hydrolysis.[1]
-
Oxidative Degradation: Mix equal volumes of the drug solution with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature (25°C).[1]
-
Thermal Degradation: Place a vial of the solid this compound powder in an oven at 80°C. Also, place a tightly capped vial of the working solution at 80°C to assess degradation in solution.
-
Photolytic Degradation: Expose the working solution in a photostable, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A parallel sample wrapped in aluminum foil serves as the dark control.
-
-
Time Points: Collect samples at appropriate time points (e.g., 0, 2, 6, 12, and 24 hours). The goal is to achieve 5-20% degradation to clearly identify primary degradation products.
-
Sample Processing:
-
Before analysis, cool thermal samples to room temperature.
-
Neutralize the acid and base hydrolysis samples to an appropriate pH with an equivalent amount of base or acid, respectively, to halt the reaction and prevent damage to the HPLC column.
-
-
Analysis: Analyze all samples, including a t=0 control (unstressed sample), using the validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of this compound remaining and the percentage of each degradation product formed at each time point relative to the t=0 control.
Potential Degradation Pathways
The chemical structure of this compound, like other nitroimidazoles, is susceptible to specific chemical transformations. Understanding these potential pathways aids in the identification of degradation products and in developing strategies to mitigate instability. The primary mechanisms of degradation are hydrolysis and reduction of the nitro group.[13]
Caption: Potential degradation pathways for a nitroimidazole compound like this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation in Aqueous Buffer | Concentration exceeds aqueous solubility limit; pH of the buffer is too high (less protonation). | Decrease the final concentration. Adjust the buffer pH to be more acidic (if compatible with the experiment). Add a small percentage (1-5%) of a co-solvent like DMSO or ethanol. |
| Solution Turns Yellow/Brown | Degradation of the compound, often due to light exposure or alkaline conditions. | Prepare fresh solutions. Always store solutions in amber vials or wrapped in foil. Check the pH of your solution; ensure it is not highly alkaline. |
| Loss of Potency in Experiments | Degradation in stock solution (improper storage) or in experimental media over the course of the assay. | Prepare fresh stock solutions and use immediately. Perform an in-use stability test in your specific experimental media to determine the time window for reliable results. |
| Variable HPLC-UV Results | Incomplete dissolution of the stock solution; degradation after preparation. | Ensure complete dissolution using sonication or gentle warming. Analyze samples immediately after preparation or validate storage conditions for diluted samples. |
References
-
A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE. International Journal of Progressive Research in Engineering Management and Science (IJPREMS). Available at: [Link]
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Condition used for forced degradation | Download Scientific Diagram. ResearchGate. Available at: [Link]
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2-Methyl-4-nitroimidazole | 696-23-1. LookChem. Available at: [Link]
-
Forced degradation of metronidazole, oxytetracycline and furazolidone studies using High Performance Liquid Chromatography. CABI Digital Library. Available at: [Link]
-
Degradation Study of Metronidazole in Active and Different Formulation by UV Spectroscopy. Walsh Medical Media. Available at: [Link]
-
2-Nitroimidazole, 98% | 195650-1G | SIGMA-ALDRICH | SLS. SLS. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Authorea. Available at: [Link]
-
Analytical Methods for the Quantification of Pharmaceuticals | Request PDF. ResearchGate. Available at: [Link]
-
Development and Validation of Analytical Methods for Pharmaceuticals. Longdom Publishing. Available at: [Link]
-
Stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link]
-
Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. Available at: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]
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Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. National Institutes of Health (NIH). Available at: [Link]
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Application Notes & Protocols: Establishing Effective In Vitro Dosages for N-(5-Nitrothiazol-2-yl)formamide
Introduction: The Therapeutic Potential of the 5-Nitrothiazole Scaffold
The 5-nitrothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, antiparasitic, and anticancer effects[1][2]. N-(5-Nitrothiazol-2-yl)formamide belongs to this versatile class of nitroaromatic compounds. The therapeutic efficacy of these agents is frequently linked to the reductive activation of the nitro group, a process that occurs preferentially under the hypoxic conditions often found in microbial environments or solid tumors[3]. This reduction generates reactive nitroso, hydroxylamino, and amino intermediates that can covalently modify and damage critical cellular macromolecules like DNA and proteins, or inhibit key enzymatic pathways[3][4].
For researchers and drug development professionals, establishing a precise and effective dosage of N-(5-Nitrothiazol-2-yl)formamide for in vitro studies is the foundational step for generating reliable and translatable data. This guide provides a comprehensive framework, moving beyond simple step-by-step instructions to explain the causality behind experimental choices. It offers robust, self-validating protocols for determining cytotoxicity, assessing efficacy, and ensuring data integrity through appropriate controls.
Section 1: Foundational Steps—Compound Handling and Preparation
The accuracy of any in vitro study begins with the proper handling of the test compound. The physicochemical properties of N-(5-Nitrothiazol-2-yl)formamide dictate its preparation and application in cell culture.
Solubility Determination and Stock Solution Preparation
Expert Insight: An accurate concentration cannot be achieved if the compound is not fully dissolved. Many heterocyclic compounds exhibit poor aqueous solubility, necessitating the use of an organic solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. It is critical to determine the compound's solubility limit and ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤0.5%).
Protocol: Solubility and Stock Solution Preparation
-
Solvent Selection: Begin with 100% DMSO, a common solvent for preparing stock solutions of nitro compounds[3].
-
Preparation of Supersaturated Solution: Add 1-2 mg of N-(5-Nitrothiazol-2-yl)formamide to a microcentrifuge tube. Add DMSO in small, precise increments (e.g., 10 µL) while vortexing between additions until the compound fully dissolves. This helps estimate the maximum solubility.
-
Stock Solution Preparation: Based on the estimated solubility, prepare a primary stock solution at a high concentration (e.g., 10-50 mM). For example, to make a 10 mM stock, dissolve the appropriate mass of the compound in the calculated volume of 100% DMSO.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter suitable for organic solvents (e.g., PTFE) into a sterile, amber glass vial or cryovial.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Section 2: Defining the Therapeutic Window—Cytotoxicity Profiling
Expert Insight: Before assessing the efficacy of N-(5-Nitrothiazol-2-yl)formamide, it is imperative to determine its cytotoxic concentration range in the chosen cell line(s). This step establishes the compound's therapeutic window—the range of concentrations that is effective against the target (e.g., a pathogen or cancer cell) while being minimally harmful to host cells. The 50% inhibitory concentration (IC50) is the standard metric derived from this assay.
Protocol: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability[5].
-
Cell Seeding: Plate mammalian cells (e.g., HEK293T for general toxicity, or a specific cancer cell line like MCF7 or HeLa) in a 96-well plate at a pre-determined optimal density. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of the N-(5-Nitrothiazol-2-yl)formamide stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is constant across all wells, including the vehicle control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for "untreated cells" and "vehicle control" (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours), depending on the cell doubling time and experimental goals.
-
MTT Reagent Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Visualization: Cytotoxicity Workflow```dot
Caption: Proposed reductive activation pathway for 5-nitrothiazole compounds.
Section 5: Ensuring Trustworthiness—The Role of Controls
Expert Insight: A protocol is only as reliable as its controls. Incorporating a comprehensive set of controls is non-negotiable for producing self-validating, publishable data.
| Control Type | Purpose | Application in Protocols |
| Negative / Vehicle Control | To assess the effect of the solvent (e.g., DMSO) on the biological system. | In all assays, treat cells/bacteria with the highest concentration of DMSO used in the experimental wells. |
| Positive Control | To confirm that the assay is working correctly and can detect an expected effect. | Use a known antibiotic (e.g., ampicillin) in the MIC assay or a known cytotoxic drug (e.g., doxorubicin) in the MTT assay. |
| Untreated Control | To establish the baseline health and growth of the cells or bacteria without any treatment. | Cells/bacteria are incubated with only the culture medium. |
| Blank Control | To measure the background signal from the medium and reagents. | Wells containing only medium and assay reagents (e.g., MTT, solubilizer) without any cells. |
Conclusion
This guide provides the necessary technical protocols and conceptual framework for researchers to confidently establish an effective in vitro dosage for N-(5-Nitrothiazol-2-yl)formamide. By beginning with careful compound handling, defining the therapeutic window through cytotoxicity profiling, and employing robust efficacy assays with proper controls, scientists can generate high-quality, reproducible data. Understanding the underlying mechanism of reductive activation further empowers researchers to design more insightful experiments and unlock the full therapeutic potential of this promising compound class.
References
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Abdelgawad, M. A., et al. (2022). Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-Nitrothiazol-2-yl)-carboxamido derivatives as potent inhibitors of SARS-CoV-2 main protease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2112–2132. Retrieved from [Link]
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Abdelgawad, M. A., et al. (2022). Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-Nitrothiazol-2-yl)-carboxamido derivatives as potent inhibitors of SARS-CoV-2 main protease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2112–2132. Retrieved from [Link]
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Abdelgawad, M. A., et al. (2022). Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-nitrothiazol-2-yl)-carboxamido derivatives as potent inhibitors of SARS-CoV-2 main protease. Taylor & Francis Online. Retrieved from [Link]
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Abdelgawad, M. A., et al. (2022). Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-Nitrothiazol-2-yl)-carboxamido derivatives as potent inhibitors of SARS-CoV-2 main protease. ResearchGate. Retrieved from [Link]
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Talla, V., et al. (2012). Cytotoxic effects of N'-formyl-2-(5-nitrothiophen-2-yl) benzothiazole-6-carbohydrazide in human breast tumor cells by induction of oxidative stress. Anticancer Research, 32(7), 2721-6. Retrieved from [Link]
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Jeankumar, V. U., et al. (2012). Development of 5-nitrothiazole derivatives: identification of leads against both replicative and latent Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 22(24), 7414-7. Retrieved from [Link]
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Wahba, R. A., et al. (2023). Identification of N-(5-Nitrothiazol-2-yl)-3-oxopyrazolidine-4-carboxamide Derivative as a Potent Inhibitor of Clostridioides difficile. Sciforum. Retrieved from [Link]
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Kumar, D., et al. (2021). Synthesis, in vitro bioassays, and computational study of heteroaryl nitazoxanide analogs. Preprint and Protocol. Retrieved from [Link]
-
Kaur, S., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology, 51, 102271. Retrieved from [Link]
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Application Notes and Protocols for Testing Forminitrazole Against Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the antimicrobial susceptibility testing of Forminitrazole, a novel nitroimidazole compound, against a diverse range of anaerobic bacteria. The protocols detailed herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility. This document is intended to equip researchers with the necessary tools to accurately evaluate the in vitro efficacy of this compound.
Introduction: The Imperative for Novel Anaerobic Antimicrobials
Anaerobic bacteria are significant pathogens, contributing to a wide array of serious infections, including intra-abdominal sepsis, brain abscesses, and soft tissue infections.[1] The rising tide of antimicrobial resistance among these organisms necessitates the development of new therapeutic agents.[2][3] this compound, as a member of the 5-nitroimidazole class, is a promising candidate. Its mechanism of action is predicated on the reduction of its nitro group within the anaerobic bacterium, a process facilitated by low-redox-potential electron-transport proteins like ferredoxin or flavodoxin.[4][5] This reduction generates cytotoxic intermediates that disrupt bacterial DNA, leading to cell death.[4][6][7] This selective activation in an anaerobic environment is the cornerstone of its therapeutic potential.[5][7]
Accurate and standardized in vitro susceptibility testing is the bedrock of preclinical development for any new antimicrobial agent. This document outlines the gold-standard agar dilution and the widely used broth microdilution methods for determining the Minimum Inhibitory Concentration (MIC) of this compound against clinically relevant anaerobic bacteria.[2][3][8][9][10][11]
Foundational Principles of Anaerobic Susceptibility Testing
The successful cultivation and testing of anaerobic bacteria hinge on the stringent exclusion of oxygen.[12][13] These microorganisms have exacting nutritional requirements and are susceptible to even brief oxygen exposure.[14] Therefore, all media must be pre-reduced and handled under anaerobic conditions.[14][15]
Key Considerations:
-
Anaerobic Environment: An anaerobic chamber or jar system is essential for all manipulations, including media preparation, inoculation, and incubation.[14][16] The atmosphere should ideally consist of 80-90% N₂, 5-10% H₂, and 5-10% CO₂.
-
Media Selection: Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood is the recommended medium for the agar dilution method, as per CLSI guidelines.[11] For broth microdilution, supplemented Brucella broth or other specialized media for anaerobes should be utilized.
-
Quality Control: The inclusion of well-characterized quality control (QC) strains is non-negotiable for validating the accuracy and reproducibility of the testing procedure.[17][18]
Experimental Protocols
Preparation of this compound Stock Solutions
The solubility and stability of this compound in the chosen solvent and culture media are critical parameters that must be determined empirically.[19][20][21]
Protocol:
-
Solvent Selection: Determine a suitable solvent for this compound (e.g., dimethyl sulfoxide [DMSO] or water). The final concentration of the solvent in the assay should not exceed 1% and must be demonstrated to not affect bacterial growth.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 1280 µg/mL).
-
Sterilization: Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in small aliquots at -80°C until use. Avoid repeated freeze-thaw cycles.
Agar Dilution Method (Reference Method)
The agar dilution method is considered the gold standard for anaerobic susceptibility testing due to its high accuracy and reproducibility.[2][8][10][11]
Workflow Diagram:
Caption: Workflow for the Agar Dilution Method.
Detailed Protocol:
-
Media Preparation: Prepare Brucella agar supplemented with 5 µg/mL hemin, 1 µg/mL vitamin K1, and 5% laked sheep blood. Autoclave and cool to 48-50°C in a water bath.
-
Drug Dilution Series: Prepare a 2-fold serial dilution of the this compound stock solution in a suitable sterile diluent.
-
Plate Preparation: Add 2 mL of each this compound dilution to 18 mL of molten agar to create the desired final concentrations in the agar plates. Also, prepare a growth control plate without any drug and a solvent control plate.
-
Pouring Plates: Gently mix the agar and drug solution and pour into sterile petri dishes. Allow the plates to solidify at room temperature.
-
Inoculum Preparation: From a 24-48 hour pure culture, prepare a bacterial suspension in a suitable broth (e.g., supplemented Brucella broth) to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Using a Steers replicator, inoculate the surface of the agar plates with the bacterial suspension.
-
Incubation: Incubate the plates in an anaerobic environment at 35-37°C for 42-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth, including a faint haze or a single colony.
Broth Microdilution Method
The broth microdilution method is a more high-throughput alternative to agar dilution and is widely used in clinical and research laboratories.[2][8][10][22][23]
Workflow Diagram:
Caption: Workflow for the Broth Microdilution Method.
Detailed Protocol:
-
Plate Preparation: In a 96-well microtiter plate, prepare a 2-fold serial dilution of this compound in supplemented Brucella broth. The final volume in each well should be 100 µL. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in supplemented Brucella broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate.
-
Incubation: Cover the plate with a lid and incubate in an anaerobic environment at 35-37°C for 42-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible turbidity.
Data Interpretation and Quality Control
MIC Interpretation: The MIC is the primary endpoint for in vitro susceptibility testing. The distribution of MICs for a population of bacterial isolates is often expressed as the MIC₅₀ and MIC₉₀, which represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.
Quality Control:
To ensure the validity of the results, the following QC strains should be tested concurrently with each batch of clinical isolates. The resulting MICs for the QC strains must fall within the acceptable ranges established by CLSI.
| QC Strain | ATCC Number | Expected MIC Range for Metronidazole (µg/mL) |
| Bacteroides fragilis | ATCC 25285 | 0.5 - 2 |
| Bacteroides thetaiotaomicron | ATCC 29741 | 0.5 - 2 |
| Clostridioides difficile | ATCC 700057 | 0.25 - 1 |
| Eggerthella lenta | ATCC 43055 | 1 - 4 |
(Note: The expected MIC ranges for this compound will need to be established through internal validation studies.)
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound against anaerobic bacteria. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data that is essential for the continued development of this promising new antimicrobial agent.
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- NIH. (1993). Quality control criteria for testing the susceptibility of anaerobic bacteria to meropenem.
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- Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses.
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- Australian Medicines Handbook. (n.d.). Organism susceptibility to antibacterials: macrolides, quinolones, rifamycins.
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Forminitrazole for studying antimicrobial resistance mechanisms
Application Note & Protocols
Topic: Forminitrazole for Studying Antimicrobial Resistance Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Emergence of this compound in Antimicrobial Resistance Research
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel compounds and the re-evaluation of existing ones to understand and combat the evolution of resistant pathogens.[1][2][3] this compound, a nitroimidazole derivative, presents a compelling case for investigation in this context. The nitroimidazole class of drugs, most notably metronidazole, has long been a cornerstone in treating infections caused by anaerobic bacteria and protozoa.[4][5][6] Their mechanism of action involves the reduction of their nitro group within susceptible anaerobic organisms, leading to the formation of cytotoxic intermediates that damage microbial DNA and other macromolecules.[4][7][8] This targeted disruption of nucleic acid synthesis provides a potent antimicrobial effect.[7][9][10][11]
Given its structural similarity to other nitroimidazoles, this compound is hypothesized to share this mode of action. This application note provides a comprehensive guide for researchers to utilize this compound as a tool to investigate the mechanisms of antimicrobial resistance. We will delve into detailed protocols for determining its antimicrobial spectrum, inducing resistance in susceptible organisms, and elucidating the genetic and molecular underpinnings of this acquired resistance. By understanding how microorganisms develop resistance to this compound, we can gain broader insights into the evolutionary strategies of pathogens and potentially identify new therapeutic targets.
Part 1: Characterizing the Antimicrobial Activity of this compound
Before investigating resistance, it is crucial to establish the baseline antimicrobial activity of this compound. This involves determining its spectrum of activity and its minimum inhibitory concentration (MIC) against a panel of relevant microorganisms.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a widely accepted method for quantitative antimicrobial susceptibility testing.[12][13]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound (powder form)
-
Appropriate solvent for this compound (e.g., DMSO, sterile deionized water)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Bacterial or protozoal isolates
-
Spectrophotometer
-
Incubator (aerobic or anaerobic, as required)
Step-by-Step Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Inoculum:
-
From a fresh culture plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing sterile broth.
-
Incubate the broth culture until it reaches the mid-logarithmic phase of growth. The turbidity should be equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized inoculum in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the this compound working solution to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.
-
This will create a gradient of this compound concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted microbial suspension to each well, bringing the total volume to 200 µL.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria; specific conditions for anaerobes or protozoa).
-
-
Data Interpretation:
-
The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.[12] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
-
Data Presentation:
| Microorganism | This compound MIC (µg/mL) | Metronidazole MIC (µg/mL) |
| Bacteroides fragilis | 0.5 | 0.5 |
| Clostridium difficile | 1.0 | 1.0 |
| Trichomonas vaginalis | 0.25 | 0.25 |
| Escherichia coli (aerobic) | >128 | >128 |
| Staphylococcus aureus (aerobic) | >128 | >128 |
| Table 1: Hypothetical MIC values for this compound compared to metronidazole, demonstrating its expected activity against anaerobic organisms and lack of activity against aerobes. |
Part 2: Induction and Selection of this compound-Resistant Mutants
To study resistance mechanisms, it is essential to generate resistant strains in a controlled laboratory setting. This can be achieved through prolonged exposure to sub-lethal concentrations of the drug.[12][14]
Protocol 2: In Vitro Induction of Resistance
Objective: To generate microbial strains with increased resistance to this compound.
Materials:
-
Wild-type susceptible microbial strain
-
This compound
-
Appropriate broth and agar media
-
Incubator
Step-by-Step Methodology:
-
Initial Culture:
-
Inoculate the susceptible strain into broth containing this compound at a concentration of 0.5x the predetermined MIC.
-
Incubate under appropriate conditions until growth is observed.
-
-
Serial Passage:
-
Once growth is established, transfer an aliquot of the culture to a fresh tube of broth containing a two-fold higher concentration of this compound.
-
Repeat this serial passage, gradually increasing the drug concentration.[14]
-
Continue this process until the strain can grow at a concentration at least 4-8 times the initial MIC.
-
-
Isolation and Confirmation:
-
Plate the final resistant culture onto agar plates containing the highest tolerated concentration of this compound to isolate single colonies.
-
Pick individual colonies and re-determine their MIC for this compound to confirm the resistant phenotype.
-
The stability of the resistance should be assessed by passaging the resistant mutant in drug-free media for several generations and then re-testing the MIC.[12]
-
Workflow for Resistance Induction and Characterization
Caption: Putative mechanisms of action and resistance to this compound.
Conclusion and Future Directions
This compound serves as a valuable chemical probe for dissecting the complex mechanisms of antimicrobial resistance, particularly in anaerobic organisms. The protocols outlined in this application note provide a robust framework for its characterization, the generation of resistant mutants, and the identification of the underlying molecular basis of resistance. Future studies could involve heterologous expression of identified resistance genes to confirm their function, as well as structural biology studies to understand how specific mutations alter protein function. A deeper understanding of how bacteria and protozoa evolve resistance to nitroimidazoles like this compound will be instrumental in the development of next-generation antimicrobial agents and strategies to prolong the lifespan of existing drugs.
References
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Molecular methods to detect the antibiotic resistance genes. Available at: [Link]
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Methods and Applications of Antimicrobial Resistance Gene Detection - CD Genomics. Available at: [Link]
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Molecular Methods for Detection of Antimicrobial Resistance - PubMed. Available at: [Link]
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Molecular Methods for Detection of Antimicrobial Resistance | Microbiology Spectrum. Available at: [Link]
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Antibiotic Resistance Genes Screening - CD Genomics. Available at: [Link]
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Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC - NIH. Available at: [Link]
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Sequencing-based methods and resources to study antimicrobial resistance - PMC. Available at: [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Available at: [Link]
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Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. Available at: [Link]
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Mode of action of metronidazole on anaerobic bacteria and protozoa - PubMed. Available at: [Link]
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Antimicrobial Resistance: How Can We Overcome the Problem? - MDPI. Available at: [Link]
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Metronidazole: in vitro activity, pharmacology and efficacy in anaerobic bacterial infections. Available at: [Link]
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Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed. Available at: [Link]
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Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists - PMC. Available at: [Link]
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In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective - MDPI. Available at: [Link]
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Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review - Frontiers. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Forminitrazole Concentration in Cell Culture
Welcome to the technical support center for Forminitrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the concentration of this compound for your cell culture experiments. Given that this compound is a specialized nitroimidazole derivative, this guide synthesizes direct knowledge with established principles from the broader class of 5-nitroimidazoles to ensure comprehensive support.
Part 1: Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the use of this compound in a cell culture setting.
Q1: What is this compound and what is its likely mechanism of action?
This compound belongs to the 5-nitroimidazole class of compounds.[1] These compounds are typically prodrugs that require bioreductive activation under low-oxygen (hypoxic) conditions.[1] The nitro group is reduced to form reactive intermediates that can induce cellular damage, often by interacting with macromolecules like DNA. This mechanism makes them effective as antimicrobial agents and as potential radiosensitizers for targeting hypoxic tumor cells in cancer research.[2][3]
Q2: What is a good starting concentration range for my initial experiments with this compound?
When working with a new compound where established data is scarce, it is advisable to test a wide concentration range. A standard approach is to perform serial dilutions over several orders of magnitude, for instance, from 100 µM down to 1 nM, using half-log10 steps.[4] A preliminary dose-ranging study using 10-fold dilutions can efficiently identify an approximate range of activity.[5]
Q3: How should I prepare my stock solution of this compound?
Proper preparation and storage of your stock solution are critical for reproducible results.[6]
-
Solvent Selection: Most small molecules are initially dissolved in a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO).[7][8] Always verify the solubility of this compound from the supplier's technical data sheet if available.[9] If using DMSO, ensure the final concentration in your cell culture medium is typically less than 0.5% to avoid solvent-induced cytotoxicity.[7][8]
-
Preparation: To prepare a stock solution, allow the powdered compound to equilibrate to room temperature before opening the vial to prevent condensation.[10] For quantities of 10 mg or less, the solvent can be added directly to the vial.[8]
-
Storage: Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture.[7][8] Store these aliquots tightly sealed at -20°C or -80°C.[8]
Q4: I am observing precipitation after diluting my this compound stock in the culture medium. What should I do?
Precipitation indicates poor aqueous solubility and means the effective concentration of your compound is much lower than intended.[7]
-
Check Solvent Concentration: Ensure your final DMSO concentration is within the tolerated limit for your cells (e.g., <0.5%).[6]
-
Intermediate Dilutions: Instead of diluting a highly concentrated DMSO stock directly into your aqueous medium, perform intermediate serial dilutions in DMSO first. Then, add the final, more diluted DMSO stock to your medium.
-
Solubility Enhancers: For persistent issues, consider formulation strategies such as the use of cyclodextrins or other solubilizing agents, but these must be validated for compatibility with your specific cell line and assay.[6][11][12]
Part 2: Troubleshooting Guides
This section provides systematic approaches to common experimental problems encountered when optimizing this compound concentration.
Guide 1: Issue - Unexpected Cell Death or High Cytotoxicity
If you observe widespread cell death even at low concentrations of this compound, follow these steps to diagnose the issue.
Step 1: Verify Compound Handling and Dilutions
-
Calculation Check: Double-check all calculations for stock solution preparation and serial dilutions. An error in calculation is a common source of concentration discrepancies.
-
Pipetting Accuracy: Ensure your pipettes are calibrated to dispense accurate volumes, especially when creating a dilution series.
Step 2: Assess Solvent Toxicity
-
Vehicle Control: It is crucial to include a "vehicle control" in every experiment. This control should contain the highest concentration of the solvent (e.g., DMSO) used in your treatment groups, but no this compound.[7]
-
Interpretation: If you observe cell death in the vehicle control, the solvent concentration is too high for your cell line. You will need to reduce the final solvent concentration in your assay.
Step 3: Determine the Cytotoxic Profile (IC50 Value)
-
Perform a Dose-Response Assay: To systematically determine the concentration at which this compound is cytotoxic, you must perform a dose-response experiment to calculate the IC50 (half-maximal inhibitory concentration).[13] This is the concentration of the drug that reduces cell viability by 50%.[13]
-
Assay Choice: Use a reliable cell viability assay such as the MTT or MTS assay.[13][14][15] These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[14][15]
Workflow for Determining IC50: The following diagram outlines the standard workflow for an IC50 determination experiment.
Caption: Troubleshooting Decision Tree for Lack of Efficacy.
Detailed Troubleshooting Steps:
-
Compound Integrity and Solubility:
-
Source and Purity: Ensure your this compound is from a reputable supplier. [7] * Storage and Stability: Improper storage or repeated freeze-thaw cycles can lead to degradation. [7][8]Prepare a fresh stock solution from powder if degradation is suspected.
-
Solubility: Visually inspect the media in the wells after adding the compound. The presence of crystals or cloudiness indicates precipitation. [7]If so, the effective concentration is unknown and likely too low to have an effect. Refer to FAQ Q4 for solutions.
-
-
Experimental Protocol:
-
Cell Health and Density: Ensure cells are healthy and in the logarithmic growth phase throughout the experiment. [13]An incorrect seeding density can affect results. [5] * Incubation Time: The compound may require a longer incubation period to exert its effect. Test multiple time points (e.g., 24, 48, 72 hours). [7]The optimal time depends on the cell line's doubling time and the drug's mechanism. [9] * Concentration Range: The concentrations tested may be too low. If the initial wide-range screen shows no effect, consider testing a higher concentration range, being mindful of solubility limits.
-
-
Biological System and Mechanism of Action:
-
Target Pathway: As a nitroimidazole, this compound's activity may be dependent on hypoxic conditions. [2]If your cells are cultured under standard aerobic conditions (normoxia), the compound may not be activated. Consider performing the experiment in a hypoxic chamber.
-
Cell Line Choice: The specific molecular target or activating enzymes required for this compound's action may not be present or active in your chosen cell line. Use a positive control cell line known to be sensitive to similar nitroimidazole compounds, if possible.
-
Part 3: Protocols and Data Presentation
Protocol: Standard Dose-Response Experiment Using an MTT Assay
This protocol provides a step-by-step method for determining the cytotoxic effect of this compound on an adherent cell line.
Materials:
-
Adherent cells of choice in logarithmic growth phase
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound powder
-
Anhydrous DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 0.2 M HCl or pure DMSO) [16]
-
Microplate reader (absorbance at ~570 nm)
Methodology:
-
Cell Seeding: a. Trypsinize and count your cells. b. Dilute the cell suspension to the optimal seeding density (empirically determine this for your cell line, often 5,000-10,000 cells/well). [13] c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for controls (no cells, vehicle only, and untreated cells). d. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach. [13]
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution series from this stock in complete culture medium to create your desired final concentrations. It is common to perform a 1:2 or 1:3 dilution series. [13] c. Carefully remove the medium from the cells and add 100 µL of the medium containing the different this compound concentrations. Test each concentration in triplicate. [13] d. Add 100 µL of medium with the corresponding DMSO concentration to the "vehicle control" wells. e. Add 100 µL of fresh medium to the "untreated" wells.
-
Incubation: a. Return the plate to the incubator for the desired exposure time (e.g., 48 hours).
-
MTT Assay and Data Collection: a. After incubation, add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. [13] c. Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader. [15]
-
Data Analysis: a. Average the absorbance values from the triplicate wells. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%). [13] c. Plot the percent viability against the logarithm of the drug concentration. [17][18] d. Use a non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism to determine the IC50 value. [17][18]
Data Summary Table
When reporting your findings, use a clear and concise table to summarize key parameters from your dose-response experiments.
| Parameter | Description | Significance |
| IC50 | The concentration of a drug that inhibits a biological function (e.g., cell viability) by 50%. [13] | A primary measure of a drug's potency. A lower IC50 value indicates a more potent compound. [13] |
| GI50 | The concentration of a drug that inhibits cell growth by 50%. | Helps distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. [13] |
| Hill Slope | Describes the steepness of the dose-response curve. | A value >1 indicates positive cooperativity, while a value <1 indicates negative cooperativity. |
| R² | The coefficient of determination for the curve fit. | Indicates how well the data fit the regression model. A value closer to 1.0 indicates a better fit. |
References
- Oreate AI Blog. (2025).
-
ResearchGate. (2017). How to determine IC50 value of a compound?[Link]
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Niepel, M., Hafner, M., Chung, M., & Sorger, P. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. ResearchGate. [Link]
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Captivate Bio. SMALL MOLECULES. [Link]
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GraphPad. How Do I Estimate the IC50 and EC50?[Link]
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Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. [Link]
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Kim, D. W., et al. (2010). Synthesis and characterization of nitroimidazole derivatives for 68Ga-labeling and testing in tumor xenografted mice. PubMed. [Link]
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National Institutes of Health (NIH). (2015). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. [Link]
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Sorger Lab. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. [Link]
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MDPI. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. [Link]
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National Center for Biotechnology Information. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. [Link]
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Bayati, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands. [Link]
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XenoTech. (2020). In Vitro ADME & Drug-Drug Interaction Considerations for Toxicologists. [Link]
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van Beijnum, J. R., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph". Anticancer Research. [Link]
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National Institutes of Health (NIH). (2023). The impact of cellular environment on in vitro drug screening. PMC. [Link]
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Medicinal Significance of Nitroimidazoles. [Link]
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National Center for Biotechnology Information. (2019). Why 90% of clinical drug development fails and how to improve it? PubMed Central. [Link]
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MDPI. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. [Link]
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AZoLifeSciences. (2022). Why does Drug Development have such a High Failure Rate?[Link]
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Reddit. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO?[Link]
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The Bumbling Biochemist. (2023). Practical lab tips for avoiding sample loss during storage. [Link]
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BMG LABTECH. A troubleshooting guide to microplate-based assays. [Link]
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ResearchGate. (2023). Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?[Link]
-
ResearchGate. In vitro cell cytotoxicity: MTT assay results of compounds 7a−q against three cancer lines. [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
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ResearchGate. (2025). Cell Cytotoxicity Assay (Provided by MedChemExpress). [Link]
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National Institutes of Health (NIH). (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]
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Young, F. M., Phungtamdet, W., & Sanderson, B. J. S. (2005). Modification of MTT Assay Conditions to Examine the Cytotoxic Effects of Amitraz on the Human Lymphoblastoid Cell Line, WIL2NS. PubMed. [Link]
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ResearchGate. (2015). Can anyone advise me on a concentration and treatment time to use an MMP9 inhibitor in cell culture?[Link]
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National Center for Biotechnology Information. (2023). Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine. PubMed. [Link]
-
National Institutes of Health (NIH). (2023). Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability. [Link]
-
National Institutes of Health (NIH). (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PMC. [Link]
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MDPI. (2023). Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine. [Link]
-
ResearchGate. (2023). Previously used successful conditions for culture of ameloblast lineage cell lines not working, any suggestions for change?[Link]
-
Bio-Techne. Cell Culture Media, Matrices, Supplements, & Assays. [Link]
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- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Forminitrazole Solubility for In Vitro Assays
Welcome to the technical support guide for Forminitrazole. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for challenges related to the solubility of this compound in in vitro experimental settings. Given its physicochemical properties, achieving and maintaining this compound solubility in aqueous assay buffers is a critical step for generating reliable and reproducible data.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding this compound's properties and handling.
Q1: What is this compound and what are its basic physicochemical properties?
This compound is an organosulfur compound classified as an antiparasitic agent.[1] Its structure and properties present challenges for aqueous solubility, a common issue for many new chemical entities in drug discovery.[2] Key properties are summarized below.
| Property | Value | Source |
| CAS Number | 500-08-3 | [1][3] |
| Molecular Formula | C₄H₃N₃O₃S | [1] |
| Molecular Weight | 173.146 g/mol | [1] |
| Appearance | Likely a solid (at room temperature) | Inferred |
| Aqueous Solubility | Not explicitly reported, but presumed to be low based on its organic structure. | Inferred |
Q2: What is the best solvent for making a primary stock solution of this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[4] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar organic compounds that are poorly soluble in water.[4][5] It is also miscible with a wide range of organic solvents and water, which facilitates its subsequent dilution into aqueous cell culture media or assay buffers.[5]
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
The final concentration of DMSO in your in vitro assay is critical, as it can be toxic to cells at higher concentrations. While the tolerance can be cell-line dependent, a general rule is to keep the final DMSO concentration at or below 0.5% (v/v) . Many cell lines can tolerate up to 1%, but it is crucial to include a vehicle control (media with the same final DMSO concentration as your experimental wells) to account for any solvent effects on cell viability or function.[6]
Troubleshooting Guide: Precipitation in Aqueous Media
This guide provides a systematic approach to resolving the most common issue encountered with this compound: precipitation upon dilution of the DMSO stock into aqueous assay buffers.
dot
Caption: A decision tree for troubleshooting this compound precipitation.
Q4: My this compound precipitated immediately after I added the DMSO stock to my cell culture medium. What went wrong?
This is a common phenomenon known as "crashing out," where a compound that is soluble in a strong organic solvent becomes insoluble when diluted into a predominantly aqueous solution.
Root Cause: You have created a localized zone of supersaturation where the this compound concentration exceeds its solubility limit in the mixed solvent system before it has a chance to disperse.
Solutions (in order of application):
-
Check Final DMSO Concentration: Ensure your final DMSO concentration does not exceed recommended limits (ideally ≤0.5%). If you need to add a large volume of stock to reach your target concentration, your stock is too dilute. You must prepare a more concentrated primary stock.
-
Improve Mixing Technique: Do not add the DMSO stock to a static volume of media. Instead, add the stock solution drop-wise into the media while vigorously vortexing or stirring. This rapid dispersion helps prevent the formation of localized supersaturated zones.[7]
-
Use an Intermediate Dilution Step: Abruptly changing the solvent environment from 100% DMSO to >99% aqueous buffer can cause precipitation. To mitigate this, create an intermediate dilution of your stock in a small volume of your final assay buffer. This intermediate solution can then be added to the final assay volume. See the protocol below for a detailed workflow.
-
Gentle Warming and Sonication: After dilution, you can try warming the solution to 37°C and sonicating it for 5-10 minutes. This can help redissolve small precipitates by providing energy to overcome the lattice energy of the solid.[7] Be cautious with temperature-sensitive compounds.
Q5: I've tried all the above, but my compound still shows signs of precipitation over the course of a long (24-72h) incubation. What can I do?
This indicates an issue with the thermodynamic solubility rather than just the initial kinetic solubility. The compound may initially form a supersaturated, metastable solution but will eventually equilibrate and precipitate.[7]
Advanced Strategies:
-
Inclusion of Serum: If your assay permits, ensure the medium contains fetal bovine serum (FBS) or bovine serum albumin (BSA). The proteins in serum can bind to hydrophobic compounds, effectively acting as carriers and increasing their apparent solubility.[7]
-
Use of Co-solvents: A co-solvent system can increase the solubility of a poorly soluble drug.[8] Co-solvents like polyethylene glycol (PEG 400) or ethanol can be used in small quantities, but their effects on the cells must be validated.[8]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the assay buffer could increase its solubility.[9][10] This must be done within the narrow physiological pH range tolerated by your cells (typically pH 7.2-7.4).
-
Use of Surfactants (for biochemical assays): For cell-free, biochemical assays, non-ionic surfactants like Tween-20 or Triton X-100 can be added to the buffer at low concentrations (e.g., 0.01-0.05%) to form micelles that can encapsulate and solubilize the compound.[7][9] Note: These are generally not suitable for cell-based assays as they can disrupt cell membranes.[7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated primary stock solution for subsequent dilution.
Materials:
-
This compound powder (MW: 173.146 g/mol )
-
Anhydrous, analytical grade DMSO[11]
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer and sonicator
Procedure:
-
Calculation: To make a 10 mM solution, you need 1.731 mg of this compound per 1 mL of DMSO.
-
Calculation: (173.146 g/mol ) * (10 mmol/L) * (1 L/1000 mL) * (1000 mg/g) = 1.731 mg/mL
-
-
Weighing: Carefully weigh out the desired amount of this compound powder (e.g., 1.731 mg for 1 mL or 8.655 mg for 5 mL) and place it in an appropriate vial.
-
Solubilization: Add the calculated volume of DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Sonication: Place the vial in a bath sonicator for 10-15 minutes to ensure complete dissolution.
-
Visual Inspection: Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Serial Dilution for Dosing in a Cell-Based Assay
Objective: To dilute the high-concentration DMSO stock into the final assay medium while minimizing precipitation. This example aims for a final concentration of 10 µM in the well, keeping the final DMSO at 0.1%.
dot
Caption: A workflow for serial dilution to minimize precipitation.
Procedure:
-
Thaw Stock: Thaw one aliquot of your 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution:
-
In a sterile microcentrifuge tube, pipette 98 µL of pre-warmed (37°C) cell culture medium.
-
Add 2 µL of the 10 mM DMSO stock to the medium. This creates a 200 µM intermediate solution in 2% DMSO.
-
Immediately cap and vortex gently for 30 seconds to mix thoroughly.
-
-
Dose the Assay Plate:
-
Assume your 96-well plate contains cells in 190 µL of medium per well.
-
Add 10 µL of the 200 µM intermediate dilution to each well.
-
This brings the final volume to 200 µL and achieves the target concentration of 10 µM this compound.
-
The final DMSO concentration will be 0.1% [(2% DMSO in intermediate * 10 µL) / 200 µL final volume].
-
-
Vehicle Control: In parallel, prepare a vehicle control by performing the same dilutions using only DMSO (without this compound).
-
Mix and Incubate: Gently mix the plate on an orbital shaker for 1 minute before placing it in the incubator.
By following these guidelines and protocols, researchers can significantly improve the solubility and bioavailability of this compound in their in vitro assays, leading to more accurate and reliable experimental outcomes.
References
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
-
Nikam, et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 4-11. Retrieved from [Link]
-
Savjani, K. T., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 2(1), 8-16. Retrieved from [Link]
-
Auctores Online. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Retrieved from [Link]
-
Chaudhary, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Retrieved from [Link]
-
ResearchGate. (2018). Solubility of drug in DMSO?. Retrieved from [Link]
-
Mazza, D., et al. (2012). Formation, Physicochemical Characterization, and Thermodynamic Stability of the Amorphous State of Drugs and Excipients. Journal of Pharmaceutical Sciences, 101(11), 3984-4004. Retrieved from [Link]
-
ResearchGate. (2021). Why can't I get reproducible results in cell based assays?. Retrieved from [Link]
-
Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
-
MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
National Institutes of Health (NIH). (2009). Pharmaceutical Cocrystals and Their Physicochemical Properties. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]
-
MDPI. (2017). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. Retrieved from [Link]
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National Institutes of Health (NIH). (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]
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gChem Global. (n.d.). DMSO. Retrieved from [Link]
-
MDPI. (2023). Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine. Retrieved from [Link]
-
African Journals Online (AJOL). (2021). Enhancement of solubility and release profile of simvastatin by co-crystallization with citric acid. Retrieved from [Link]
-
YouTube. (2024). 30 minute protocol with the VitroGel® Cell Invasion Assay Kit. Retrieved from [Link]
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YouTube. (2024). Cell Invasion Assay - Protocol for more invasion studies than animal-based ECM with VitroGel®. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). Epirizole. Retrieved from [Link]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Forminitrazole Stability in Experimental Conditions
Welcome to the technical support center for forminitrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound stability during experimentation. Here, we address common challenges and provide evidence-based solutions to ensure the integrity of your results.
I. Troubleshooting Guide: Common Stability Issues
This section tackles specific problems you might encounter with this compound in your experiments.
Why is there a rapid loss of this compound in my aqueous buffer solution?
A rapid decrease in this compound concentration in aqueous buffers is a frequent issue, often attributable to hydrolysis.[1] The stability of this compound, like many pharmaceuticals, is significantly influenced by the pH of the solution.[2]
Underlying Causes:
-
pH-Dependent Hydrolysis: this compound is susceptible to both acid- and base-catalyzed hydrolysis.[3][4] Extreme pH values (e.g., below 3 and above 8) can accelerate its degradation.[2] The imidazole ring in this compound's structure is particularly prone to hydrolytic cleavage under harsh pH conditions.
-
Oxidative Degradation: Although hydrolysis is a primary concern, oxidative pathways can also contribute to degradation, especially in the presence of certain ions or reactive oxygen species.[1]
Troubleshooting Protocol:
-
Verify Buffer pH: Calibrate your pH meter and accurately measure the pH of your buffer. Ensure it falls within the optimal stability range for this compound, which is generally near neutral pH.[2]
-
Conduct a pH Stability Study: If you are developing a new formulation, it is crucial to perform a pH-rate profile study. Prepare your this compound solution in a series of buffers with a pH range from 2 to 10.[2] Monitor the concentration of this compound over time at a constant temperature. This will help you identify the pH at which the drug is most stable.[2]
-
Control for Oxidation: If you suspect oxidation, consider de-gassing your buffers to remove dissolved oxygen. You may also incorporate antioxidants, but be cautious as some, like ascorbate, can paradoxically accelerate degradation in certain contexts.[1]
-
Analyze for Degradants: Utilize a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and identify potential degradation products.[3][4] This can confirm the degradation pathway.
My this compound solution changes color and shows reduced potency after storage. What's happening?
Discoloration and loss of potency are classic signs of chemical degradation, often initiated by exposure to light or elevated temperatures.
Underlying Causes:
-
Photodegradation: Many compounds with aromatic rings, like the imidazole in this compound, are susceptible to photolytic degradation upon exposure to UV or even ambient light.[4] This can lead to the formation of colored degradants.
-
Thermal Degradation: Storing this compound solutions at temperatures above the recommended range can significantly increase the rate of degradation reactions.[5][6] The Arrhenius equation describes this relationship, where a small increase in temperature can lead to a substantial increase in the degradation rate constant.[7]
Troubleshooting Protocol:
-
Implement Light Protection:
-
Store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil to protect them from light.[4]
-
Minimize exposure to light during experimental procedures.
-
-
Optimize Storage Temperature:
-
Refer to the manufacturer's instructions for the recommended storage temperature of solid this compound and its solutions.
-
For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or lower) is often recommended for thermolabile drugs.[8][9] However, always verify that freezing does not cause precipitation or other physical instability.
-
-
Perform Forced Degradation Studies: To understand the molecule's intrinsic stability, conduct forced degradation studies.[3][4] This involves exposing the drug to stress conditions such as heat, light, acid, base, and oxidation to identify likely degradation products and establish degradation pathways.[4][10]
I'm observing inconsistent results in my cell-based assays. Could this compound be interacting with the cell culture medium?
Yes, components of cell culture media can interact with and degrade this compound, leading to variable effective concentrations and inconsistent experimental outcomes.[11][12]
Underlying Causes:
-
Reaction with Media Components: Cell culture media are complex mixtures of amino acids, vitamins, salts, and other nutrients.[13] Some of these components, such as certain amino acids or vitamins like riboflavin, can react with this compound, especially in the presence of light or metal ions.[11] For instance, pyridoxal is known to react with primary amines.[11]
-
pH Shifts in Culture: Cellular metabolism can alter the pH of the culture medium over time, potentially shifting it to a range where this compound is less stable.
-
Presence of Metal Ions: Transition metal ions like Fe³⁺ and Cu²⁺, often present in media supplements, can catalyze oxidative degradation.[11][14]
Troubleshooting Protocol:
-
Pre-Incubation Stability Check: Incubate your this compound-supplemented medium under your standard cell culture conditions (e.g., 37°C, 5% CO2) for the duration of your experiment, but without cells. Sample at various time points and analyze the this compound concentration by HPLC. This will reveal the stability of the compound in the medium alone.
-
Component Interaction Screening: If significant degradation is observed, you may need to investigate interactions with specific media components. This can be complex, but you could start by preparing simplified media lacking certain groups of components (e.g., specific vitamins) to identify the culprits.
-
pH Monitoring and Control: Monitor the pH of your cell culture throughout the experiment. If significant pH shifts occur, consider using a more strongly buffered medium or more frequent media changes.
-
Consider Serum-Free Media: If you are using serum-supplemented media, be aware that serum proteins can sometimes bind to and stabilize drugs, but this can also vary between serum batches.[11] Switching to a chemically defined, serum-free medium can improve consistency.
II. Frequently Asked Questions (FAQs)
This section provides answers to general questions about handling and storing this compound.
What are the optimal storage conditions for solid this compound?
Solid this compound should be stored in a tightly closed container in a dry and well-ventilated place, protected from heat and sources of ignition. Keeping it in a cool, dark place is recommended to maintain its long-term stability.
How should I prepare and store this compound stock solutions?
-
Solvent Selection: The choice of solvent can impact stability. While this compound may be soluble in various organic solvents like DMSO, ethanol, or methanol, it's crucial to assess its stability in the chosen solvent.[15][16][17] For aqueous experiments, a concentrated stock in an appropriate organic solvent is often prepared and then diluted into the aqueous buffer immediately before use to minimize hydrolysis.
-
Storage of Stock Solutions: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C, protected from light.
What analytical methods are suitable for assessing this compound stability?
A stability-indicating method is essential.[3][4] This is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[3]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the most common and reliable method.[4][18] It allows for the separation and quantification of both the parent drug and its degradants.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the structures of unknown degradation products.[19]
What are the typical degradation pathways for a molecule like this compound?
Given its imidazole structure, the primary degradation pathways are likely to be:
-
Hydrolysis: Cleavage of the imidazole ring or other labile functional groups by water.[4]
-
Oxidation: Often initiated by atmospheric oxygen or reactive oxygen species, potentially catalyzed by metal ions.[20]
-
Photolysis: Degradation caused by exposure to light.[4]
The following diagram illustrates a generalized decision-making workflow for troubleshooting this compound stability issues.
Caption: Troubleshooting workflow for this compound stability.
Summary of Key Stability Factors and Recommendations
| Parameter | Key Consideration | Recommendation |
| pH | Susceptible to acid/base hydrolysis.[3][4] | Maintain solutions near neutral pH; conduct a pH-rate profile to find the optimal pH.[2] |
| Temperature | Degradation rate increases with temperature.[5] | Store solid and stock solutions at recommended low temperatures (e.g., 2-8°C or -20°C).[9] Avoid repeated freeze-thaw cycles. |
| Light | Prone to photolytic degradation.[4] | Store and handle in light-protected containers (amber vials, foil-wrapped). |
| Solvent | Stability can be solvent-dependent. | Prepare fresh dilutions in aqueous buffers from a stable, concentrated organic stock solution. |
| Cell Culture Media | Potential for interactions with media components.[11][12] | Pre-test stability in your specific medium; consider using chemically defined media for consistency. |
By systematically addressing these factors, you can significantly improve the reliability and reproducibility of your experiments involving this compound.
References
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
- Kull, A., et al. (2021). Vitamins in cell culture media: Stability and stabilization strategies. Comprehensive Reviews in Food Science and Food Safety, 20(6), 5835-5874.
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 9(5), 589.
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-15.
- Waterman, K. C. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2325.
- Bajaj, S., et al. (2012). Aims, forms and conditions of drug stability testing. ResearchGate.
- Ekoja, A. (2017). Degradation Pathway. ResearchGate.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Yang, P., & Macdonald, F. (2004). Solution stability of factor Xa inhibitors as a function of pH. Drug Development and Industrial Pharmacy, 30(9), 967-973.
- Giménez, E., et al. (2019). Stability of thermolabile drugs at room temperature. A review. Farmacia Hospitalaria, 43(5), 168-175.
- Badawy, S. H., et al. (2009). Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states. Journal of Pharmaceutical Sciences, 98(3), 937-949.
- Rani, S., & Singh, R. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4).
- Ahad, A., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2537.
- Ahad, A., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. ResearchGate.
- Varcode. (2024). Temperature-Sensitive Drugs List + Storage Guidelines.
- Gervasi, F., et al. (2021). The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules. Pharmaceutics, 13(11), 1845.
- Rebouças, J. S., et al. (2016). Cell Culture Media Impact on Drug Product Solution Stability. Biotechnology Progress, 32(4), 998-1008.
- Cantù, M., et al. (2020). The solubility of OLZ in different solvents: a form I and b form II. ResearchGate.
- Cantarella, G., et al. (2019). Cell culture medium formulation and its implications in cancer metabolism. Cellular and Molecular Life Sciences, 76(13), 2445-2457.
- Rebouças, J. S., et al. (2016). Cell culture media impact on drug product solution stability. ResearchGate.
- Kumar, A., et al. (2018). Basic Concept of Stability Profile and Stress Degradation Pathway of Pharmaceutical Formulations: A Review. ResearchGate.
- Falcone, R. D., et al. (2013). Effect of cell culture medium components on color of formulated monoclonal antibody drug substance. Biotechnology Progress, 29(6), 1546-1553.
Sources
- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solution stability of factor Xa inhibitors as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of thermolabile drugs at room temperature. A review | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
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- 10. ajrconline.org [ajrconline.org]
- 11. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell culture medium formulation and its implications in cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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- 19. Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: N-(5-Nitrothiazol-2-yl)formamide (Nitazoxanide)
Welcome to the technical support center for N-(5-Nitrothiazol-2-yl)formamide, a compound widely known in the pharmaceutical field as Nitazoxanide (NTZ). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and validated protocols to ensure the integrity and success of your experiments.
Section 1: Understanding Compound Stability and Degradation
This section addresses the fundamental stability characteristics of N-(5-Nitrothiazol-2-yl)formamide and the conditions that can lead to its degradation.
Q1: What is N-(5-Nitrothiazol-2-yl)formamide and why is its stability a critical concern?
N-(5-Nitrothiazol-2-yl)formamide, or Nitazoxanide (NTZ), is a broad-spectrum antiparasitic and antiviral agent.[1][2] Its chemical structure, 2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide, contains ester and amide linkages that are susceptible to hydrolysis.[3]
The stability of NTZ is a critical parameter because the formation of degradation products can have significant consequences for research and development:
-
Altered Potency and Efficacy: Degradants may possess different biological activity, leading to inconsistent or misleading experimental results.
-
Increased Cytotoxicity: At least one major degradation product has been shown to have higher cytotoxicity than the parent compound, which can confound in vitro and in vivo studies.[4]
-
Analytical Interference: Degradation products can co-elute with the parent compound or other analytes in chromatographic methods, leading to inaccurate quantification.[5][6]
Therefore, understanding and controlling the stability of NTZ is paramount for generating reliable and reproducible data.
Q2: Under what conditions does N-(5-Nitrothiazol-2-yl)formamide degrade?
Forced degradation studies, which are a cornerstone of drug stability testing as mandated by guidelines from the International Conference on Harmonisation (ICH), have revealed that NTZ is susceptible to degradation under several stress conditions.[7][8]
The compound degrades under the following conditions:
-
Acidic and Alkaline Hydrolysis: NTZ shows significant degradation in both acidic (e.g., 1M HCl) and basic (e.g., 1M NaOH) solutions.[3] It is most unstable at alkaline pH, with rapid degradation observed at pH 10 and above.[3][9][10] It exhibits its greatest stability in the pH range of 1.0 to 4.0.[3][9][11]
-
Oxidation: The molecule is susceptible to oxidative stress, for example, when exposed to hydrogen peroxide.
-
Photodegradation: Exposure to light, particularly UV light at wavelengths like 254 nm, can induce degradation.[2][11] This photolability means that appropriate photoprotection is necessary during the handling, manufacturing, and storage of NTZ solutions.[2]
-
Thermal Stress: The drug undergoes degradation when subjected to heat.
The table below summarizes the outcomes of forced degradation studies under various stress conditions.
| Stress Condition | Reagent/Method | Outcome | Reference |
| Acid Hydrolysis | 1M HCl, Room Temp. or Reflux | Significant Degradation | [12] |
| Alkaline Hydrolysis | 1M NaOH, Room Temp. | Significant Degradation | |
| Oxidative Stress | Hydrogen Peroxide | Degradation Observed | |
| Thermal Degradation | Heat | Degradation Observed | |
| Photodegradation | UV-C Light (254 nm) | Significant Degradation | [2][11] |
Q3: What are the major degradation products of N-(5-Nitrothiazol-2-yl)formamide?
Across various stress conditions (acidic, alkaline, thermal, oxidative, and photolytic), the primary degradation pathway for NTZ is the hydrolysis of the acetyl ester group.[4]
-
Major Degradation Product (DP-1): The main degradant is 2-hydroxy-N-(5-nitrothiazol-2-yl)benzamide , also known as Tizoxanide or Desacetyl-nitazoxanide.[3][4][9][13] This compound is also the main active metabolite of NTZ in vivo.[3]
-
Other Photodegradation Products: Under photolytic stress, cleavage of the amide bond can also occur, leading to the formation of acetylsalicylic acid and 2-amino-5-nitrothiazole .[3][11]
The diagram below illustrates the primary degradation pathways of N-(5-Nitrothiazol-2-yl)formamide.
Section 2: Detection and Quantification of Degradation Products
Accurate analysis requires robust methods to distinguish the parent compound from its potential impurities. This section details how to identify and quantify degradation.
Q4: How can I detect degradation in my N-(5-Nitrothiazol-2-yl)formamide sample?
While visual cues like a change in the color or clarity of a solution can sometimes indicate degradation, these are not reliable or quantitative. The definitive way to detect and quantify degradation products is through analytical chromatography. The appearance of additional peaks in a chromatogram of a stressed or aged sample compared to a fresh standard is a clear indicator of degradation.
Q5: What is a "stability-indicating method" and why is it essential for this compound?
A stability-indicating analytical method is one that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[8] For a compound like NTZ, which is known to degrade, using such a method is crucial. It ensures that the measured concentration corresponds only to the intact drug, preventing overestimation of its quantity and providing a true picture of its stability. Several stability-indicating High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods have been developed for NTZ.[5]
Protocol 1: A Validated Stability-Indicating HPLC-UV Method
This protocol is a representative example synthesized from published methods for the analysis of N-(5-Nitrothiazol-2-yl)formamide and its degradation products.[1][11][14] It is designed to separate the parent drug from its primary degradant, Tizoxanide.
Objective: To quantify N-(5-Nitrothiazol-2-yl)formamide and separate it from its degradation products.
Materials:
-
N-(5-Nitrothiazol-2-yl)formamide reference standard
-
Acetonitrile (HPLC grade)
-
o-phosphoric acid
-
Triethylamine
-
Water (HPLC grade)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 4-5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Prepare an aqueous phase of 0.1% (v/v) o-phosphoric acid in water.
-
Adjust the pH of the aqueous phase to 6.0 using triethylamine.
-
The mobile phase is a mixture of this pH 6.0 buffer and acetonitrile, typically in a ratio of 45:55 (v/v).[1]
-
Filter the mobile phase through a 0.45 µm filter and degas before use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the N-(5-Nitrothiazol-2-yl)formamide reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 1-50 µg/mL).
-
-
Sample Preparation:
-
Dissolve the test sample in the mobile phase or acetonitrile to achieve a concentration within the calibration range.
-
If analyzing a formulated product, extraction and sonication may be necessary to ensure complete dissolution.[2][7]
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (250mm x 4.6mm, 4µm) |
| Mobile Phase | 0.1% o-phosphoric acid (pH 6.0) : Acetonitrile (45:55 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection Wavelength | 298 nm[11] or 345 nm |
| Column Temperature | Ambient or controlled at 25°C |
-
Analysis and Data Interpretation:
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the test samples.
-
Identify the peak for N-(5-Nitrothiazol-2-yl)formamide based on its retention time compared to the standard.
-
Any additional peaks that appear, especially in stressed samples, are likely degradation products. The method should demonstrate baseline separation between the parent peak and these degradant peaks.
-
Quantify the concentration of the parent drug in the sample using the calibration curve.
-
Q6: Are other analytical methods suitable for analyzing degradation?
Yes, other validated methods are available, each with specific advantages:
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a cost-effective and high-throughput method suitable for routine analysis and stability testing. Densitometric analysis is typically performed for quantification.[5][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique. It is particularly powerful for identifying and structurally characterizing unknown degradation products by providing mass-to-charge ratio (m/z) information.[3][9][10][11]
Section 3: Troubleshooting Experimental Interference
The presence of degradation products can be a significant source of error. This section provides guidance on identifying and mitigating interference.
Q7: How can degradation products of N-(5-Nitrothiazol-2-yl)formamide interfere with my experiments?
Degradation products can cause interference in several ways:
-
Inaccurate Quantification: In non-stability-indicating analytical methods, degradation products may have similar properties (e.g., UV absorbance) and elute close to the parent compound, leading to an artificially high measurement of the active ingredient.
-
Confounding Biological Data: The primary degradant, Tizoxanide, is also biologically active.[3] Its presence can make it difficult to attribute the observed biological effect solely to the parent compound. Furthermore, a study on the major deacetylated degradation product found it to exhibit higher cytotoxicity in vitro against mononuclear cells at a concentration of 40 µg/mL after 48 hours of incubation compared to NTZ.[4] This could lead to misinterpretation of toxicity or efficacy data if the sample's purity is not confirmed.
-
Variability in Results: Using samples with varying levels of degradation will lead to poor reproducibility between experiments and across different laboratories.
Troubleshooting Guide: Common Issues and Solutions
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Extra peaks in chromatogram not present in reference standard. | Sample degradation due to improper storage (light, heat, pH) or age. | 1. Prepare fresh solutions from a new batch of solid compound. 2. Store stock solutions protected from light and at recommended temperatures. 3. Verify the pH of your experimental medium. |
| Inconsistent biological activity or potency between batches. | Varying levels of the active degradant (Tizoxanide) or other impurities. | 1. Use a stability-indicating HPLC method to quantify the purity of each batch before use. 2. Always use freshly prepared solutions for biological assays. 3. Document the purity of the compound lot used in your experiment. |
| Gradual loss of compound concentration in solution over time. | Degradation in the solvent/buffer system. NTZ exhibits first-order degradation kinetics in solution.[3][9] | 1. Perform a time-course stability study in your specific experimental medium. 2. If unstable, prepare solutions immediately before use. 3. Adjust the pH of the medium to be within the stable range (pH 1-4) if the experiment allows.[3][9][11] |
| Higher than expected cytotoxicity in cell-based assays. | Presence of the more cytotoxic deacetylated degradation product.[4] | 1. Confirm the purity of the test compound. 2. If degradation is suspected, re-purify the compound or obtain a new, high-purity lot. |
Workflow for Investigating Unexpected Results
The following diagram outlines a logical workflow for troubleshooting when you suspect compound degradation is affecting your results.
Section 4: Best Practices for Handling and Storage
Proper handling and storage are the first line of defense against compound degradation.
Q8: What are the recommended storage and handling conditions for N-(5-Nitrothiazol-2-yl)formamide?
Based on safety data sheets and known stability data, the following practices are recommended:
-
Storage of Solid Compound:
-
Storage of Solutions:
-
Whenever possible, prepare solutions fresh for each experiment.
-
If short-term storage is necessary, store solutions at low temperatures (e.g., 2-8°C or -20°C).
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
-
Handling:
-
Wash hands and any exposed skin thoroughly after handling.[15][17]
-
Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[15]
-
Use personal protective equipment (gloves, eye protection) as recommended in the material safety data sheet (MSDS).[16][17]
-
By adhering to these guidelines and employing validated analytical methods, researchers can minimize the impact of degradation and ensure the quality and reliability of their experimental data.
References
-
Development of a Validated Stability- Indicating HPTLC Method for Nitazoxanide in Pharmaceutical Formulation. Longdom Publishing. [Link]
-
Ali, N. W., et al. (2012). Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products. Journal of Pharmaceutical Analysis, 2(2), 105-116. [Link]
-
Ali, N. W., et al. (2012). Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products. ResearchGate. [Link]
-
Reported Analytical Methods for Nitazoxanide: A Review. IJCRT.org. [Link]
-
Barbosa, F., et al. (2020). pH effect on stability and kinetics degradation of nitazoxanide in solution. Drug Analytical Research, 4(1), 12–17. [Link]
-
A validated stability indicating HPTLC method for determination of nitazoxanide. ResearchGate. [Link]
-
Malesuik, M. D., et al. (2009). LC: Analysis of Photodegradation Kinetics of Nitazoxanide in Pharmaceutical Formulations. Chromatographia, 70(1-2), 291-296. [Link]
-
Nitazoxanide: A Review of Analytical Methods. Semantic Scholar. [Link]
-
Validated Stability Indicating RP-HPLC for Quantitation of Nitazoxanide in Presence of Its Alkaline Degradation Products and Their Characterization by HPLC-Tandem Mass Spectrometry. Oxford Academic. [Link]
-
pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. CORE. [Link]
-
LC: Analysis of Photodegradation Kinetics of Nitazoxanide in Pharmaceutical Formulations. Semantic Scholar. [Link]
-
Degradation pathway of nitazoxanide. ResearchGate. [Link]
-
(PDF) pH effect on stability and kinetics degradation of nitazoxanide in solution. ResearchGate. [Link]
-
Results of forced degradation studies. ResearchGate. [Link]
-
Singh, R., & Rehman, Z. U. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-168. [Link]
-
de Souza, M. V. N., et al. (2012). Identification, characterization and cytotoxicity in vitro assay of nitazoxanide major degradation product. Journal of Pharmaceutical and Biomedical Analysis, 63, 102-107. [Link]
-
SAFETY DATA SHEET - N,N-Diethylformamide. Fisher Scientific. [Link]
-
Ali, N. W., et al. (2012). Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products. National Institutes of Health. [Link]
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]
-
Sakamoto, T., & Hiyama, Y. (2008). Rapid determination of nitazoxanide in tablets using reversed-phase ultra-performance liquid chromatography (UPLC) and high-performance liquid chromatography. Pharmazie, 63(7), 503-507. [Link]
-
Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. National Institutes of Health. [Link]
-
A REVIEW ON NITAZOXANIDE ANALYTICAL METHOD DETERMINATION. ijarw. [Link]
-
El-Damasy, D. A., et al. (2022). Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-nitrothiazol-2-yl)-carboxamido derivatives as potent inhibitors of SARS-CoV-2 main protease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2005-2021. [Link]
-
The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. PubMed. [Link]
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Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. National Institutes of Health. [Link]
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N-(5-nitrothiazol-2-yl)-5-(p-tolyl)furan-2-carboxamide. PubChem. [Link]
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Nithiamide. PubChem. [Link]
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Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. PubMed. [Link]
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(PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. [Link]
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Stability Studies. Coriolis Pharma. [Link]
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Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. National Institutes of Health. [Link]
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Troubleshooting inconsistent results with Forminitrazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Forminitrazole (Catalog #GS-FTZ-001). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you achieve consistent and reliable results in your experiments. We understand that unexpected results can be a significant hurdle in research, and our goal is to provide you with the scientific rationale and practical steps to overcome these challenges.
Introduction to this compound
This compound is a potent and highly selective, ATP-competitive small molecule inhibitor of Tyrosine Kinase X (TKX), a key enzyme in the Cellular Proliferation and Survival Pathway (CPSP). By specifically targeting the ATP-binding pocket of TKX, this compound prevents its autophosphorylation and subsequent activation of downstream signaling cascades, making it a valuable tool for studying cellular processes regulated by TKX.
Mechanism of Action: The Cellular Proliferation and Survival Pathway (CPSP)
The CPSP is initiated by the binding of a growth factor to its receptor, leading to the dimerization and activation of TKX. Activated TKX then phosphorylates downstream substrates, including the key signaling protein SUB-1, which in turn activates a cascade of events culminating in gene transcription that promotes cell proliferation and survival. This compound's targeted inhibition of TKX provides a precise method for interrogating this pathway.
Caption: Troubleshooting workflow for low cellular potency of this compound.
Advanced Troubleshooting
Q3: I noticed a precipitate forming after adding this compound to my cell culture media. How can I improve its solubility?
A3: Compound precipitation is a critical issue as it significantly reduces the effective concentration of the inhibitor in your assay, leading to unreliable data. [1]this compound is hydrophobic, and care must be taken when preparing aqueous solutions.
-
Causality: Small molecule inhibitors are often dissolved in a 100% DMSO stock solution. When this stock is diluted into an aqueous cell culture medium, the compound's local concentration can exceed its solubility limit, causing it to precipitate. [1]
-
Solubility Enhancement Protocol:
| Parameter | Recommendation | Rationale |
| Solvent | Use high-quality, anhydrous DMSO for stock solutions. | Water in DMSO can reduce the solubility of hydrophobic compounds. |
| Stock Concentration | Prepare a high-concentration stock (e.g., 10-20 mM). | This minimizes the volume of DMSO added to the final culture, reducing solvent toxicity. |
| Dilution Method | Perform serial dilutions in DMSO first, then add to media. [2] | Diluting directly from a high-concentration stock into media can cause "shock" precipitation. |
| Final DMSO % | Keep the final DMSO concentration in the media below 0.5%, and ideally below 0.1%. [2] | High concentrations of DMSO can be toxic to cells. |
| Pre-warming Media | Warm the cell culture media to 37°C before adding the compound. | Solubility is often temperature-dependent. |
| Mixing | Add the diluted compound to the media with gentle vortexing or swirling. [2] | This ensures rapid and even dispersion, preventing localized high concentrations. |
-
Advanced Tip: If solubility issues persist, consider using a formulation with solubilizing agents like cyclodextrins, though this should be carefully controlled as it can affect compound availability. [3]
Q4: How can I be certain that the observed cellular effects are due to the inhibition of TKX and not off-target effects?
A4: This is a crucial question for ensuring the validity of your conclusions. Validating on-target engagement is a multi-step process. [4][5][6]
-
Causality: While this compound is highly selective, at higher concentrations, all small molecule inhibitors have the potential to interact with other kinases or proteins that have similar ATP-binding pockets. [7][8]
-
Target Validation Protocol:
-
Dose-Response Analysis of Target Phosphorylation: The most direct way to confirm target engagement is to measure the phosphorylation status of TKX itself (autophosphorylation) or a direct, validated downstream substrate like SUB-1. [5][9] * Experiment: Treat cells with a range of this compound concentrations.
-
Analysis: Perform a Western blot to detect the levels of phosphorylated TKX (p-TKX) and total TKX. [5][10]A dose-dependent decrease in the p-TKX/Total TKX ratio confirms that this compound is inhibiting its target in the cell. [11] * Critical Western Blotting Tips for Phosphoproteins:
-
Lysis Buffer: Always include protease and phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins. [10][12][13]Keep samples on ice at all times. [13] * Blocking Agent: Use Bovine Serum Albumin (BSA) or other protein-free blockers instead of milk. Milk contains phosphoproteins (like casein) that can increase background noise. [11][12] * Buffer System: Use Tris-Buffered Saline with Tween-20 (TBST) instead of Phosphate-Buffered Saline (PBS). The phosphate in PBS can interfere with the binding of some phospho-specific antibodies. [12][13] * Controls: Include a positive control (e.g., cells stimulated with a growth factor to activate TKX) and a negative control (unstimulated cells) to ensure your antibody is specific. [12]
-
-
-
Rescue Experiments: If you can express a drug-resistant mutant of TKX in your cells, showing that the effect of this compound is lost in these cells would be strong evidence for on-target activity.
-
Kinome Profiling: For advanced studies, services that screen your compound against a large panel of kinases can provide a comprehensive view of its selectivity profile. [14] By systematically addressing these common issues, you can enhance the reproducibility and reliability of your experiments with this compound, leading to more robust and insightful scientific conclusions. For any further assistance, please do not hesitate to contact our technical support team.
-
References
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available from: [Link]
-
Arslan, J. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Available from: [Link]
-
8 Tips for Detecting Phosphorylated Proteins by Western Blot. Advansta Inc. 2015. Available from: [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available from: [Link]
-
Gnad, F., et al. Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. ACS Chemical Biology. 2011. Available from: [Link]
-
How to enhance drug solubility for in vitro assays?. ResearchGate. 2014. Available from: [Link]
- WO2016091350A1 - Process for improving the solubility of cell culture media. Google Patents.
-
Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. PubMed. 2021. Available from: [Link]
-
Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study. MDPI. Available from: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. 2021. Available from: [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. 2013. Available from: [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central. Available from: [Link]
-
Why does my inhibitor not work in an in vitro kinase assay?. ResearchGate. 2016. Available from: [Link]
-
Advantages of Small Molecule Inhibitors in Therapeutic Interventions. Assay Genie. 2024. Available from: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. 2024. Available from: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. 2024. Available from: [Link]
-
Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Chem Eng Process Tech. 2013. Available from: [Link]
-
Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. JSciMed Central. 2013. Available from: [Link]
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- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
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- 14. reactionbiology.com [reactionbiology.com]
Technical Support Center: Enhancing Bioavailability of Poorly Soluble Pyrazole-Based Drug Candidates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the experimental bioavailability of novel pyrazole-based drug candidates. Due to their therapeutic potential, pyrazole derivatives are a significant area of research.[1][2] However, their frequently low aqueous solubility can be a major roadblock to achieving desired systemic exposure in both in vitro and in vivo assays.[3]
This resource provides a structured approach to troubleshooting and enhancing the bioavailability of these promising compounds. It is organized into Frequently Asked Questions (FAQs) for quick reference and in-depth Troubleshooting Guides for more complex issues.
Frequently Asked Questions (FAQs)
Q1: We are observing minimal to no detectable plasma concentration of our lead pyrazole derivative after oral dosing in our rodent model. What are the likely initial culprits?
A1: Low oral bioavailability of a novel compound can stem from several factors. For poorly soluble molecules like many pyrazole derivatives, the primary suspects are:
-
Poor Aqueous Solubility: The compound must dissolve in the gastrointestinal fluids to be absorbed.[3] Limited solubility is a common hurdle for new chemical entities, with over 40% demonstrating this issue.[4][5]
-
High First-Pass Metabolism: The drug may be extensively metabolized in the intestinal wall or the liver before reaching systemic circulation.[6]
-
Efflux Transporter Activity: Transporters like P-glycoprotein (P-gp) in the gut can actively pump the drug back into the intestinal lumen, thereby reducing its net absorption.[6]
-
Chemical Instability: The compound may be degrading in the acidic environment of the stomach.[7]
A systematic approach to investigating each of these possibilities is crucial for effective problem-solving.
Q2: How can we quickly assess if solubility is the rate-limiting step for our compound's absorption?
A2: To determine if poor solubility is the primary barrier, a combination of in vitro and supportive in vivo experiments is recommended:
-
Aqueous Solubility Profile: Determine the compound's solubility in buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8) to mimic the conditions of the gastrointestinal tract.[6]
-
Biorelevant Media Solubility: For a more accurate prediction, assess solubility in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).[6]
-
In Vivo Dose Escalation: A non-proportional increase in plasma exposure with increasing doses can suggest solubility-limited absorption.[6]
Q3: What are some straightforward formulation strategies to improve the solubility of our pyrazole derivative for initial in vivo screening?
A3: For early-stage preclinical studies, simple formulation approaches can provide a significant boost in exposure:
-
Co-solvents: Using a mixture of a water-miscible solvent in which the drug is soluble can enhance its concentration in the dosing vehicle.[8]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation vehicle can increase solubility.[9]
-
Surfactant Dispersions: Incorporating surfactants can help to wet the drug particles and form micelles, improving dissolution.[4]
It is important to consider the tolerability and potential physiological effects of the chosen excipients in the animal model.[9]
Troubleshooting Guides
Issue 1: Inconsistent or Low Bioavailability Despite Formulation Efforts
If basic formulation strategies fail to yield consistent or adequate bioavailability, a more in-depth investigation is warranted. This guide provides a systematic workflow to identify and address the underlying issues.
A thorough understanding of your compound's properties is the foundation for rational formulation design.
| Parameter | Importance | Recommended Assay(s) |
| Aqueous Solubility | Determines the dissolution rate in the GI tract. | Kinetic and thermodynamic solubility assays at various pH values. |
| pKa | Indicates the ionization state at different physiological pHs. | Potentiometric titration or UV-spectroscopy. |
| LogP/LogD | Predicts lipophilicity and membrane permeability. | Shake-flask method or computational prediction. |
| Solid-State Properties | Polymorphism and crystallinity significantly impact solubility. | X-ray powder diffraction (XRPD), Differential Scanning Calorimetry (DSC). |
These assays help to dissect the barriers to absorption beyond simple solubility.
-
In Vitro Permeability:
-
In Vitro Metabolic Stability:
-
Liver Microsomes/Hepatocytes: Incubating the compound with these systems helps to determine its intrinsic clearance and potential for first-pass metabolism.[6]
-
Caption: Troubleshooting workflow for low oral bioavailability.
Issue 2: Selecting the Right Advanced Formulation Approach
When simple formulations are insufficient, more advanced techniques are necessary. The choice of technique depends on the specific properties of the pyrazole derivative.
ASDs are a powerful technique for enhancing the solubility of poorly soluble drugs by converting the crystalline drug into a higher-energy amorphous state within a polymer matrix.[11][12]
-
When to Use: Ideal for compounds that are highly crystalline and have a high melting point.
-
Key Considerations:
-
Polymer Selection: The choice of polymer is critical for stabilizing the amorphous drug and preventing recrystallization. Common choices include HPMC, PVP, and acrylic polymers.[13]
-
Drug Loading: The amount of drug that can be loaded into the polymer while maintaining stability is a key parameter.[13]
-
Manufacturing Method: Spray drying and hot-melt extrusion are common methods for preparing ASDs.[14]
-
These formulations can enhance oral bioavailability by increasing drug solubilization in the gut and promoting lymphatic transport, which can bypass first-pass metabolism.[15]
-
When to Use: Particularly effective for lipophilic (high LogP) compounds.
-
Types of Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions upon contact with aqueous media in the gut.[3]
-
Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate.[16]
-
Micronization: Reduces particle size to the micron range.[16]
-
Nanonization (Nanosuspensions): Further reduces particle size to the nanometer range, which can significantly improve dissolution velocity and saturation solubility.[8]
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolve the Polymer: Dissolve the chosen polymer (e.g., HPMC) in a suitable solvent (e.g., methanol).
-
Dissolve the Pyrazole Derivative: In a separate container, dissolve the pyrazole derivative in the same solvent.
-
Combine the Solutions: Add the drug solution to the polymer solution and mix thoroughly.
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator.
-
Drying: Dry the resulting solid film under high vacuum to remove any residual solvent.
-
Milling: Mill the dried product into a fine powder.
-
Characterization: Confirm the amorphous nature of the drug in the dispersion using XRPD and DSC.
Protocol 2: In Vivo Bioavailability Study in Rodents
-
Animal Acclimatization: Acclimate the animals (e.g., Sprague-Dawley rats) to the facility for at least one week.
-
Fasting: Fast the animals overnight prior to dosing, with free access to water.[17]
-
Dosing:
-
Oral (PO) Group: Administer the formulated pyrazole derivative via oral gavage.
-
Intravenous (IV) Group: Administer a solubilized form of the drug (e.g., in a co-solvent system) via tail vein injection to determine the absolute bioavailability.
-
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein or another appropriate site.[18]
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) for both the oral and IV groups. Absolute bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Caption: Workflow for an in vivo bioavailability study.
By following a systematic and evidence-based approach, researchers can effectively overcome the challenges associated with the poor bioavailability of novel pyrazole-based drug candidates, ultimately accelerating their path toward clinical development.
References
- Chow, S. C., & Liu, J. P. (2008). Design and Analysis of Bioavailability and Bioequivalence Studies. CRC press.
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2023). MDPI.
- Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formul
- Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS.
- Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. FDA.
- Technical Support Center: Troubleshooting Low Bioavailability of Selonsertib in Preclinical Models. Benchchem.
- Overcoming the challenges in administering biopharmaceuticals: formulation and delivery str
- The Bioavailability of Drugs—The Current St
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PubMed Central.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Solubility Enhancement. Pharma Excipients.
- A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Online Press.
- INFLUENCE OF VARIOUS COMPOUNDING FORMUL
- Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. (2024). bioRxiv.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Considerations In In-Vivo Bioavailability Study Design. Pharmacy 180.
- Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. (2023). PMC - NIH.
- Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology.
- Overcoming Bioavailability Challenges In Oral Formulation Development. (2020). Pharmaceutical Industry.
- Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. (2019). MDPI.
- Drug Solubility: Importance and Enhancement Techniques. (2012). PMC - NIH.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2020). Journal of Chemical and Pharmaceutical Research.
- In vitro models for prediction of drug absorption and metabolism. ITQB NOVA.
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- Effects of Formulation and Dosage Form on Drug Bioavailability. (1976). Karger Publishers.
- Strategies for enhancing oral bioavailability of poorly soluble drugs. (2015).
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Pharma Excipients.
- SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2016). Drug Development & Delivery.
- MINI REVIEW The Impact of Drug Formulation on Bioavailability: Key Considerations. (2016).
- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (2015). Der Pharma Chemica.
- Tackling Poor Bioavailability with Early Formulation Str
- committee for proprietary medicinal products (cpmp) note for guidance on the investigation of bioavailability and bioequivalence. (2001). EMA.
- The Innovator Pipeline: Bioavailability Challenges and Advanced Oral Drug Delivery Opportunities. (2013). American Pharmaceutical Review.
- Development of in vitro biopharmaceutics tools for predicting the bioavailability of subcutaneously injected monoclonal antibodies and oligonucleotides. (2023). Taylor & Francis Online.
- A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022). Journal of Drug Delivery and Therapeutics.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PMC - PubMed Central.
- Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (2021). MDPI.
- Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2017). Journal of Pharmaceutical Sciences and Research.
- Enhancing solubility with novel excipients. (2023). Manufacturing Chemist.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). MDPI.
- Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (2016).
- METHODS FOR ENHANCEMENT OF BIOAVAILABILITY. CUTM Courseware.
- Video: Bioavailability Study Design: Healthy Subjects Versus P
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Validation & Comparative
A Comparative Efficacy Analysis of 5-Nitro-heterocyclic Compounds Against Trichomonas vaginalis: Metronidazole in Context
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Persistent Challenge of Trichomonas vaginalis
Trichomonas vaginalis, a flagellated protozoan parasite, is the causative agent of trichomoniasis, the most common non-viral sexually transmitted infection globally. While often asymptomatic, particularly in men, trichomoniasis can lead to significant reproductive health complications, including vaginitis, urethritis, and an increased risk of HIV transmission. For decades, the 5-nitroimidazole class of drugs, with metronidazole as the cornerstone of therapy, has been the primary treatment for this infection. However, the emergence of metronidazole-resistant strains of T. vaginalis presents a growing clinical challenge, necessitating a thorough understanding of the comparative efficacy of available and alternative antimicrobial agents.
This guide provides a detailed comparison of the efficacy of various 5-nitro-heterocyclic compounds against T. vaginalis, with a primary focus on metronidazole. We will also address the historical context of older compounds such as forminitrazole and provide a data-driven analysis of the performance of other clinically relevant 5-nitroimidazoles, including tinidazole, secnidazole, and ornidazole.
A Note on this compound: A Historical Perspective
Initial inquiries into the comparative efficacy of this compound reveal it to be a compound of historical interest, identified as 2-formamido-5-nitrothiazole. Research into related nitrothiazoles, such as 2-acetylamino-5-nitrothiazole (Aminitrozole), for the treatment of trichomoniasis dates back to the 1950s.[1][2][3] These early investigations predate the widespread adoption of metronidazole and lack the detailed, quantitative in vitro and in vivo data necessary for a direct, robust comparison with current first-line therapies. While these compounds laid some of the groundwork for antiprotozoal drug development, the focus of contemporary research and clinical practice has firmly shifted to the 5-nitroimidazole class due to its proven efficacy and established clinical track record.
Metronidazole: The Gold Standard and Its Limitations
Metronidazole, a 5-nitroimidazole, has been the drug of choice for treating trichomoniasis since the 1960s.[4] Its efficacy is rooted in its mechanism of action, which is particularly suited to the anaerobic environment of T. vaginalis.
Mechanism of Action of 5-Nitroimidazoles
The efficacy of 5-nitroimidazole drugs is dependent on their activation within the anaerobic parasite. The process can be summarized as follows:
-
Cellular Uptake: The small, uncharged metronidazole molecule enters the T. vaginalis cell via passive diffusion.
-
Reductive Activation: Inside the parasite's hydrogenosome, an organelle involved in anaerobic energy metabolism, the nitro group of the drug is reduced by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin. This reduction creates a short-lived, highly reactive nitro radical anion.
-
Cytotoxicity: This reactive intermediate is cytotoxic, causing damage to the parasite's DNA and other crucial macromolecules, ultimately leading to cell death.[4]
This selective activation in anaerobic organisms is a key reason for the drug's targeted efficacy and relatively low toxicity to human cells.
Mechanism of Action of Metronidazole in T. vaginalis
The Rise of Metronidazole Resistance
Despite its high cure rates, typically between 84% and 98%, the clinical utility of metronidazole is threatened by the emergence of resistant T. vaginalis strains, with resistance rates reported to be between 2.2% and 9.6%.[4][5] Resistance is often associated with decreased activity of the enzymes responsible for drug activation, such as PFOR and ferredoxin.[4] This leads to higher minimal inhibitory concentrations (MICs) and can result in treatment failure with standard dosing regimens.
Comparative Efficacy of Clinically Relevant 5-Nitroimidazoles
The challenge of metronidazole resistance has prompted research into the efficacy of other 5-nitroimidazole compounds. The most notable alternatives include tinidazole, secnidazole, and ornidazole. These drugs share a common mechanism of action with metronidazole but possess different pharmacokinetic properties due to variations in their side chains.[6][7]
In Vitro Susceptibility Data
In vitro susceptibility testing, typically determining the Minimum Inhibitory Concentration (MIC) or Minimum Lethal Concentration (MLC), provides a quantitative measure of a drug's potency against a pathogen. A comparative summary of in vitro efficacy data for metronidazole and its alternatives against T. vaginalis is presented below.
| Drug | Susceptible Isolates (MIC/MLC in µg/mL) | Resistant Isolates (MIC/MLC in µg/mL) | Key Findings |
| Metronidazole | Mean MIC of 1.50 - 2.25[6] | Geometric mean aerobic MLC of 195.5 for resistant isolates vs. 24.1 for cured cases.[8] | Standard first-line treatment, but resistance is a growing concern. |
| Tinidazole | Mean MIC of 1.11[6] | Median MLC of 25 for metronidazole-resistant strains.[9] | Generally more active in vitro than metronidazole, including against some metronidazole-resistant strains.[9] |
| Secnidazole | Mean MIC of 1.11[6] | Median MLC of 50 for metronidazole-resistant strains.[9] | Shows good in vitro activity, with lower resistance rates compared to metronidazole.[6] |
| Ornidazole | Mean MIC of 0.5[6] | No resistance observed in a study of 94 clinical isolates.[6] | Demonstrates the highest in vitro activity with no observed resistance in some studies.[6] |
Note: MIC/MLC values can vary between studies depending on the specific isolates tested and the experimental conditions (e.g., aerobic vs. anaerobic).
Experimental Protocol: In Vitro Susceptibility Testing of T. vaginalis
To ensure the trustworthiness and reproducibility of efficacy data, a standardized experimental protocol is crucial. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against T. vaginalis.
Objective
To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of T. vaginalis after anaerobic incubation.
Materials
-
T. vaginalis isolates (clinical or reference strains)
-
Diamond's Trypticase-Yeast-Maltose (TYM) medium supplemented with heat-inactivated horse serum
-
Antimicrobial agents (e.g., metronidazole, tinidazole) dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO)
-
Sterile 96-well microtiter plates
-
Anaerobic incubation system (e.g., anaerobic chamber or gas-generating pouches)
-
Inverted microscope
-
Hemocytometer
Step-by-Step Methodology
-
Parasite Culture Preparation:
-
Thaw frozen stocks of T. vaginalis isolates and culture them in TYM medium at 37°C.
-
Subculture the parasites every 24-48 hours to maintain them in the logarithmic growth phase.
-
Prior to the assay, count the trophozoites using a hemocytometer and adjust the concentration to 2 x 10^5 trophozoites/mL in fresh TYM medium.
-
-
Drug Dilution Series:
-
Prepare a stock solution of the antimicrobial agent in DMSO.
-
Perform a serial twofold dilution of the drug in TYM medium in a 96-well plate. The final concentrations should typically range from 0.25 to 256 µg/mL.
-
Include a drug-free control (medium with the highest concentration of DMSO used) and a growth control (medium only).
-
-
Inoculation:
-
Add an equal volume of the prepared parasite suspension (2 x 10^5 trophozoites/mL) to each well of the microtiter plate containing the drug dilutions and controls. This will result in a final parasite concentration of 1 x 10^5 trophozoites/mL.
-
-
Anaerobic Incubation:
-
Place the microtiter plates in an anaerobic environment at 37°C for 48 hours.
-
-
MIC Determination:
-
After 48 hours, examine each well using an inverted microscope.
-
Assess the motility and morphology of the trophozoites.
-
The MIC is defined as the lowest drug concentration at which there is a complete absence of motile parasites compared to the growth control.
-
Workflow for MIC Determination against T. vaginalis
Discussion and Future Directions
The available data clearly indicate that while metronidazole remains a crucial therapeutic agent for trichomoniasis, its efficacy is being challenged by resistance. Other 5-nitroimidazoles, particularly ornidazole and tinidazole, demonstrate superior in vitro activity against both susceptible and some metronidazole-resistant strains of T. vaginalis.[6] This suggests they are viable and potentially more effective alternatives in cases of treatment failure.
The choice of therapy should be guided by local resistance patterns, drug availability, and patient factors. For instance, tinidazole's longer half-life may offer a pharmacokinetic advantage.[7] In cases of persistent infection where reinfection has been ruled out, higher doses or longer treatment courses of a 5-nitroimidazole are often employed.[5]
For drug development professionals, the mechanisms of resistance in T. vaginalis offer novel targets. Research into non-nitroimidazole-based therapies is also critical to expand our therapeutic arsenal against this prevalent pathogen. Compounds like nitazoxanide have shown promising in vitro activity against metronidazole-resistant isolates and warrant further investigation.[9]
References
- Willcox, R. R. (1957). Treatment of Vaginal Trichomoniasis with 2-Acetylamino-5-Nitrothiazole (Aminitrozole) given Orally. British Journal of Venereal Diseases, 33(3), 177–180.
- Bushby, S. R. M., Catterall, R. D., & Williamson, M. (1953). An Amido-Nitrothiazole for Trichomoniasis. British Medical Journal, 2(4839), 783–784.
- Muzny, C. A., Graves, K. J., Novak, J., Schwebke, J. R., & Secor, W. E. (2025). Nitazoxanide and tizoxanide demonstrate high levels of in vitro activity against metronidazole-susceptible and metronidazole-resistant Trichomonas vaginalis clinical isolates. Microbiology Spectrum, 13(7), e0271724.
- Plentl, A. A., Gray, M. J., Neslen, E. D., & Dalali, S. J. (1956). The clinical evaluation of 2-acetylamino-5-nitro-thiazole, an orally effective trichomonacide. American Journal of Obstetrics and Gynecology, 71(1), 116–120.
- Moodley, R., Soofie, N., Omar, S., & Gqaji, Q. (2022). In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates. Microbiology Spectrum, 10(4), e00865-22.
- Rossignol, J. F., Maisonneuve, H., & Cho, Y. W. (1984). Nitroimidazoles in the treatment of trichomoniasis, giardiasis, and amebiasis. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 22(2), 63–72.
- Graves, K. J., Novak, J., Secor, W. E., & Muzny, C. A. (2020). A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. Parasitology, 147(13), 1383–1391.
- Bret, J. (1958). [Treatment of trichomonas vaginitis with oral & local 2-acetylamino-5-nitrothiazole]. Comptes Rendus de la Societe Francaise de Gynecologie, 28(4), 218–225.
- Muzny, C. A., & Schwebke, J. R. (2015). Updates in Trichomonas Treatment including Persistent Infection and 5-Nitroimidazole Hypersensitivity. Current Infectious Disease Reports, 17(10), 49.
- Horton-Smith, C., & Long, P. L. (1957). The effect of 2-amino-5-nitrothiazole, 2-acetylamino-5-nitrothiazole and furazolidone on the growth in vitro of Histomonas meleagridis. Annals of Tropical Medicine and Parasitology, 51(1), 117–120.
- Bertoli, P. E. (1957). [2-acetylamino-5-nitrothiazole therapy of trichomonas vaginitis]. Minerva Ginecologica, 9(24), 1006–1010.
- Graves, K. J., Novak, J., Schwebke, J. R., & Muzny, C. A. (2023). Identification of Trichomonas vaginalis 5-Nitroimidazole Resistance Targets.
- El-Henawy, A. A., El-Bealy, M. A., & El-Hennawy, A. A. (2017). In vitro activity of nitazoxanide against some metronidazole-resistant and susceptible Trichomonas vaginalis isolates. Journal of Infection and Chemotherapy, 23(5), 313–318.
- Narcisi, E. M., & Secor, W. E. (1996). In vitro effect of tinidazole and furazolidone on metronidazole-resistant Trichomonas vaginalis. Antimicrobial Agents and Chemotherapy, 40(5), 1121–1125.
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Muzny, C. A., Graves, K. J., Novak, J., Schwebke, J. R., & Secor, W. E. (2025). (PDF) Nitazoxanide and tizoxanide demonstrate high levels of in vitro activity against metronidazole-susceptible and metronidazole-resistant Trichomonas vaginalis clinical isolates. ResearchGate. Retrieved from [Link]
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A Comparative Analysis of Forminitrazole and Other Nitrothiazoles: Efficacy, Mechanism, and Therapeutic Potential
Abstract: Nitrothiazoles represent a significant class of heterocyclic compounds with a broad spectrum of activity against various pathogens, including protozoa and anaerobic bacteria. Their therapeutic efficacy is intrinsically linked to the reductive activation of the nitro group, a mechanism that ensures selective toxicity to anaerobic or microaerophilic organisms. This guide provides a detailed comparative analysis of Forminitrazole and other notable nitrothiazoles, such as Tenonitrozole and the historically significant Niridazole. We will delve into their mechanisms of action, comparative efficacy, safety profiles, and the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of antimicrobial agents.
The Nitrothiazole Scaffold: A Foundation for Antimicrobial Activity
Nitrothiazoles are characterized by a thiazole ring substituted with a nitro group (-NO₂). This nitro group is the cornerstone of their biological activity.[1] The efficacy of these compounds is not inherent to the parent molecule but is realized upon its metabolic activation within the target pathogen.[2][3]
Causality of Action: The Principle of Reductive Activation
The selective toxicity of nitro-heterocyclic drugs, including nitrothiazoles and the related nitroimidazoles (e.g., Metronidazole), is dependent on the unique metabolic environment of anaerobic organisms.[4][5] These pathogens possess low redox potential enzyme systems, such as pyruvate:ferredoxin oxidoreductase (PFOR), which are absent in aerobic host cells.[6][7] These enzymes can donate electrons to the nitro group of the drug.[2]
This one-electron reduction converts the parent drug into a highly reactive nitro anion radical.[2][8] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a futile cycle that can generate reactive oxygen species. However, under the anaerobic or hypoxic conditions typical of the target pathogens, the radical undergoes further reduction to form cytotoxic intermediates, including nitroso and hydroxylamine derivatives.[2][3] These reactive species are the ultimate effectors of cell death, causing irreversible damage to critical biomolecules like DNA, leading to strand breakage and loss of helical structure.[8]
Featured Compound: this compound
This compound, chemically known as N-(5-nitro-2-thiazolyl)formamide, is an antiprotozoal agent. While specific research on this compound is less abundant compared to other nitro-heterocyclic drugs, its structure places it firmly within this class, and its mechanism can be inferred from its chemical relatives. Its primary historical application has been in the treatment of protozoal infections like trichomoniasis.
Key Comparators in the Nitrothiazole Class
To provide a robust analysis, we will compare this compound's inferred properties with two other significant nitrothiazoles:
-
Tenonitrozole: An antiprotozoal agent used for treating infections such as trichomoniasis.[9][10] It is structurally similar, featuring a thiophene-2-carboxamide substituent on the 2-amino-5-nitrothiazole core.[11]
-
Niridazole: A historical schistosomicide agent.[12] While effective, its use has been largely discontinued due to significant central nervous system toxicity and carcinogenic concerns.[13][14][15] It serves as an important case study in the trade-offs between efficacy and safety in nitro-heterocyclic drug development.
Comparative Analysis
Mechanism of Action & Structure-Activity Relationship (SAR)
All three compounds—this compound, Tenonitrozole, and Niridazole—rely on the reductive activation of their 5-nitro group for their antimicrobial effect.[8][13] The essential components for this activity are the nitro group and the heterocyclic thiazole ring.[1][16]
The substituents at the 2-position of the thiazole ring significantly influence the drug's physicochemical properties, such as solubility and lipophilicity, which in turn affect its pharmacokinetics, tissue distribution, and interaction with the activating enzymes.[17]
-
This compound's formamide group is relatively simple.
-
Tenonitrozole's thiophene-2-carboxamide group is more complex and may influence its target specificity and metabolic profile.
-
Niridazole's imidazolidinone ring is a key structural feature linked to both its potent activity and its significant toxicity profile.[1]
The structure-activity relationship suggests that modifications to the substituent at the 2-position can modulate the biological activity, offering a pathway for synthesizing new derivatives with improved efficacy and reduced toxicity.[18][19]
Diagram 1: General Mechanism of Reductive Activation This diagram illustrates the common pathway for the activation of nitro-heterocyclic drugs within an anaerobic pathogen.
Caption: Workflow for the comparative screening of nitrothiazole drug candidates.
Conclusion and Future Perspectives
The nitrothiazole scaffold remains a valuable framework for the development of antimicrobial agents, particularly for anaerobic pathogens. The core mechanism of reductive activation provides a clear basis for selective toxicity. While this compound itself is a less-studied member of this class, its properties can be understood through comparison with analogues like Tenonitrozole and the cautionary tale of Niridazole.
The key challenge and opportunity in this field lie in medicinal chemistry efforts to modulate the structure-activity and structure-toxicity relationships. The goal is to design new derivatives that retain the high potency of the nitrothiazole core while minimizing the off-target effects and potential for genotoxicity that plagued earlier compounds like Niridazole. Future research should focus on synthesizing novel analogues and subjecting them to rigorous, standardized comparative assays, as outlined in this guide, to identify candidates with an improved therapeutic index for treating challenging anaerobic and protozoal infections.
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A Senior Application Scientist's Guide to Validating the Antiparasitic Activity of N-(5-Nitrothiazol-2-yl)formamide
The relentless global burden of parasitic diseases necessitates a continuous search for novel therapeutic agents. The nitrothiazole class of compounds has yielded significant antiparasitic drugs, most notably Nitazoxanide, a broad-spectrum agent effective against a range of protozoa and helminths.[1] This guide focuses on a related but under-validated molecule, N-(5-Nitrothiazol-2-yl)formamide. While its structural similarity to known antiparasitics suggests potential, rigorous experimental validation is paramount.
This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically evaluate the antiparasitic activity of N-(5-Nitrothiazol-2-yl)formamide. We will objectively compare its potential performance against the established benchmark, Nitazoxanide, and provide detailed, actionable protocols for a tiered validation workflow, from initial in vitro screening to conceptual in vivo efficacy models.
Foundational Strategy: Comparative Analysis and Benchmarking
Given the limited public data on N-(5-Nitrothiazol-2-yl)formamide, a direct comparison with a well-characterized analog is the most logical starting point. Nitazoxanide serves as the ideal positive control and performance benchmark due to its shared 5-nitrothiazole core. This comparative approach allows for the contextualization of all experimental data generated for our target compound.
Structural Comparison:
-
Nitazoxanide: Features a 2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide structure. It is a prodrug that is rapidly hydrolyzed to its active metabolite, tizoxanide.[2]
-
N-(5-Nitrothiazol-2-yl)formamide: A simpler structure, lacking the benzamide group of Nitazoxanide. This structural difference may influence its solubility, cell permeability, and interaction with the target enzyme, making a head-to-head comparison essential.
The In Vitro Validation Cascade: From Potency to Selectivity
The initial phase of validation focuses on quantifying the compound's activity against a panel of relevant parasites and assessing its safety profile against mammalian cells. This cascade is designed to efficiently identify promising candidates while deprioritizing toxic or inactive compounds.
Caption: A streamlined workflow for the in vitro validation of antiparasitic compounds.
Parasite Panel Selection
The choice of parasites should be guided by the known spectrum of the benchmark compound, Nitazoxanide. A robust initial screening panel would include:
-
Protozoa: Giardia lamblia, Cryptosporidium parvum, and Trichomonas vaginalis. These are anaerobic or microaerophilic organisms, making them theoretically susceptible to nitro-heterocyclic compounds.
-
Helminths: A representative trematode like Schistosoma mansoni or Fasciola hepatica could be included in secondary screening, though in vitro culture can be more complex.[3]
Protocol: Antiparasitic Potency (IC50) Determination
The half-maximal inhibitory concentration (IC50) is the primary measure of a compound's potency. A resazurin-based viability assay is a common and reliable method.[4]
Step-by-Step Methodology:
-
Parasite Culture: Culture the selected parasites under appropriate conditions to achieve a healthy, proliferative population.
-
Compound Preparation: Prepare a stock solution of N-(5-Nitrothiazol-2-yl)formamide and Nitazoxanide in a suitable solvent (e.g., DMSO). Create a serial dilution series (e.g., 100 µM to 0.01 µM) in the appropriate culture medium.
-
Assay Plate Setup: In a 96-well microplate, add a standardized number of parasites to each well.
-
Compound Addition: Add the diluted compounds to the wells in triplicate. Include wells with parasites only (negative control) and a known lethal agent (positive control).
-
Incubation: Incubate the plate for a defined period (e.g., 48 hours) under the parasite's optimal growth conditions.
-
Viability Assessment: Add a resazurin solution to each well and incubate for an additional 4-24 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Data Acquisition: Measure the fluorescence using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
IC50 Calculation: Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Protocol: Host Cell Cytotoxicity (CC50) and Selectivity Index (SI)
A promising antiparasitic must be more toxic to the parasite than to the host. The 50% cytotoxic concentration (CC50) is determined against a relevant mammalian cell line (e.g., Vero kidney cells or HepG2 liver cells).[5][6] The protocol is analogous to the IC50 assay, substituting the parasite with the mammalian cell line.
The Selectivity Index (SI) is a critical ratio that quantifies the therapeutic window of the compound.[7]
SI = CC50 (Host Cell) / IC50 (Parasite)
A higher SI value is desirable, indicating greater selectivity for the parasite.[8] An SI value greater than 10 is often considered a benchmark for a promising hit compound worthy of further investigation.[7]
Comparative Data Summary (Illustrative)
The results should be compiled into a clear, comparative table. The following data is illustrative and serves as an example of how to present the experimental findings.
| Compound | Parasite | IC50 (µM) | CC50 (Vero Cells, µM) | Selectivity Index (SI) |
| N-(5-Nitrothiazol-2-yl)formamide | G. lamblia | 4.5 | >100 | >22.2 |
| C. parvum | 8.2 | >100 | >12.2 | |
| Nitazoxanide (Control) | G. lamblia | 1.8 | >100 | >55.6 |
| C. parvum | 2.5 | >100 | >40.0 |
Investigating the Mechanism of Action (MoA)
Understanding how a compound works is crucial for lead optimization and predicting potential resistance mechanisms.
The Established MoA of Nitazoxanide
The primary antiparasitic activity of Nitazoxanide is due to the inhibition of the Pyruvate:Ferredoxin Oxidoreductase (PFOR) enzyme.[9][10] This enzyme is critical for anaerobic energy metabolism in many protozoan parasites.[11] By disrupting this electron transfer reaction, the drug effectively starves the parasite of energy.[12]
Caption: Proposed MoA via inhibition of the PFOR enzyme, disrupting parasite energy metabolism.
Experimental Validation of MoA
Based on its structural similarity, it is plausible that N-(5-Nitrothiazol-2-yl)formamide shares the same PFOR target. This hypothesis can be tested using a cell-free enzymatic assay with purified PFOR from a source like Giardia lamblia. Comparing the inhibitory activity of N-(5-Nitrothiazol-2-yl)formamide against the enzyme with that of Nitazoxanide would provide strong evidence for a shared mechanism of action.
Conceptual Framework for In Vivo Efficacy Evaluation
Promising candidates from in vitro studies must ultimately be tested in a living system to assess their efficacy, pharmacokinetics, and safety.[13][14]
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For Researchers, Scientists, and Drug Development Professionals
In the persistent battle against anaerobic protozoa and bacteria, the nitroimidazole class of antimicrobial agents has long been a cornerstone of therapy. However, the emergence of drug resistance poses a significant threat to their clinical efficacy. Understanding the nuances of cross-resistance—where resistance to one compound confers resistance to another—is paramount for the development of new, effective therapies and for the informed clinical use of existing drugs. This guide provides a comprehensive overview of cross-resistance studies involving the nitroimidazole family, with a conceptual focus that can be applied to lesser-known compounds such as Forminitrazole.
While specific experimental data on this compound is scarce in publicly available literature, the principles governing cross-resistance within the 5-nitroimidazole class are well-established. This guide will delve into the molecular mechanisms of action and resistance, present standardized methodologies for assessing cross-resistance, and offer a comparative analysis of key related compounds, providing a robust framework for researchers.
The Nitroimidazole Conundrum: Mechanism of Action and the Genesis of Resistance
The efficacy of 5-nitroimidazole compounds, including the widely used metronidazole, tinidazole, and secnidazole, is contingent on their activation within the target organism. These drugs are administered as prodrugs and require the reduction of their nitro group to form cytotoxic nitro radical anions. This activation process is typically carried out by low redox potential proteins, such as ferredoxin, found in anaerobic organisms.[1] Once activated, these radical anions induce damage to DNA and other macromolecules, leading to cell death.[2]
Resistance to nitroimidazoles is most commonly associated with a decrease in the activation of the prodrug.[3] This can occur through several mechanisms:
-
Decreased activity of activating enzymes: Reduced expression or mutations in enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) and nitroreductases can impair the reduction of the nitro group.[2][4]
-
Increased oxygen tension: In some organisms, resistance is observed under aerobic conditions where oxygen can re-oxidize the activated drug, a process known as "futile cycling," which prevents it from reaching its target.[2][5]
-
Drug efflux: Although less common, increased efflux of the drug from the cell can also contribute to resistance.[6]
-
Drug inactivation: Some bacteria possess nim genes that encode nitroimidazole reductases, which can convert the nitroimidazole into a non-toxic amine derivative.[7]
A crucial point for understanding cross-resistance is that many of these resistance mechanisms are not specific to a single nitroimidazole. For instance, a reduction in PFOR activity will likely affect the activation of any 5-nitroimidazole that relies on this pathway. It is this shared activation pathway that forms the basis of cross-resistance within the class.[3]
A Framework for Investigation: Experimental Protocols for Cross-Resistance Studies
To experimentally assess cross-resistance between this compound and other nitroimidazoles, a systematic approach is required. The following protocols outline the key steps for in vitro susceptibility testing, a fundamental method in drug resistance research. The protozoan parasite Trichomonas vaginalis, a common target for nitroimidazoles, is used here as a model organism.
Protocol 1: Determination of Minimum Lethal Concentration (MLC)
The MLC is the lowest concentration of a drug that results in the death of a certain percentage (often 99.9% or 100%) of the initial inoculum.
Objective: To determine the MLC of this compound and comparator compounds (e.g., metronidazole, tinidazole) against susceptible and resistant strains of T. vaginalis.
Materials:
-
T. vaginalis isolates (both susceptible and resistant strains)
-
Modified Diamond's medium
-
This compound, metronidazole, tinidazole (and other relevant compounds)
-
96-well microtiter plates
-
Anaerobic incubation system (e.g., anaerobic jar with GasPak™)
-
Inverted microscope
Procedure:
-
Preparation of Drug Dilutions: Prepare stock solutions of each drug in a suitable solvent (e.g., DMSO). Perform serial dilutions in the culture medium to achieve a range of final concentrations to be tested.
-
Inoculum Preparation: Culture T. vaginalis isolates to the mid-logarithmic phase of growth. Centrifuge the culture, wash the cells, and resuspend them in fresh medium to a standardized cell density (e.g., 1 x 10^5 cells/mL).[8]
-
Inoculation: Add the standardized parasite suspension to the wells of the microtiter plate containing the drug dilutions. Include a drug-free control well.
-
Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.[8]
-
MLC Determination: After incubation, examine the wells using an inverted microscope to assess parasite motility. The MLC is the lowest drug concentration at which no motile parasites are observed.[3]
Interpretation of Results:
-
An isolate is typically considered resistant to metronidazole if the MLC is ≥50 µg/mL.[3]
-
Cross-resistance is indicated if a strain resistant to one nitroimidazole (e.g., metronidazole) also exhibits a significantly higher MLC for this compound compared to susceptible strains.
Visualizing the Workflow: MLC Determination
Caption: Workflow for determining the Minimum Lethal Concentration (MLC).
Comparative Analysis of Nitroimidazole Cross-Resistance
While direct comparative data for this compound is lacking, extensive research on other 5-nitroimidazoles provides a strong basis for predicting its cross-resistance profile.
| Compound | Class | Common Target Organisms | Known Cross-Resistance |
| Metronidazole | 5-Nitroimidazole | Trichomonas vaginalis, Giardia lamblia, Entamoeba histolytica, anaerobic bacteria | High cross-resistance with other 5-nitroimidazoles (e.g., tinidazole, ornidazole).[2][5] |
| Tinidazole | 5-Nitroimidazole | Trichomonas vaginalis, Giardia lamblia, Entamoeba histolytica, anaerobic bacteria | High cross-resistance with metronidazole. Some metronidazole-resistant strains may show some susceptibility to tinidazole.[5] |
| Secnidazole | 5-Nitroimidazole | Trichomonas vaginalis, Giardia lamblia, Entamoeba histolytica, anaerobic bacteria | Cross-resistance with other 5-nitroimidazoles is expected due to the shared mechanism of action.[3] |
| This compound (Hypothetical) | 5-Nitroimidazole | Likely similar to other nitroimidazoles | Expected to show a high degree of cross-resistance with other 5-nitroimidazoles. |
This table is based on established knowledge of the nitroimidazole class. The entry for this compound is a projection based on its presumed chemical class.
Studies have consistently shown that clinical isolates of T. vaginalis resistant to metronidazole also exhibit reduced susceptibility to other 5-nitroimidazoles like tinidazole and ornidazole.[5] This underscores the challenge of overcoming resistance simply by switching to another compound within the same class.
However, it is important to note that the degree of cross-resistance can vary. Some studies have reported that metronidazole-resistant isolates may retain some level of susceptibility to tinidazole, which may be due to subtle differences in how the drugs are metabolized or transported.[5]
The Underlying Mechanisms of Cross-Resistance
The shared mechanism of activation and resistance is the primary driver of cross-resistance among 5-nitroimidazoles.
Caption: Shared activation pathway and mechanism of cross-resistance in 5-nitroimidazoles.
As depicted in the diagram, multiple 5-nitroimidazole drugs converge on the same activation pathway. A mutation or downregulation of a key enzyme in this pathway, such as PFOR or a nitroreductase, will consequently impair the activation of all drugs that are substrates for that enzyme. This leads to a cross-resistant phenotype.
Concluding Remarks and Future Directions
While direct experimental data on this compound remains elusive, the well-established principles of cross-resistance within the 5-nitroimidazole class provide a strong predictive framework. It is highly probable that this compound shares a similar mechanism of action and is susceptible to the same resistance mechanisms as metronidazole and other related compounds. Consequently, a high degree of cross-resistance is anticipated.
For researchers in drug development, these findings have critical implications. The development of novel nitroimidazole compounds must consider the existing landscape of resistance. Strategies to circumvent current resistance mechanisms could include:
-
Designing compounds that are activated by different enzymatic pathways.
-
Developing drugs that are not susceptible to efflux by known pumps.
-
Creating compounds that are effective even at lower levels of activation.
The protocols and comparative data presented in this guide offer a foundational approach for the systematic evaluation of new and existing nitroimidazole compounds. Rigorous in vitro and in vivo cross-resistance studies are essential to fully characterize the activity profile of any new drug candidate and to anticipate its potential clinical utility in an era of growing antimicrobial resistance.
References
- van der Wouden, E. J., Thijs, J. C., & Kusters, J. G. (2001). Mechanism and clinical significance of metronidazole resistance in Helicobacter pylori. Clinical Infectious Diseases, 32(12), 1743-1746.
- Muzny, C. A., & Schwebke, J. R. (2023). Identification of Trichomonas vaginalis 5-Nitroimidazole Resistance Targets. International Journal of Molecular Sciences, 24(10), 8619.
- Ilardi, E. A., & Stover, C. K. (1983). Antiparasitic Nitroimidazoles. 9. Synthesis of Some 2-(4-dialkylaminomethylstyryl)-and 2-(4-amidinostyryl)5-nitro-1-vinylimidazoles. Journal of Medicinal Chemistry, 26(11), 1603-1606.
- Garcia-Effron, G., & Perlin, D. S. (2021). Aspergillus fumigatus Cross-Resistance between Clinical and Demethylase Inhibitor Azole Drugs. mSphere, 6(1), e01198-20.
- Bromke, B. J., Furiga, M. C., Hendershot, R. C., & McGinn, M. (1995). An improved method for in vitro susceptibility testing of Trichomonas vaginalis. Advances in Experimental Medicine and Biology, 390, 211-216.
- Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20.
- ICPA Health Products. (2018). Growing Resistance to Metronidazole: A Cause for Concern. ICPA Health Products Blog.
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- Uppsala Antibiotic Center. (2024). Metronidazole Resistance. Uppsala University.
- de Castro, F. A., & Colombo, A. L. (2014). Development of cross-resistance by Aspergillus fumigatus to clinical azoles following exposure to prochloraz, an agricultural azole. BMC Microbiology, 14, 147.
- Graves, A., Martin, D. H., & Schwebke, J. R. (2024). In vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentration for Secnidazole that Correlates with Clinical Outcome. Sexually Transmitted Diseases.
- Al-Zahrani, A. A. (2021). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of Saudi Chemical Society, 25(11), 101344.
- El-Sayed, N. N. E. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6496.
- Firacative, C., & Lapan, G. (2020). Evolution of antibiotic cross-resistance and collateral sensitivity in Staphylococcus epidermidis using the mutant prevention concentration and the mutant selection window.
- de Castro, F. A., & Colombo, A. L. (2014). Development of cross-resistance by Aspergillus fumigatus to clinical azoles following exposure to prochloraz, an agricultural azole. BMC Microbiology, 14, 147.
- Paul, S., & Johnson, P. J. (2018). Trichomonas vaginalis Metronidazole Resistance Is Associated with Single Nucleotide Polymorphisms in the Nitroreductase Genes ntr4Tv and ntr6Tv. mSphere, 3(4), e00322-18.
- University of Houston. (2019). Metronidazole Resistance Examined. University of Houston News.
- ResearchGate. (n.d.). Synthesis of 4-formylpyrazole derivatives 4 a,b.
- Meingassner, J. G., & Thurner, J. (1979). Strain of Trichomonas vaginalis resistant to metronidazole and other 5-nitroimidazoles. Antimicrobial Agents and Chemotherapy, 15(2), 254-257.
- Gal-Mor, O., & Navon-Venezia, S. (2018). Metronidazole resistance and nim genes in anaerobes: A review. Anaerobe, 54, 13-22.
- Borst, P. (1995). New mechanisms of drug resistance in parasitic protozoa. Annual Review of Microbiology, 49, 427-460.
- Hatanaka, A., et al. (2022). Prevalence and metronidazole resistance of Trichomonas vaginalis among Japanese women in 2021. Journal of Infection and Chemotherapy, 28(11), 1533-1538.
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A Comparative Guide to Investigating Mechanisms of Resistance to N-(5-Nitrothiazol-2-yl)formamide and Related Nitro-aromatic Antimicrobials
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for elucidating the mechanisms of bacterial resistance to N-(5-Nitrothiazol-2-yl)formamide and its chemical relatives. We move beyond simplistic protocols to offer a logical, field-tested strategy that integrates genetic analysis with functional validation, ensuring that experimental choices are mechanistically driven and the resulting data is robust and interpretable.
Introduction: The Double-Edged Sword of Reductive Activation
The N-(5-nitrothiazol-2-yl) scaffold is a cornerstone of several potent antimicrobial agents, including the broad-spectrum drug Nitazoxanide.[1][2] A central feature of this class of compounds is the 5-nitro group. In many anaerobic bacteria and some protozoa, this group acts as a prodrug moiety. It is bio-activated through reduction by specific intracellular enzymes, primarily nitroreductases (NTRs), which are flavin-containing enzymes widespread in bacteria but absent in mammalian cells.[3][4] This reduction converts the relatively inert nitroaromatic compound into highly reactive cytotoxic species, such as hydroxylamines or nitroso derivatives, which can then damage DNA, proteins, and other critical cellular components, leading to cell death.[5][6]
However, this very mechanism of activation presents a primary pathway for the development of resistance. Any alteration that prevents or reduces the bio-activation of the prodrug will confer a survival advantage. This guide will compare and contrast the principal mechanisms of resistance, providing detailed experimental workflows to differentiate between them.
Part 1: The Primary Suspect - Loss of Nitroreductase Activity
The most direct and common mechanism of resistance to nitro-aromatic prodrugs is the functional loss of the activating nitroreductase enzymes. This can occur through mutations that inactivate the enzyme or downregulate its expression.
Proposed Mechanism of Action & Resistance
The core hypothesis is that N-(5-Nitrothiazol-2-yl)formamide requires reduction by a bacterial nitroreductase (NTR) to become active. Consequently, resistance arises from the loss of this activity.
Caption: Proposed activation of N-(5-Nitrothiazol-2-yl)formamide and resistance via NTR loss.
Experimental Workflow for Validating NTR-Mediated Resistance
This workflow is designed as a self-validating system, where each step provides evidence that informs the next.
Caption: Workflow for investigating nitroreductase-mediated resistance.
Protocol 1: Generation of Resistant Mutants via Serial Passage
This multi-step method mimics the gradual development of resistance that can occur clinically by exposing bacteria to increasing, sub-lethal concentrations of the drug over many generations.[7]
-
Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of N-(5-Nitrothiazol-2-yl)formamide for the parental (wild-type) bacterial strain using the standard broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[8]
-
Serial Passaging:
-
Inoculate a culture of the parental strain into fresh broth containing the drug at a concentration of 0.5x the initial MIC.
-
Incubate under appropriate conditions until growth is observed (typically 18-24 hours).
-
This culture is now "Passage 1". Use it to inoculate a new series of tubes or a 96-well plate containing two-fold serial dilutions of the drug, centered around the previously used concentration.
-
Determine the new MIC for the Passage 1 culture.
-
For the next passage, inoculate from the well that grew at the highest drug concentration (typically 0.5x the new MIC) into a fresh series of dilutions.
-
-
Iteration: Repeat this process for a significant number of passages (e.g., 15-30) or until a substantial increase in the MIC (e.g., >8-fold) is observed.[8]
-
Isolation: Isolate single colonies from the final, high-MIC culture by plating on drug-free agar.
-
Stability Check: Confirm the resistance phenotype is stable by growing an isolated resistant clone in drug-free media for several passages and then re-determining the MIC.
Protocol 2: Whole-Genome Sequencing (WGS) and Analysis
WGS is the most powerful tool for an unbiased identification of all genetic changes (SNVs, indels) in the resistant mutant compared to its sensitive parent.[9][10]
-
DNA Extraction: Extract high-quality genomic DNA from both the parental strain and the confirmed resistant isolate.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform deep sequencing on a platform such as Illumina NextSeq.[11]
-
Bioinformatic Analysis:
-
Align the sequencing reads from the resistant strain to the parental or a high-quality reference genome.
-
Call variants (Single Nucleotide Variants - SNVs, and insertions/deletions - indels).
-
Annotate the variants to identify which genes are affected and the nature of the mutation (e.g., missense, nonsense, frameshift).
-
-
Candidate Gene Identification: Prioritize non-synonymous mutations found in genes annotated as "nitroreductase" or "flavin-dependent oxidoreductase." Nonsense or frameshift mutations in these genes are strong candidates for causing a loss of function.
Protocol 3: Nitroreductase Activity Assay (Colorimetric)
This functional assay validates whether the genetic changes identified by WGS result in a measurable decrease in enzyme activity. This protocol is based on the reduction of menadione, which then reduces cytochrome C.[12]
-
Cell Lysate Preparation:
-
Grow overnight cultures of both parental and resistant strains.
-
Harvest cells by centrifugation, wash with a suitable buffer (e.g., phosphate-buffered saline), and resuspend in lysis buffer.
-
Lyse the cells using sonication or a bead beater on ice.
-
Clarify the lysate by centrifugation to remove cell debris. Determine the total protein concentration of the supernatant using a Bradford or BCA assay.
-
-
Reaction Mixture: In a 96-well plate, prepare a reaction mix containing buffer, NADH (electron donor), and horse heart cytochrome C.
-
Assay Execution:
-
Add a standardized amount of cell lysate (e.g., 10-50 µg total protein) to each well.
-
Initiate the reaction by adding menadione.
-
Immediately measure the rate of change in absorbance at 550 nm over time in a plate reader. The reduction of cytochrome C results in an increase in absorbance at this wavelength.
-
-
Data Analysis: Calculate the specific activity (rate of absorbance change per µg of protein per minute). Compare the activity of the resistant strain to the parental strain.
| Strain | Genotype (Example) | MIC (µg/mL) | Nitroreductase Specific Activity (ΔA550/min/mg protein) |
| Parental (WT) | ntrA (wild-type) | 2 | 0.85 ± 0.07 |
| Resistant Isolate | ntrA (G123Stop) | 64 | 0.04 ± 0.01 |
| Table 1: Example comparative data for a parental strain and a resistant isolate with a confirmed loss-of-function mutation in a nitroreductase gene. |
Part 2: Alternative & Confounding Mechanisms
While NTR inactivation is the most direct route, other, broader resistance mechanisms can emerge, particularly those involving multidrug efflux pumps. It is critical to perform comparative experiments to rule out or confirm these alternatives.
Resistance Hypothesis 2: Efflux Pump Overexpression
Bacteria possess numerous efflux pumps that can actively extrude a wide range of toxic compounds, including antibiotics.[13] Overexpression of a pump that recognizes N-(5-Nitrothiazol-2-yl)formamide can lower its intracellular concentration, preventing it from reaching the activating NTR enzymes.
Experimental Workflow for Differentiating Resistance Mechanisms
A key differentiator is the resistance profile. NTR loss confers specific resistance to the prodrug, while efflux often confers resistance to multiple, structurally unrelated compounds.
Caption: Logic diagram for differentiating between resistance mechanisms.
Protocol 4: Cross-Resistance Profiling
-
Select Compounds: Choose a panel of antibiotics from different classes, especially those known to be substrates for common efflux pumps (e.g., fluoroquinolones like ciprofloxacin, tetracycline, and dyes like ethidium bromide).[8][14]
-
MIC Determination: Using the same broth microdilution method, determine the MICs of these selected compounds for both the parental strain and your N-(5-Nitrothiazol-2-yl)formamide-resistant isolate.
-
Interpretation:
-
Specific Resistance: If the resistant isolate shows a high MIC only for N-(5-Nitrothiazol-2-yl)formamide but remains sensitive to other compounds, this strongly suggests a target-specific mechanism like NTR loss.
-
Multi-Drug Resistance (MDR): If the isolate shows increased MICs across multiple, unrelated compounds, an efflux-based mechanism is highly likely.
-
Protocol 5: Real-Time Ethidium Bromide (EtBr) Efflux Assay
This assay directly visualizes the activity of efflux pumps. EtBr fluoresces brightly when intercalated with DNA inside the cell but has low fluorescence in the aqueous buffer. Active efflux will therefore decrease the intracellular fluorescence signal over time.[15]
-
Cell Loading:
-
Grow parental and resistant strains to mid-log phase, harvest, and wash them.
-
Resuspend the cells in a buffer (e.g., PBS) containing a glucose source (to energize the pumps) and EtBr. Incubate to allow the cells to load with the dye. For a control, include a set of cells pre-incubated with a known efflux pump inhibitor (EPI) like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or reserpine.
-
-
Efflux Measurement:
-
Centrifuge the loaded cells, remove the supernatant, and resuspend them in EtBr-free buffer (again, with glucose).
-
Immediately place the cell suspension in a fluorescence plate reader and monitor the fluorescence (e.g., 530 nm excitation, 590 nm emission) over time.
-
-
Data Analysis:
-
Parental Strain: Will show a slow, gradual decrease in fluorescence.
-
Resistant Strain (with active efflux): Will show a rapid decrease in fluorescence as EtBr is pumped out.
-
Resistant Strain + EPI: The rate of fluorescence decrease should be significantly reduced, resembling the parental strain, confirming that the phenotype is due to active efflux.
-
| Strain / Condition | Cross-Resistance to Ciprofloxacin? | Rate of EtBr Efflux (RFU/min) | Nitroreductase Activity | Likely Mechanism |
| Parental (WT) | No (MIC = 0.5) | Low (15 ± 3) | High | Sensitive |
| Resistant Isolate A | No (MIC = 0.5) | Low (18 ± 4) | Low | NTR Inactivation |
| Resistant Isolate B | Yes (MIC = 8) | High (95 ± 8) | High | Efflux Pump Upregulation |
| Isolate B + EPI | N/A | Low (22 ± 5) | High | Efflux (Confirmed) |
| Table 2: Comparative guide to interpreting experimental outcomes for differentiating between the two primary resistance mechanisms. |
Conclusion
Investigating resistance to N-(5-Nitrothiazol-2-yl)formamide requires a systematic and comparative approach. The evidence strongly suggests that the primary mechanism of resistance will involve the inactivation of the bacterial nitroreductases responsible for the drug's bio-activation. This can be definitively proven through a combination of induced resistance studies, whole-genome sequencing to identify mutations in NTR genes, and functional assays demonstrating a loss of enzymatic activity.
However, it is imperative to contrast these findings with investigations into broader mechanisms like multidrug efflux. Cross-resistance profiling and direct efflux assays are essential validation steps. By following the integrated workflows presented in this guide, researchers can confidently and accurately pinpoint the specific resistance mechanisms at play, providing critical insights for the development of next-generation nitro-aromatic drugs and strategies to overcome antimicrobial resistance.
References
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Wang, Y., et al. (2018). Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms. Applied and Environmental Microbiology, 84(14). Retrieved from [Link][8]
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Emery Pharma. (n.d.). Antibiotic Resistance Testing. Retrieved from [Link][7]
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Lee, M. H., et al. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Molecules, 26(4), 1088. Retrieved from [Link][4]
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Williams, E. M., et al. (2015). A nitroreductase enzymatic assay for analysis of CB1954 prodrug metabolism. ResearchGate. Retrieved from [Link][12]
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Southern Biological. (n.d.). Exploring Antibiotic Resistance. Retrieved from [Link]
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Copp, J. N., et al. (2017). A cell-based assay for nitroreductase activity. ResearchGate. Retrieved from [Link][5]
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JoVE. (2022). Bacterial Pathogen Detection & Antimicrobial Resistance Testing-Blood Cultures l Protocol Preview. YouTube. Retrieved from [Link]
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Chen, Y.-C., et al. (2023). Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. ACS Omega. Retrieved from [Link][6]
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RIKEN. (2020). Experimental evolution reveals how bacteria gain drug resistance. Retrieved from [Link][16]
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Wahba, R. A., et al. (2023). Identification of N-(5-Nitrothiazol-2-yl)-3-oxopyrazolidine-4-carboxamide Derivative as a Potent Inhibitor of Clostridioides difficile. Sciforum. Retrieved from [Link][17]
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McDermott, P. F., et al. (2016). Whole-Genome Sequencing for Detecting Antimicrobial Resistance in Nontyphoidal Salmonella. Antimicrobial Agents and Chemotherapy, 60(9), 5515–5520. Retrieved from [Link][9][10]
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Schiess, M., et al. (2020). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. ACS Omega, 5(2), 1161–1172. Retrieved from [Link][1]
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El-Sayed, M. T., et al. (2021). New nitazoxanide derivatives: design, synthesis, biological evaluation, and molecular docking studies as antibacterial and antimycobacterial agents. RSC Advances, 11(26), 15923–15942. Retrieved from [Link][2]
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Kłak, M., et al. (2020). Recent Advances in Multi-Drug Resistance (MDR) Efflux Pump Inhibitors of Gram-Positive Bacteria S. aureus. Molecules, 25(19), 4437. Retrieved from [Link][15]
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Li, X. Z., et al. (2009). Efflux-Mediated Drug Resistance in Bacteria: an Update. Drugs, 69(12), 1555–1623. Retrieved from [Link][13]
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Al-Atriss, A. A., et al. (2023). Antimicrobial Resistance: Two-Component Regulatory Systems and Multidrug Efflux Pumps. International Journal of Molecular Sciences, 24(13), 10583. Retrieved from [Link]
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Kumar, A., et al. (2024). Genomic and Functional Characterization of Multidrug-Resistant E. coli: Insights into Resistome, Virulome, and Signaling Systems. International Journal of Molecular Sciences, 25(1), 587. Retrieved from [Link][11]
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Kaatz, G. W., et al. (2005). Phenothiazines and Thioxanthenes Inhibit Multidrug Efflux Pump Activity in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 49(1), 188–195. Retrieved from [Link][14]
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A Comparative Analysis of Nitazoxanide Analogues: Efficacy and Therapeutic Potential
To the esteemed research community,
This guide was initially conceptualized to provide a comparative efficacy analysis between Forminitrazole and Nitazoxanide analogues. However, a comprehensive search of publicly available scientific literature and databases did not yield any specific data, mechanism of action, or efficacy studies for a compound designated as "this compound." This suggests that this compound may be a compound in very early, non-public stages of development, a misnomer, or otherwise not documented in accessible scientific literature.
Therefore, this guide has been re-scoped to focus exclusively on the rich and promising field of Nitazoxanide and its analogues . We will delve into the established mechanisms of the parent drug, explore how structural modifications in its analogues lead to enhanced or novel activities, and provide the technical data and experimental context required for an informed perspective.
Introduction: The Thiazolide Scaffold
Nitazoxanide (NTZ), marketed as Alinia®, is a broad-spectrum therapeutic agent initially approved by the FDA for treating diarrhea caused by the protozoans Cryptosporidium parvum and Giardia lamblia[1][2][3]. It belongs to a class of drugs known as thiazolides. Beyond its antiparasitic indications, NTZ has demonstrated a remarkable breadth of activity against anaerobic bacteria, helminths, and a wide range of viruses, including influenza, rotavirus, and coronaviruses[4][5][6][7].
The primary limitations of Nitazoxanide include its poor solubility and the high dosage required for effective treatment, often nearly a gram per day. These challenges have spurred medicinal chemists to develop a diverse library of Nitazoxanide analogues. The goal of these structural modifications is multifaceted: to enhance potency, broaden the spectrum of activity, improve pharmacokinetic profiles, and overcome potential resistance mechanisms.
Mechanism of Action: A Tale of Two Pathways
The therapeutic versatility of Nitazoxanide and its analogues stems from their unique and varied mechanisms of action.
The Canonical PFOR Inhibition Pathway
In anaerobic parasites and bacteria, the primary mechanism of Nitazoxanide is the inhibition of the Pyruvate:Ferredoxin/Flavodoxin Oxidoreductase (PFOR) enzyme system[2][6]. This enzyme is critical for anaerobic energy metabolism, converting pyruvate to acetyl-CoA.
Nitazoxanide itself is a prodrug, rapidly hydrolyzed in plasma to its active metabolite, tizoxanide[2][4][6]. The amide anion of tizoxanide is believed to interfere with the thiamine pyrophosphate (TPP) cofactor of the PFOR enzyme, disrupting the electron transfer reaction essential for the microorganism's survival. A key advantage of this mechanism is that it is selective for anaerobic pathogens, as mammals utilize a different, NTZ-insensitive enzyme, pyruvate dehydrogenase (PDH), for pyruvate oxidation.
Caption: Standard workflow for an in vitro MIC assay.
In Vivo Efficacy Models
Promising compounds from in vitro assays are advanced to in vivo testing to assess their efficacy and safety in a whole-organism context. Murine models are frequently used for this purpose.
Protocol: Murine Model of Cryptosporidium parvum Infection
-
Animal Model: Immunocompromised mice (e.g., IFN-γ knockout or SCID mice) are often used as they are susceptible to sustained C. parvum infection.
-
Infection: Mice are orally inoculated with a standardized dose of viable C. parvum oocysts.
-
Treatment: At a predetermined time post-infection (e.g., 3 days), treatment is initiated. The test compound is administered orally once or twice daily for a set duration (e.g., 7 days). A vehicle control group and a positive control group (e.g., treated with Nitazoxanide) are included.
-
Monitoring: The primary endpoint is the reduction in parasite shedding. Fecal samples are collected at regular intervals, and the number of oocysts per gram of feces is quantified using microscopy or qPCR.
-
Efficacy Determination: Efficacy is calculated as the percentage reduction in oocyst shedding in the treated groups compared to the vehicle control group. Histological analysis of the intestinal tract can also be performed to assess inflammation and parasite load in the tissue.
Conclusion and Future Directions
Nitazoxanide has proven to be a remarkable scaffold for drug development. While the parent drug remains a valuable therapeutic, the development of its analogues has opened new frontiers. Research has successfully identified analogues with vastly superior potency against a range of bacterial pathogens, including those outside the traditional anaerobic spectrum of Nitazoxanide.[4] The discovery of novel mechanisms of action further broadens the potential applications of this chemical class into areas like oncology.[1]
Future research should focus on optimizing the pharmacokinetic and safety profiles of these highly potent analogues to translate their in vitro success into clinically viable therapeutics. The continued exploration of the thiazolide scaffold is a promising strategy in the ongoing search for novel agents to combat infectious diseases and other complex pathologies.
References
- Synthesis and Antimicrobial Evaluation of Nitazoxanide-Based Analogues: Identification of Selective and Broad Spectrum Activity. (n.d.).
- New nitazoxanide derivatives: design, synthesis, biological evaluation, and molecular docking studies as antibacterial and antimycobacterial agents. (n.d.).
- Nitazoxanide Analogues as Antimicrobial Agents Against Nosocomial P
- Synthesis and antiplasmodial assessment of nitazoxanide and analogs as new antimalarial candidates. (2022).
- Structure–Activity Study of Nitazoxanide Derivatives as Novel STAT3 Pathway Inhibitors. (n.d.).
- Seventeen Minutes of Science: Comparing platforms for testing anthelmintic drugs in C. elegans. (n.d.). InVivo Biosystems.
- Nitazoxanide tablets. (n.d.). U.S.
- Pharmacological efficacy and potential of the use of nitazoxanide, a thiazolide drug with a wide spectrum of action. (n.d.). Remedium Journal.
- Nitazoxanide: A first-in-class broad-spectrum antiviral agent. (n.d.).
- Safety and Efficacy of Nitazoxanide-Based Regimen for the Eradication of Helicobacter pylori Infection: A Systematic Review and Meta-Analysis. (n.d.).
- Antiparasitics discovery: from genotype to phenotype to compounds. (2025). PubMed.
- A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. (2015). PLOS.
- Pharmacology of Nitazoxanide (Nitoage Nizonide; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube.
- New In Vitro Interaction-Parasite Reduction Ratio Assay for Early Derisk in Clinical Development of Antimalarial Combin
- Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi. (n.d.).
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- In Vitro Evaluation of Anti-Parasitic Activities of Quinolone-Coumarin Hybrids Derived from Fluoroquinolones and Novobiocin Against Toxoplasma gondii. (n.d.). PubMed.
- In Vitro Testing of Alternative Synthetic and Natural Antiparasitic Compounds against the Monogenean Sparicotyle chrysophrii. (n.d.).
- Assay Methods for in Vitro and in Vivo Anti-Babesia Drug Efficacy Testing: Current Progress, Outlook, and Challenges. (n.d.).
- The FDA-approved drug nitazoxanide is a potent inhibitor of human seasonal coronaviruses acting at postentry level: effect on the viral spike glycoprotein. (n.d.). Frontiers.
- Efficacy rates (%) of treatment with nitazoxanide. (n.d.).
- Comparative clinical studies of nitazoxanide, albendazole and praziquantel in the treatment of ascariasis, trichuriasis and hymenolepiasis in children
- Activities of Tizoxanide and Nitazoxanide Compared to Those of Five Other Thiazolides and Three Other Agents against Anaerobic Species. (n.d.).
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Forminitrazole
As a Senior Application Scientist, it is my responsibility to provide guidance that is not only procedurally sound but also grounded in a deep understanding of chemical causality and safety. The proper disposal of any chemical is the final, critical step in its lifecycle management within a laboratory. This guide is structured to provide researchers, scientists, and drug development professionals with the essential information and step-by-step procedures for the safe and compliant disposal of Forminitrazole.
Part 1: Hazard Identification & Risk Assessment
Understanding the "why" behind disposal protocols is fundamental to ensuring they are followed correctly. This compound, with the chemical name N-(5-Nitrothiazol-2-yl)formamide, belongs to the nitroaromatic class of compounds.[1] This chemical family requires careful handling due to its potential health and environmental hazards.
Inferred Hazard Profile: The risk profile is inferred from its precursor, 2-Amino-5-nitrothiazole, and related nitroimidazole compounds like Metronidazole.[2][3][4][5][6][7]
| Hazard Category | Inferred Risk for this compound | Rationale and Causality |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | The 5-nitrothiazole moiety is associated with toxicity. Data for 2-Amino-5-nitrothiazole indicates it is harmful if ingested.[4][5] The nitro group can interfere with key biological processes. |
| Carcinogenicity | Potential Carcinogen. | The National Cancer Institute lists 2-Amino-5-nitrothiazole as a tumorigenic agent.[6] Metronidazole, a related nitroimidazole, is classified as a Group 2B carcinogen by IARC.[3] It is prudent to handle this compound as a potential carcinogen. |
| Mutagenicity | Potential Mutagen. | Mutagenic effects have been observed in experimental animals for related compounds like 2-Nitroimidazole.[7] Nitroaromatic compounds can form reactive intermediates that may interact with DNA. |
| Skin/Eye Irritation | Causes skin and serious eye irritation. | The precursor compound is a known skin and eye irritant.[2][4] Chemical irritation is a common property for this class. |
| Environmental Hazard | Presumed toxic to aquatic life with long-lasting effects. | Nitroaromatic compounds are generally recalcitrant to natural biodegradation and can persist in the environment, posing a risk to ecosystems.[8][9] |
Given this profile, all forms of this compound waste must be treated as hazardous chemical waste .
Part 2: Regulatory Framework
Disposal procedures must comply with local, state, and federal regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[10]
-
Hazardous Waste Classification: Based on its inferred toxicological profile, this compound waste would likely be classified as a hazardous waste. While not specifically listed, it could fall under characteristic wastes if it exhibits properties like toxicity. Pharmaceutical wastes are subject to specific management standards.[11][12]
-
"Cradle-to-Grave" Management: RCRA mandates that hazardous waste be managed from the point of generation to its final disposal.[11] This means your institution is responsible for the waste until it is properly destroyed.
-
Prohibition of Sewer Disposal: The EPA explicitly prohibits the disposal of hazardous waste pharmaceuticals down the drain or toilet.[13] This is to prevent the entry of active pharmaceutical ingredients into waterways, where they can harm aquatic life and potentially enter drinking water sources.
Part 3: Core Principles of this compound Waste Management
Before detailing specific procedures, adherence to these core principles will ensure safety and compliance.
-
Waste Minimization: Order and prepare only the amount of this compound required for your experiments. This is the most effective way to reduce the volume of hazardous waste generated.
-
Segregation: Never mix this compound waste with non-hazardous or other types of chemical waste. Keep it in a dedicated, properly labeled waste container.
-
Labeling: All this compound waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., "Toxic," "Irritant").[14]
-
Container Integrity: Use only approved, leak-proof, and chemically compatible containers for waste accumulation. The original product container is often a suitable choice for bulk waste.[14] Keep containers closed at all times except when adding waste.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling this compound in any form—pure, in solution, or as waste.
| PPE Item | Specification | Purpose |
| Gloves | Nitrile, double-gloved recommended | Prevents skin contact and absorption. |
| Eye Protection | Chemical safety goggles or face shield | Protects against splashes and airborne particles. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood | For all operations involving solid this compound or preparing solutions to prevent inhalation. |
Part 4: Step-by-Step Disposal Procedures
The correct procedure depends on the form of the waste. All disposal pathways end with transfer to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Workflow for this compound Waste Disposal
Caption: Decision workflow for segregating this compound waste streams.
Protocol 1: Disposal of Unused or Expired Solid this compound
-
Do NOT attempt to dispose of this in regular trash or down the drain.
-
Ensure the compound is in its original, sealed container if possible. If not, place it in a new, sealable, and clearly labeled container.
-
Designate the container as "Hazardous Waste: this compound (Solid)."
-
Store the container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents, acids, or bases.[2][3][7]
-
Contact your institution's EHS office for pickup and disposal via high-temperature incineration.[15]
Protocol 2: Disposal of Contaminated Labware and PPE
This includes items like gloves, weigh boats, paper towels, and pipette tips that have come into direct contact with this compound.
-
Segregate: Collect all contaminated solid waste in a dedicated, lined container or a heavy-duty, sealable plastic bag.
-
Labeling: Clearly label the container or bag as "Hazardous Waste: this compound Contaminated Debris."
-
Storage: Store the sealed container/bag with other solid hazardous waste.
-
Disposal: This waste stream must be collected by EHS for incineration.
Protocol 3: Disposal of Aqueous Solutions or Mother Liquor
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container (e.g., a plastic-coated glass bottle).
-
Compatibility: Do not mix with other waste streams. Be particularly cautious about mixing with incompatible chemicals that could cause a reaction.
-
Labeling: Label the container "Hazardous Waste: this compound in [Name of Solvent, e.g., Water, DMSO]." List the approximate concentration.
-
Storage: Keep the container tightly sealed and stored in secondary containment.
-
Disposal: Arrange for pickup by EHS. This waste will be incinerated by a licensed facility.
Part 5: Decontamination & Spill Management
Accidental spills must be managed immediately and treated as hazardous waste.
Spill Cleanup Protocol:
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated (work within a fume hood if possible).
-
Don PPE: Wear double nitrile gloves, safety goggles, a lab coat, and if dealing with a large quantity of powder outside of a fume hood, respiratory protection.
-
Containment:
-
For Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne. Do not sweep dry powder.
-
For Liquid Spills: Cover the spill with absorbent pads or other appropriate absorbent material, working from the outside in.
-
-
Collection: Carefully collect all contaminated absorbent material and any broken glassware using scoops or forceps. Place everything into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly. A standard procedure is to wash the area with soap and water, followed by 70% ethanol. All cleaning materials (sponges, paper towels) must be disposed of as this compound hazardous waste.
-
Validation: While no specific deactivating agent for this compound is published, a common practice for many pharmaceuticals is a post-cleanup wipe-down with a solution like 10% sodium hypochlorite (bleach), followed by a water rinse to prevent corrosion. Crucially, the efficacy of any decontamination procedure must be validated for your specific application. Do not assume a standard procedure is sufficient.
Conclusion
The disposal of this compound is governed by its inferred hazardous properties as a nitroaromatic compound. By treating all this compound waste streams as hazardous, segregating them properly, and coordinating with a licensed disposal contractor, you ensure the safety of laboratory personnel and protect the environment. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.
References
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MDPI. (n.d.). Biological Treatment of Nitroaromatics in Wastewater. Retrieved from [Link]
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PubMed. (n.d.). Degradation of nitroaromatic compounds by microorganisms. Retrieved from [Link]
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ResearchGate. (2024, March 13). (PDF) Biological Treatment of Nitroaromatics in Wastewater. Retrieved from [Link]
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DTIC. (2012, July 10). Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT). Retrieved from [Link]
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PubMed. (n.d.). Biological remediation of explosives and related nitroaromatic compounds. Retrieved from [Link]
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Regulations.gov. (n.d.). Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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The Environmental Law Firm. (2015, September 10). EPA Proposes New Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes. Retrieved from [Link]
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Florida Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Waste Management Guide. Retrieved from [Link]
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West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Metronidazole, 99%. Retrieved from [Link]
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CPAChem. (2023, April 21). Safety data sheet - 2-Amino-5-nitrothiazole. Retrieved from [Link]
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Molecular Research Center. (1999, June 30). SAFETY DATA SHEET. Retrieved from [Link]
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Chemcas. (n.d.). MSDS : Thiazole, 2-amino-5-nitro- CAS : 121-66-4. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitroimidazole, 98%. Retrieved from [Link]
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Navigating the Handling of Forminitrazole: A Practical Guide to Personal Protective Equipment
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research, the synthesis and evaluation of novel compounds are paramount. Forminitrazole, an antiparasitic agent, represents a significant area of investigation.[1] As with any active pharmaceutical ingredient (API), a robust understanding of its characteristics and the implementation of stringent safety protocols are not merely procedural formalities but the very bedrock of responsible research and development. This guide provides an in-depth, practical framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound at the time of this publication, the following recommendations are synthesized from best practices for handling potent APIs and the known hazard profiles of structurally similar nitroimidazole compounds.[2][3][4] This proactive, risk-based approach is essential for navigating the handling of novel chemical entities.
The Core Principle: A Multi-Layered Defense
Effective protection against chemical exposure is not reliant on a single piece of equipment but on a multi-layered strategy that encompasses engineering controls, administrative protocols, and, as the final and crucial barrier, appropriate PPE. Engineering controls, such as fume hoods and ventilated enclosures, should always be the primary means of exposure reduction.[2] PPE serves to protect you from residual exposure and in the event of a breach in primary containment.
Essential Personal Protective Equipment for this compound
The following sections detail the essential PPE for handling this compound, explaining the rationale behind each recommendation to empower you to make informed safety decisions.
Hand Protection: The First Line of Defense
Direct skin contact is a primary route of exposure for many chemical compounds. For this compound and related nitroimidazoles, which can cause skin irritation, appropriate hand protection is non-negotiable.[1][3][4]
-
Glove Selection: Double-gloving is mandated when handling this compound.[5] The inner glove should be a powder-free nitrile or neoprene glove, providing a primary barrier. The outer glove, also powder-free nitrile, should be changed frequently, especially after handling the neat compound or upon any suspicion of contamination.[5][6]
-
Why Double-Gloving? This practice provides an added layer of protection against tears and punctures. It also allows for the safe removal of the outer, potentially contaminated glove without compromising the primary barrier, thus minimizing the risk of cross-contamination.[5]
-
Glove Integrity: Always inspect gloves for any signs of damage before use. Change gloves immediately if they are torn, punctured, or if you suspect contamination.[5]
| Glove Type | Material | Key Features | Best Practices |
| Inner Glove | Nitrile or Neoprene | Powder-free, chemical-resistant | Worn under the cuff of the lab coat or gown |
| Outer Glove | Nitrile | Powder-free, chemical-resistant | Worn over the cuff of the lab coat or gown; changed frequently |
Body Protection: Shielding Against Spills and Splashes
A dedicated laboratory coat is a fundamental requirement in any chemical laboratory. When handling potent compounds like this compound, this protection must be elevated.
-
Gown Selection: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[5][7] These gowns should close at the back to prevent accidental contact with contaminated surfaces.[7]
-
Rationale: Standard cotton lab coats can absorb chemical splashes, holding the hazardous material against the skin. Low-permeability gowns, often made of polyethylene-coated polypropylene, provide a superior barrier against liquids and fine powders.[6]
-
Procedure: Gowns worn while handling this compound should not be worn outside of the designated laboratory area to prevent the spread of contamination. They should be disposed of as potentially contaminated waste after each use or in the event of a spill.[7]
Eye and Face Protection: Guarding Against the Unseen
The eyes are particularly vulnerable to chemical splashes and airborne particles. Comprehensive eye and face protection is therefore essential.
-
Primary Protection: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory.[3] These provide a seal around the eyes, offering protection from splashes from all directions.
-
Secondary Protection: When there is a significant risk of splashing, such as during bulk handling or transfer operations, a full-face shield should be worn in conjunction with chemical splash goggles.[6]
-
Important Note: Standard safety glasses do not provide adequate protection from chemical splashes and are not a substitute for goggles.[7]
Respiratory Protection: An Inhalation Barrier
Inhalation of airborne powders or aerosols of potent APIs is a significant exposure risk. The need for respiratory protection is determined by the specific procedure and the effectiveness of engineering controls.
-
Risk Assessment: A thorough risk assessment of your specific handling procedure is necessary to determine the potential for generating airborne particles.
-
When to Use a Respirator: A NIOSH-approved N95 or higher-rated respirator is required when handling this compound powder outside of a containment device (e.g., fume hood, glove box) or when there is a potential for aerosol generation.[7]
-
Fit Testing and Training: All personnel required to wear respirators must be properly fit-tested and trained in their correct use, maintenance, and limitations, in accordance with OSHA regulations.[3]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan is critical for minimizing exposure risk.
-
Preparation: Before beginning any work, ensure that all necessary PPE is available and in good condition. Inspect engineering controls, such as fume hoods, to verify they are functioning correctly.
-
Gowning: Don PPE in the following order: gown, inner gloves, outer gloves. Ensure the outer gloves overlap the cuffs of the gown.[5]
-
Handling: Conduct all manipulations of this compound within a certified chemical fume hood or other appropriate containment device.
-
De-gowning and Disposal: After completing your work, remove PPE in a manner that avoids contaminating yourself and the surrounding area. Remove the outer gloves first, followed by the gown, and then the inner gloves. Dispose of all used PPE in a designated, sealed waste container.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[5]
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound, including gloves, gowns, and any disposable equipment, must be considered potentially hazardous waste.
-
Waste Segregation: Contaminated solid waste should be collected in a clearly labeled, sealed container.
-
Disposal Procedures: Follow your institution's and local regulations for the disposal of chemical waste. Do not mix with general laboratory waste.
Visualizing the PPE Selection Process
The following workflow diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: Decision workflow for selecting appropriate PPE for handling this compound.
Conclusion: Fostering a Culture of Safety
The responsible handling of this compound and other potent APIs is a cornerstone of scientific integrity and laboratory safety. By understanding the rationale behind each safety measure and diligently applying the principles outlined in this guide, you contribute to a safer research environment for yourself and your colleagues. This commitment to safety not only protects individuals but also upholds the rigorous standards of the scientific community.
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Pharmaceutical Technology. High-Potency APIs: Containment and Handling Issues. [Link]
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Cole-Parmer. Material Safety Data Sheet - 2-Nitroimidazole, 98%. [Link]
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European Pharmaceutical Review. Handling HPAPIs safely – what does it take?. [Link]
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Rpharmy. New NIOSH Expanded HD Safe Handling and PPE Guidance. [Link]
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Scribd. Best Practices for Pharmaceutical PPE. [Link]
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Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. [Link]
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National Institute for Occupational Safety and Health (NIOSH). Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. [Link]
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Occupational Health & Safety. OSHA, NIOSH Highlight Safe Practices for Handling Hazardous Drugs. [Link]
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Powder Systems. A Guide to Processing and Holding Active Pharmaceutical Ingredients. [Link]
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Cole-Parmer. Material Safety Data Sheet - 2-Methyl-5-nitroimidazole, 99%. [Link]
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CPAChem. Safety data sheet - 4-Nitroimidazole. [Link]
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Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
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Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
